Sucralfate
説明
特性
分子式 |
C12H54Al9O55S8 |
|---|---|
分子量 |
1577.9 g/mol |
InChI |
InChI=1S/C12H22O35S8.9Al.20H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;20*1H2/q;;8*+1;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1............................./s1 |
InChIキー |
YZPQNHUVIVIUCT-JTJNLBSYSA-F |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Sucralfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucralfate (B611045) is a complex aluminum salt of sucrose (B13894) octasulfate that has been a mainstay in the treatment of peptic ulcer disease for decades. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond simple acid neutralization. This technical guide provides a comprehensive exploration of the core mechanisms of this compound, detailing its physicochemical properties, its direct protective effects on the gastric mucosa, and its intricate interactions with cellular processes that promote healing. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows using Graphviz diagrams. The intended audience for this guide includes researchers, scientists, and professionals in drug development who seek a deeper, evidence-based understanding of this compound's mode of action.
Physicochemical Properties and Initial Action in the Gastric Environment
This compound is administered as a tablet or suspension and its action is initiated by the acidic environment of the stomach.[1][2] At a pH below 4, this compound undergoes extensive cross-linking and polymerization to form a viscous, sticky, paste-like substance.[2][3] This polyanionic gel possesses a strong negative charge, which is crucial for its primary mechanism of action: selective adherence to sites of mucosal injury.
Selective Binding to Ulcerated Mucosa
The primary and most well-understood mechanism of this compound is its ability to selectively bind to the protein-rich exudate of ulcer craters and eroded mucosa.[4][5][6] This adherence is mediated by electrostatic interactions between the negatively charged sucrose octasulfate molecules and positively charged proteins, such as albumin and fibrinogen, which are abundant in damaged tissue.[4][7][8] This binding creates a physical barrier that shields the ulcer from the corrosive actions of gastric acid, pepsin, and bile salts.[4][5]
Studies have demonstrated that this compound binds to ulcerated mucosa at a significantly higher concentration than to healthy mucosa. In human studies, the concentration of this compound in ulcerated gastric tissue has been found to be 6 to 7 times higher than in non-ulcerated mucosa.[4] This selective binding is sustained, with this compound remaining at the ulcer site for up to six hours after a single dose.[9]
Table 1: Quantitative Data on this compound's Binding and Adherence
| Parameter | Finding | Species | Reference |
| Binding Affinity | 6-7 times more this compound per cm² on ulcerated mucosa compared to control mucosa. | Human | [4] |
| Duration of Action | Remains at the site of gastric ulcers for up to 6 hours. | Not Specified | [9] |
| Selective Binding | Significantly higher concentrations of aluminum in ulcerated tissue compared to normal mucosa, even 12 hours after administration. | Human, Rat | [5] |
Acid Neutralizing Capacity and Pepsin Inhibition
While not its primary mode of action, this compound does possess a modest acid-neutralizing capacity (ANC). One gram of this compound can neutralize approximately 14-16 mEq of hydrochloric acid.[10] This contributes to a localized increase in pH at the ulcer site, further protecting it from acid-mediated damage.
This compound also inhibits the proteolytic activity of pepsin, a key aggressive factor in peptic ulcer disease.[3][9] This inhibition is achieved through two mechanisms: direct adsorption of pepsin onto the this compound-protein complex and a localized increase in pH, which reduces pepsin's enzymatic activity.[3] At pH values above 2, this compound has been shown to reduce peptic activity by adsorbing pepsin and buffering hydrogen ions.[3]
Table 2: Acid Neutralizing and Pepsin Inhibitory Effects of this compound
| Parameter | Finding | Condition | Reference |
| Acid Neutralizing Capacity (ANC) | 1 gram of this compound neutralizes 14-16 mEq of acid. | In vitro | [10] |
| Pepsin Inhibition | Reduces peptic activity by adsorbing pepsin and buffering H+ ions. | pH > 2 | [3] |
| Pepsin Activity Reduction | At ambient pH, peptic activity was reduced to 25% of the control value. | pH > 3 | [3] |
Cytoprotective and Mucosal Strengthening Effects
Beyond its role as a physical barrier, this compound actively enhances the defensive mechanisms of the gastric mucosa.
Stimulation of Mucus and Bicarbonate Secretion
This compound stimulates the secretion of both mucus and bicarbonate from the gastric and duodenal mucosa.[11][12][13][14][15] This is a crucial aspect of its cytoprotective effect, as the mucus-bicarbonate layer forms the first line of defense against luminal acid. In vivo studies in rats have shown that this compound treatment leads to an 8% increase in the thickness of the mucus gel layer, a 1.9-fold increase in viscosity, and a 60% increase in hydrophobicity.[11] Furthermore, the sulfo- and sialomucin content of the mucus, which are critical for its protective properties, increased by 63% and 81%, respectively.[11]
The stimulation of bicarbonate secretion is, at least in part, independent of prostaglandins (B1171923), as pretreatment with indomethacin (B1671933) does not abolish the secretory response.[12][15] In patients with duodenal ulcers, four weeks of this compound treatment stimulated bicarbonate secretion from 3.1 ± 1.2 mmol/h to 4.6 ± 2.0 mmol/h.[14]
Table 3: Effects of this compound on Mucus and Bicarbonate Secretion
| Parameter | Finding | Species/Model | Reference |
| Mucus Gel Dimension | 8% increase | Rat (in vivo) | [11] |
| Mucus Viscosity | 1.9-fold increase | Rat (in vivo) | [11] |
| Mucus Hydrophobicity | 60% increase | Rat (in vivo) | [11] |
| Sulfomucin Content | 63% increase | Rat (in vivo) | [11] |
| Sialomucin Content | 81% increase | Rat (in vivo) | [11] |
| Bicarbonate Secretion | Increased from 3.1 ± 1.2 mmol/h to 4.6 ± 2.0 mmol/h | Human (Duodenal Ulcer Patients) | [14] |
Role of Prostaglandins
The role of prostaglandins (PGs) in this compound's mechanism of action is complex and has been a subject of extensive research. Some studies suggest that this compound stimulates the synthesis of endogenous prostaglandins, particularly PGE2, which are potent cytoprotective agents.[12][16][17] One study in rats found that gastric mucosal cyclooxygenase activity, expressed as PGE2 formation, was significantly higher in this compound-treated rats (388 ± 140 ng/g wet weight) compared to controls (264 ± 62 ng/g wet weight).[17]
However, other studies have shown that the protective effects of this compound are not entirely dependent on prostaglandin (B15479496) synthesis, as they are not completely abolished by cyclooxygenase inhibitors like indomethacin.[18][19] This suggests that this compound exerts its cytoprotective effects through both prostaglandin-dependent and -independent pathways.
Trophic Effects and Healing Promotion
This compound actively promotes the healing of ulcerated tissue by interacting with and concentrating endogenous growth factors at the site of injury.
Interaction with Growth Factors
This compound has been shown to bind to several growth factors, including Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF).[20][21] This binding is pH-dependent, with virtually all EGF being bound to this compound at a pH below 4.5.[22] By binding to these growth factors, this compound protects them from degradation in the harsh gastric environment and concentrates them at the ulcer base, thereby promoting cell proliferation, angiogenesis, and tissue regeneration.[20] In vivo studies in rats have demonstrated that this compound carries EGF to the ulcer, making it available for a longer period (3 hours) compared to when EGF is administered alone.
Table 4: Interaction of this compound with Growth Factors
| Growth Factor | Finding | Condition | Reference |
| Epidermal Growth Factor (EGF) | Virtually all EGF is bound to this compound. | pH < 4.5 | [22] |
| EGF Availability | EGF is available at the ulcer site for a longer period (3 hours) when administered with this compound. | Rat (in vivo) |
Antibacterial Activity
This compound has demonstrated in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[23][24] This effect is pH-dependent, with a more pronounced bacteriostatic effect observed at higher pH values.[24] While the clinical significance of this direct antibacterial effect in ulcer healing is not fully established, it may contribute to a healthier wound environment. Additionally, this compound has been shown to possess an antibacterial effect in human gastric juice, in contrast to antacids which can promote bacterial growth.[25]
Table 5: Antibacterial Activity of this compound
| Bacterial Species | Effect | Condition | Reference |
| Escherichia coli | Bacteriostatic | pH 6.0 | [24] |
| Pseudomonas aeruginosa | Bacteriostatic | pH 6.0 and 7.4 | [24] |
| Staphylococcus aureus | Dose-dependent effect | In vitro | [23] |
Experimental Protocols
Acid Neutralizing Capacity (ANC) Test
Objective: To determine the acid-neutralizing capacity of this compound.
Methodology (based on USP Pharmacopeia): [10][26]
-
Accurately weigh a sample of this compound powder equivalent to 1 gram.
-
Place the sample in a 100 mL beaker.
-
Add 40 mL of purified water at 25 ± 3°C and mix with a magnetic stirrer at 300 rpm for approximately 1 minute.
-
For the acid neutralization equivalent test, accurately weigh a 250 mg sample of this compound and add it to 100 mL of 0.1 N hydrochloric acid in a stirred bottle.
-
Incubate for 1 hour at 37°C with continuous stirring.
-
Titrate the excess acid with 0.1 N sodium hydroxide (B78521) to a pH of 3.5 to determine the amount of acid neutralized.
-
For the dynamic test (Rossett-Rice test), introduce 30 mL of 0.1 N HCl, 70 mL of water, and a 1 g equivalent sample of this compound into a reaction beaker with continuous stirring.
-
Continuously add 0.1 N hydrochloric acid at a rate of 2 mL/min and record the pH changes over time.
In Vitro Protein Binding Assay
Objective: To quantify the binding of this compound to proteins, simulating its adherence to ulcer exudate.
Methodology (based on FDA guidance for bioequivalence studies): [7][27]
-
Preparation of this compound Suspension: Treat the this compound suspension with acid to simulate gastric conditions.
-
Incubation with Protein: Incubate the acid-pretreated this compound suspension with varying concentrations of a model protein, such as bovine serum albumin (BSA), which is positively charged. Experimental factors to consider and optimize include this compound dose, BSA concentration, incubation time, and pH of the medium.
-
Separation of Bound and Unbound this compound: Centrifuge the mixture to separate the protein-bound this compound from the unbound fraction.
-
Quantification: Quantify the amount of aluminum in the supernatant or the pellet using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the percentage of bound this compound.
In Vitro Antibacterial Activity Assay (Batch Culture Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.
-
Bacterial Culture: Grow the test bacteria (e.g., E. coli, P. aeruginosa) in a suitable liquid culture medium.
-
Preparation of this compound Concentrations: Prepare a series of dilutions of this compound in the culture medium to achieve a range of concentrations.
-
Inoculation: Inoculate each this compound dilution and a control (no this compound) with a standardized concentration of the test bacteria (e.g., approximately 10^5 cfu/mL).
-
pH Adjustment: Adjust the pH of the culture medium to different values (e.g., 3, 5, 7) to assess the pH-dependent effect of this compound.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Assessment of Growth: Determine bacterial growth by measuring the optical density of the cultures or by plating serial dilutions onto agar (B569324) plates to count colony-forming units (CFU). The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
Core Mechanism of Action of this compound
Caption: Core mechanism of this compound action.
Cytoprotective and Trophic Effects of this compound
Caption: Cytoprotective and trophic effects of this compound.
Experimental Workflow for In Vitro Protein Binding Assay
Caption: In vitro protein binding assay workflow.
Conclusion
The mechanism of action of this compound is a sophisticated interplay of physicochemical and biological processes. Its primary role as a selective, adherent physical barrier is complemented by its ability to enhance the natural defense mechanisms of the gastroduodenal mucosa and to promote tissue repair through interaction with endogenous growth factors. This in-depth guide has provided a consolidated view of the quantitative data supporting these mechanisms, detailed experimental protocols for their investigation, and visual representations of the key pathways. A thorough understanding of these core principles is essential for researchers and drug development professionals working to refine existing therapies and develop novel gastroprotective agents. The multifaceted nature of this compound's action continues to make it a valuable therapeutic option and a subject of ongoing scientific interest.
References
- 1. Antibacterial activity of this compound versus aluminum chloride in simulated gastric fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inhibition of peptic activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective binding of this compound to gastric ulcer in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective binding of this compound to endoscopic mucosal resection-induced gastric ulcer: evaluation of aluminium adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of this compound to duodenal ulcer in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. complexgenerics.org [complexgenerics.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Inhibition of peptic aggression by this compound. The view from the ulcer crater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of the protective qualities of gastric mucus by this compound: role of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on human gastric bicarbonate secretion and local prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on gastroduodenal bicarbonate secretion and mucosal prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on gastric bicarbonate secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stimulation of amphibian gastroduodenal bicarbonate secretion by this compound and aluminium: role of local prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound protection against gastrointestinal damage: possible role of prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastric mucosal protection by this compound involves phosphoinositides participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on gastric prostaglandin and leukotriene synthesis: relationship to protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Epidermal growth factor in the gastroprotective and ulcer-healing actions of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. Antibacterial activity of this compound against Escherichia coli, Staphylococcus aureus and Pseudomonas aeruginosa in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antibacterial activity of this compound in human gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 27. complexgenerics.org [complexgenerics.org]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis and Characterization of Sucralfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and characterization of sucralfate (B611045), a widely used therapeutic agent for the treatment of peptic ulcers and other gastrointestinal disorders. This document details the synthetic pathways, experimental protocols for characterization, and key analytical data to support research, development, and quality control of this complex pharmaceutical ingredient.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the sulfation of sucrose (B13894), followed by neutralization and reaction with an aluminum salt.[1][2][3] The general synthetic route involves four primary stages:
-
Sulfation of Sucrose: Sucrose is reacted with a sulfating agent to produce sucrose polysulfate. Common sulfating agents include chlorosulfonic acid or a pyridine-sulfur trioxide complex, often in a solvent such as pyridine (B92270) or 2-picoline.[4][5][6]
-
Neutralization to an Alkali Metal Salt: The resulting sucrose polysulfate is neutralized with an alkali metal hydroxide (B78521), typically sodium hydroxide, to form the corresponding alkali metal salt of sucrose polysulfate.[1][4]
-
Formation of the Aluminum Salt: The alkali metal salt of sucrose polysulfate is then reacted with an aluminum salt, such as aluminum chloride or aluminum chlorohydrate, to substitute the alkali metal ions with aluminum.[2][4][5]
-
Final Neutralization and Isolation: The final step involves the neutralization of the aluminum sucrose polysulfate to yield this compound, which is then purified and dried.[2][4]
The molar ratio of the sucrose polysulfate alkali metal salt to the aluminum source is a critical parameter in the synthesis.[2][4]
Experimental Synthesis Protocol
The following protocol is a generalized representation based on common methods described in the literature.[4][5]
-
Sulfation: In a reaction vessel, add pyridine and cool to 5-10 °C. Slowly add chlorosulfonic acid while maintaining the temperature. Add sucrose to the mixture and stir at 65-70 °C for several hours.
-
First Neutralization: Cool the reaction mixture to room temperature. Add a 4.0 M aqueous sodium hydroxide solution to neutralize the mixture to a pH of approximately 6.2.
-
Aluminum Salt Formation: Separate the lower layer and dilute it with purified water. Add an aqueous solution of aluminum chloride. The molar ratio of aluminum chloride to sucrose octasulfate is typically adjusted to be around 1:16. Stir the mixture for one hour.
-
Final Neutralization: Add a 0.7 N aqueous sodium hydroxide solution at a controlled rate to adjust the pH to 4.5.
-
Purification: Wash the resulting product with water, filter under reduced pressure, and dry to obtain this compound.
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway of this compound.
Physicochemical Characterization of this compound
A thorough characterization of this compound is essential to ensure its quality, purity, and structural integrity. Various analytical techniques are employed for this purpose.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum typically shows characteristic absorption peaks for hydroxyl (-OH) and sulfate (B86663) (-OSO₃) functional groups.[5][7]
-
Experimental Protocol: An FTIR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of this compound is mixed with KBr and compressed into a disc. The spectrum is then recorded over a range of 4000 to 500 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Both solid-state and liquid-state NMR techniques are employed. ¹H NMR can give insights into the hydration levels, while ²⁷Al NMR helps in understanding the aluminum coordination environment.[9][10] Studies have shown that different forms of this compound can exist, differing in their aluminum environments and hydration levels, which can be distinguished by advanced NMR techniques like ²⁷Al Magic Angle Spinning (MAS) and Multiple Quantum Magic Angle Spinning (MQMAS) NMR.[9]
-
Experimental Protocol (Solid-State NMR):
-
¹H MAS NMR: Spectra can be acquired to observe signals from sugar protons (3.0–5.5 ppm) and hydroxyls associated with aluminum (7.0–10.0 ppm).[9]
-
²⁷Al MAS NMR: Powdered this compound samples are analyzed using a solid-state NMR spectrometer. For high-resolution spectra of quadrupolar nuclei like ²⁷Al, techniques such as MQMAS are used to separate sites with different coordination numbers (e.g., AlO₄, AlO₅, AlO₆).[9]
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the quantitative determination of this compound and its related substances. Due to the lack of a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are commonly used.[11][12]
-
Experimental Protocol (HPLC-RID): [12][13]
-
Column: A column packed with L8 (amino) stationary phase (e.g., 3.9 mm x 30 cm) is typically used.[12][13]
-
Mobile Phase: An aqueous solution of ammonium (B1175870) sulfate (e.g., 132 g/L) adjusted to a specific pH.[12]
-
Detector: Refractive Index Detector.
-
Temperature: Column and detector temperature maintained at 30 °C.
-
Injection Volume: 50 µL.
-
Sample Preparation: An accurately weighed quantity of this compound is suspended in the mobile phase, sonicated, and centrifuged. The supernatant is then injected into the HPLC system.[13]
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are crucial for assessing the thermal stability and decomposition profile of this compound. DSC studies have shown an exothermic decomposition of this compound between 200-250°C.[7] TGA provides information on weight loss as a function of temperature, which can be used to determine the water content and decomposition pattern.[14][15]
-
Experimental Protocol (DSC): A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.[7][8]
Microscopic and Other Techniques
Scanning Electron Microscopy (SEM)
SEM is utilized to examine the surface morphology, particle size, and porosity of this compound.[16][17] The drying process can significantly affect the surface structure, creating cracks and pores that can influence its reactivity.[16]
-
Experimental Protocol: Dried this compound particles are mounted on a stub and sputter-coated with a conductive material (e.g., gold) before being imaged in the SEM.
Powder X-ray Diffraction (XRD)
XRD is used to investigate the crystalline or amorphous nature of this compound and to differentiate between its polymorphic forms.[9]
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from the characterization of this compound.
Table 1: Spectroscopic Data
| Technique | Parameter | Observed Value/Range | Reference |
| FTIR | -OH stretch | ~3400 cm⁻¹ | [5] |
| -OSO₃ stretch | ~1250 cm⁻¹ | [5] | |
| ¹H NMR | Sugar Protons | 3.0 - 5.5 ppm | [9] |
| Al-associated OH | 7.0 - 10.0 ppm | [9] | |
| UV-Vis | λmax in 0.1N HCl | 281 nm | [7] |
Table 2: Chromatographic Conditions
| Parameter | HPLC-RID | HPLC-ELSD | Reference |
| Column | L8 (Amino), 3.9 x 300 mm | Phenomenex Luna ODS3, 5µm, 250 x 4.6 mm | [12][13], |
| Mobile Phase | 0.6M Ammonium Sulfate - 0.005M Tetrabutylammonium Hydrogen Sulfate | Acetonitrile : 0.1% TFA (50:50) | [11], |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | [12], |
| Detector | Refractive Index | Evaporative Light Scattering | [11][12], |
| Retention Time | - | ~2.29 min |
Table 3: Thermal Analysis Data
| Technique | Parameter | Observed Value/Range | Reference |
| DSC | Exothermic Decomposition | 200 - 250 °C | [7] |
This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data are intended to assist researchers and professionals in the pharmaceutical industry in their work with this important therapeutic agent.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. WO2018190493A1 - Method for synthesizing this compound and this compound thereby - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN110741012A - Synthesis method of this compound and this compound prepared by method - Google Patents [patents.google.com]
- 5. WO1990002133A1 - Method for preparing this compound and aai-10001 - Google Patents [patents.google.com]
- 6. US4990610A - Method for preparing high potency this compound - Google Patents [patents.google.com]
- 7. jetir.org [jetir.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into the Structure of this compound by Advanced Solid- and Liquid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. sciforum.net [sciforum.net]
- 13. pharmadekho.com [pharmadekho.com]
- 14. tainstruments.com [tainstruments.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. Does this compound affect the normal gastric mucosa? Histologic, ultrastructural, and functional assessment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sucralfate's Binding Affinity to Ulcerated Mucosal Tissues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucralfate (B611045), a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894), is a widely utilized therapeutic agent for the management of peptic ulcer disease. Its clinical efficacy is fundamentally rooted in its unique physicochemical property of selectively binding to ulcerated or eroded mucosal tissues. This guide provides a comprehensive technical overview of the mechanisms, quantitative aspects, and experimental methodologies related to this compound's binding affinity. It explores the electrostatic interactions that govern its site-specific adherence, the subsequent formation of a protective barrier, and the downstream cellular signaling pathways that promote healing. Detailed experimental protocols are provided to facilitate reproducible research, and quantitative data are summarized for comparative analysis.
Core Mechanism of Selective Binding
This compound's preferential binding to ulcerated tissue is not a result of systemic absorption but a local, site-specific chemical interaction. The core mechanism is driven by electrostatic forces.
-
Activation in Acidic Environment : In the acidic milieu of the stomach (pH < 4), this compound undergoes polymerization and cross-linking. This process releases aluminum ions, leaving the sucrose octasulfate moiety with a strong negative charge.
-
Electrostatic Adherence : The ulcer crater and eroded mucosal sites are rich in positively charged proteins, such as albumin and fibrinogen, which are part of the proteinaceous exudate. The negatively charged this compound polyanions form strong, polyvalent bridges with these positively charged proteins, leading to a viscous, adhesive complex that selectively coats the ulcer bed. This binding is significantly more pronounced on ulcerated tissue compared to healthy, intact mucosa.
This complex forms a physical barrier that shields the ulcer from further damage by aggressive luminal factors, including gastric acid, pepsin, and bile salts. The barrier is sustained due to this compound's high viscosity and slow reaction with acid, allowing it to remain at the ulcer site for up to six hours.
Quantitative Analysis of this compound Binding
The selective adherence of this compound has been quantified in both preclinical and clinical studies. These studies typically measure the concentration of this compound (or its aluminum component) in ulcerated versus non-ulcerated tissues.
| Parameter | Finding | Species/Model | Reference |
| Binding Ratio (Ulcerated vs. Normal Mucosa) | 6 to 7 times higher concentration of this compound per cm² on ulcerated mucosa. | Human (Gastric Ulcer Patients) | |
| Adherence of Aluminum | Significantly higher concentrations of aluminum found in ulcerated tissue compared with normal mucosa, even 12 hours post-administration. | Human (EMR-induced Ulcers) & Rats (Acetic Acid-induced Ulcers) | |
| Inhibition of Pepsin | Therapeutic doses inhibit pepsin activity in gastric juice by approximately 32%. | Human | |
| Duration of Action | Adherence to ulcer sites has been demonstrated for up to 6 hours. | Animal Models | |
| Dissociation Constants (pKa) | 0.43 to 1.19 | In Vitro |
Experimental Protocols for Assessing Binding Affinity
Reproducible evaluation of this compound's binding characteristics is crucial for both fundamental research and generic drug development. Methodologies range from in vivo animal models to in vitro binding assays.
In Vivo Model: Acetic Acid-Induced Gastric Ulcer in Rats
This model is standard for evaluating anti-ulcer agents and their binding properties.
Objective : To quantify the selective adherence of this compound to ulcerated gastric mucosa in vivo.
Methodology :
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Ulcer Induction : Following a period of fasting, rats are anesthetized. A laparotomy is performed to expose the stomach. A solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the stomach for a fixed duration (e.g., 60 seconds) to induce a well-defined ulcer. The abdomen is then closed.
-
Drug Administration : After a recovery period (e.g., 2-4 days) to allow for ulcer formation, a suspension of this compound (or radiolabeled this compound) is administered orally via gavage.
-
Tissue Harvesting : At predetermined time points post-administration (e.g., 1, 3, 6 hours), animals are euthanized. The stomach is removed, opened along the greater curvature, and rinsed gently with saline.
-
Sample Collection : Biopsy samples are carefully excised from the center of the ulcer crater and from a region of non-ulcerated, healthy mucosa.
-
Quantification : The amount of this compound in each tissue sample is determined.
-
For non-labeled this compound : The concentration of aluminum is measured using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
For radiolabeled this compound : The radioactivity (e.g., from ¹⁴C-sucralfate or ⁹⁹ᵐTc-sucralfate) is measured using a scintillation counter.
-
-
Data Analysis : The concentration of this compound (or its marker) per unit weight or area of tissue is calculated and compared between ulcerated and normal mucosa.
In Vitro Protein Binding Assay
This assay simulates the binding of this compound to the protein-rich exudate of an ulcer.
Objective : To quantify the binding of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) under acidic conditions.
Methodology :
-
Reagents : this compound suspension, Bovine Serum Albumin (BSA) solution of known concentration, hydrochloric acid (HCl) to adjust pH.
-
Incubation : A known volume of this compound suspension is added to the BSA solution. The pH of the mixture is adjusted to be acidic (e.g., pH 2.5 - 4.0) to activate the this compound.
-
Reaction : The mixture is incubated at 37°C with agitation for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Separation : The mixture is centrifuged at high speed to pellet the this compound-BSA complex.
-
Quantification : The supernatant is carefully collected, and the concentration of unbound (free) BSA is determined using a standard protein assay (e.g., Bradford or BCA assay) or by dissolution apparatus.
-
Calculation : The amount of bound BSA is calculated by subtracting the free BSA concentration from the initial BSA concentration. Binding parameters can be derived from these data.
Molecular Signaling Pathways Post-Binding
Beyond its role as a passive barrier, this compound actively promotes ulcer healing by modulating local cellular signaling. After binding to the ulcer crater, the this compound-protein complex creates a microenvironment that concentrates endogenous growth factors.
-
Growth Factor Sequestration : this compound binds to and protects growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) from degradation in the harsh gastric environment.
-
Stimulation of Healing Cascades : This localized high concentration of growth factors stimulates several downstream pathways:
-
Angiogenesis : bFGF binding promotes the formation of new blood vessels, which is critical for delivering nutrients and oxygen to the healing tissue.
-
Cell Proliferation and Re-epithelialization : EGF binding to its receptor (EGFR) on epithelial cells stimulates cell division and migration to cover the ulcerated area.
-
Prostaglandin Synthesis : this compound stimulates the local production of Prostaglandin E2 (PGE2), which enhances mucus and bicarbonate secretion, increases mucosal blood flow, and further supports tissue regeneration.
-
Increased Glutathione (GSH) Levels : this compound has been shown to increase the mucosal concentration of glutathione, a key antioxidant that protects cells from oxidative damage.
-
An In-depth Technical Guide on the Interaction of Sucralfate with Fibroblast and Epidermal Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucralfate (B611045), a complex of aluminum hydroxide (B78521) and sucrose (B13894) octasulfate, is a well-established agent for the treatment of gastrointestinal ulcers. Beyond its barrier-forming properties, a significant body of evidence demonstrates that this compound's therapeutic effects are intricately linked to its interaction with key signaling molecules, particularly fibroblast growth factors (FGFs) and epidermal growth factors (EGFs). This technical guide provides a comprehensive overview of the molecular and cellular interactions between this compound and these growth factors. It delves into the binding characteristics, the impact on signaling pathways, and the consequent effects on cellular behavior, such as proliferation and migration, which are crucial for wound healing. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for investigating these interactions, and provides visual representations of the underlying mechanisms to support further research and drug development in this area.
Introduction
The healing of epithelial and mucosal wounds is a complex biological process orchestrated by a symphony of growth factors that regulate cell proliferation, migration, and tissue remodeling. Among these, fibroblast growth factors and epidermal growth factors play pivotal roles. This compound's efficacy in promoting the healing of ulcers and other wounds is increasingly attributed to its ability to modulate the activity of these growth factors. This guide explores the core mechanisms of this interaction, providing a technical resource for professionals in the field.
Interaction with Fibroblast Growth Factors (FGFs)
This compound, and its active component sucrose octasulfate (SOS), directly interacts with FGFs, leading to their stabilization and enhanced biological activity.
Binding and Stabilization of FGFs
This compound binds to FGFs, particularly acidic FGF (aFGF or FGF-1) and basic FGF (bFGF or FGF-2).[1][2] This interaction is pH-dependent, with significantly more binding occurring at a lower pH, which is characteristic of the gastric environment.[3] This binding is mediated by the highly sulfated sucrose octasulfate component of this compound, which interacts with the polyanion-binding site on the FGF molecule.[1] This interaction stabilizes the growth factor, protecting it from thermal and acid-induced denaturation.[1]
Quantitative Data on this compound-FGF Interaction
The following table summarizes the quantitative data available on the interaction between this compound/SOS and FGFs.
| Parameter | Value | Growth Factor | System/Assay | Reference |
| Binding (pH-dependent) | ~10% at pH 7.0; ~90% at pH 1.5 | 125I-bFGF | Co-precipitation Assay | [3] |
| IC50 (SOS) | ~2 µg/mL | 125I-FGF-2 | Inhibition of binding to Bovine Capillary Endothelial (BCE) cells | [4] |
| Cell Proliferation | Biphasic effect: Potentiation at <20 µg/mL, inhibition at higher concentrations | FGF-2 | BCE cell proliferation assay | [4] |
| Angiogenesis | Significant increase | - | Acetic acid-induced gastric ulcers in rats | [5] |
| Granulation Tissue | Significant increase in thickness | - | Full-thickness wounds in rats | [6] |
| Endothelial Cell Proliferation | Significant increase with this compound/bFGF coating | bFGF | In vitro culture with coated implants | [7] |
Impact on FGF Signaling Pathway
Sucrose octasulfate has been shown to induce FGF-dependent dimerization of FGF receptors (FGFRs).[8][9] This is a critical step in the activation of the FGF signaling cascade. By binding to both FGF and its receptor, this compound facilitates the formation of a stable ternary complex, which in turn promotes receptor dimerization and subsequent intracellular signaling.[8]
Interaction with Epidermal Growth Factors (EGFs)
This compound also interacts with EGF, contributing to its wound-healing properties by increasing the local concentration and availability of this potent mitogen.
Binding of EGF
Similar to its interaction with FGF, this compound binds to EGF in a pH-dependent manner.[10][11] At a pH below 4.5, virtually all EGF can be bound by this compound.[10][12] This binding is crucial in the acidic environment of the stomach, where it protects EGF from degradation and concentrates it at the ulcer site.[11] Importantly, this compound does not appear to alter the binding of EGF to its receptor (EGFR).[10][12]
Quantitative Data on this compound-EGF Interaction
The following table summarizes the quantitative data regarding the interaction between this compound and EGF.
| Parameter | Value/Effect | System/Assay | Reference |
| EGF Binding | Virtually all EGF bound at pH < 4.5 | In vitro binding assay | [10][12] |
| EGF Receptor Binding | Increased by 61% (specific binding) | Rat gastric mucosal membranes | |
| EGF Availability | Available for a longer period (3 hours) | In vivo in rats with acid-induced gastric ulcers | [10] |
Impact on EGF Signaling Pathway
By increasing the local concentration and residence time of EGF at the wound site, this compound effectively enhances the activation of the EGF receptor signaling pathway. Furthermore, studies have shown that this compound treatment can lead to an increased expression of EGFR in gastric mucosal cells. This dual action of increasing both the ligand availability and receptor expression would synergistically amplify the downstream signaling cascades that promote cell proliferation and epithelial repair.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the interaction of this compound with FGF and EGF.
Growth Factor Binding Assays
Objective: To quantify the binding of this compound to FGF and EGF.
-
Co-precipitation Assay for pH-Dependent Binding:
-
Radiolabeled growth factor (e.g., 125I-bFGF or 125I-EGF) is incubated with a suspension of this compound at various pH levels (e.g., ranging from 1.5 to 7.0).
-
The mixture is centrifuged to pellet the insoluble this compound and any bound growth factor.
-
The amount of radioactivity in the pellet and the supernatant is measured using a gamma counter.
-
The percentage of bound growth factor is calculated at each pH.[3]
-
-
Competitive Binding Assay (for Sucrose Octasulfate):
-
Culture target cells (e.g., Bovine Capillary Endothelial cells for FGF) to confluence in multi-well plates.
-
Incubate the cells with a constant concentration of radiolabeled growth factor (e.g., 125I-FGF-2) and varying concentrations of sucrose octasulfate.
-
After incubation, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the cell-associated radioactivity.
-
The concentration of SOS that inhibits 50% of the specific binding (IC50) is determined.[4]
-
Cell Proliferation Assays
Objective: To assess the effect of this compound on growth factor-stimulated cell proliferation.
-
Thymidine (B127349) Incorporation Assay or Cell Counting:
-
Seed dermal fibroblasts or keratinocytes in multi-well plates and grow to sub-confluence.
-
Induce quiescence by serum starvation.
-
Treat the cells with the growth factor (e.g., FGF-2) in the presence or absence of varying concentrations of this compound or SOS.
-
For thymidine incorporation, pulse the cells with 3H-thymidine for a set period. Lyse the cells and measure the incorporated radioactivity as an index of DNA synthesis.
-
Alternatively, for cell counting, trypsinize and count the cells using a cell counter at the end of the treatment period.[4][6]
-
In Vivo Wound Healing Models
Objective: To evaluate the effect of this compound on angiogenesis and granulation tissue formation in a living organism.
-
Acetic Acid-Induced Gastric Ulcer Model in Rats:
-
Induce gastric ulcers in rats by the serosal application of acetic acid.
-
Administer this compound orally for a defined period (e.g., 9 days).[5]
-
At the end of the treatment, sacrifice the animals and excise the stomachs.
-
Measure the ulcer area to assess healing.
-
Quantify angiogenesis in the ulcer base using methods like the carmine (B74029) dye method or by immunohistochemical staining for vascular markers (e.g., CD31).[5]
-
-
Full-Thickness Skin Wound Model in Rats:
-
Create full-thickness skin wounds on the dorsum of rats.
-
Apply topical this compound to the wounds daily.
-
Harvest the wound tissue at different time points (e.g., day 12).[6]
-
Process the tissue for histological analysis (e.g., H&E staining).
-
Measure the thickness of the granulation tissue and assess other parameters like collagen deposition and neovascularization.[13]
-
Conclusion and Future Directions
The interaction of this compound with fibroblast and epidermal growth factors is a key component of its mechanism of action in promoting wound healing. By binding to and stabilizing these growth factors, this compound increases their local bioavailability and potentiates their signaling pathways, leading to enhanced cell proliferation, angiogenesis, and granulation tissue formation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research in this area.
Future research should focus on elucidating the precise binding kinetics and affinities (e.g., determining the Kd values) of this compound for various FGF and EGF family members. Furthermore, a more detailed investigation into the downstream signaling molecules modulated by this compound-potentiated growth factor activity could reveal novel therapeutic targets. The development of this compound analogs with optimized growth factor binding properties could also represent a promising avenue for creating more effective wound healing therapies.
References
- 1. This compound and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical Use of this compound in Cutaneous Wound Management: A Narrative Review with a Veterinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor in gastroprotection and ulcer healing: interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short report: effect of this compound on angiogenesis in granulation tissue of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces proliferation of dermal fibroblasts and keratinocytes in culture and granulation tissue formation in full-thickness skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and basic fibroblast growth factor promote endothelial cell proliferation around porous alloplastic implants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Does epidermal growth factor play a role in the action of this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor in the gastroprotective and ulcer-healing actions of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. A Controlled Study to Examine the Effect of Topical this compound on Radiofrequency-induced Burn Wounds in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Sucralfate on Endogenous Prostaglandin Production: An In-depth Technical Guide
Introduction
Sucralfate (B611045) is a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894) that is primarily used for the treatment of peptic ulcer disease and other gastrointestinal disorders.[1] Its mechanism of action is multifactorial and largely attributed to its ability to form a protective barrier at the ulcer site, shielding it from the damaging effects of acid, pepsin, and bile salts.[2] Beyond this physical barrier function, a significant body of research has investigated the cytoprotective properties of this compound, with a particular focus on its potential to stimulate endogenous prostaglandin (B15479496) production. Prostaglandins (B1171923), especially of the E series (PGE), are crucial for maintaining gastric mucosal integrity through various actions, including the stimulation of mucus and bicarbonate secretion and the maintenance of mucosal blood flow.[2][3]
This technical guide provides a comprehensive overview of the current understanding of the effect of this compound on endogenous prostaglandin synthesis. It synthesizes findings from key experimental studies, presents quantitative data in a structured format, details common experimental protocols, and visualizes the proposed signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this aspect of this compound's pharmacology. It is important to note that the literature presents conflicting evidence, with some studies supporting a prostaglandin-mediated mechanism while others suggest prostaglandin-independent pathways are more critical.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies investigating the impact of this compound on prostaglandin production in both animal and human models.
Table 1: Animal Studies on the Effect of this compound on Prostaglandin Production
| Study Reference | Animal Model | This compound Dosage | Prostaglandin Measured | Key Quantitative Findings | Conclusion on PG Role |
| Crampton et al., 1987[7] | Homogenized rabbit gastric mucosa | Not specified (in vitro) | Prostaglandin E2 (PGE2) | Increased conversion of arachidonic acid to PGE2. | Cytoprotective action is due to stimulation of endogenous prostaglandin formation.[7] |
| Hollander et al., 1987[5] | Rats | Not specified | Gastric mucosal PGE2 | Increased at 15 and 30-minute intervals, but not at longer intervals (up to 480 minutes). | PGE2 may play a role in the protective effect at short intervals, but other mechanisms are involved in the sustained protection.[5] |
| Wallace et al., 1987[4][8] | Rats | 500 mg/kg (oral) | 6-ketoprostaglandin F1α | Did not significantly alter gastric 6-keto-PGF1α synthesis. | The protective action of this compound is not mediated by prostaglandins.[4] |
| Ligumsky et al., 1989[9] | Rats | 200, 400, 800 mg/kg | Luminal PGE2 | Increased luminal PGE2 levels, but did not affect PGE2 synthesis in mucosal biopsies. | Mucus release, rather than prostaglandin synthesis, was consistently associated with mucosal protection.[9] |
| Shea-Donohue et al., 1986[6] | Rhesus monkeys | 50 mg/kg/day (oral) | Mucosal PGE2, PGF2α, 6-keto-PGF1α | Did not modify aspirin-induced suppression of prostaglandins. | Gastric protection is related to a prostaglandin-independent increase in mucus production.[6] |
Table 2: Human Studies on the Effect of this compound on Prostaglandin Production
| Study Reference | Study Design | This compound Dosage | Prostaglandin Measured | Key Quantitative Findings | Conclusion on PG Role |
| Konturek et al., 1986[10][11] | Double-blind, placebo-controlled | 1.0 g q.i.d. | Mucosal PGE2, 6-keto-PGF1α; Luminal release of PGE2, 6-keto-PGF1α | Increased mucosal biosynthesis and luminal release of PGE2 and 6-keto-PGF1α in normal stomachs. This effect was not observed in aspirin-treated subjects despite mucosal protection. | Protection may be partly due to increased mucosal biosynthesis of prostaglandins in a healthy stomach.[10][11] |
Experimental Protocols
The variability in the reported effects of this compound on prostaglandin production can be partially attributed to the diverse experimental models and methodologies employed. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Ethanol-Induced Gastric Mucosal Damage in Rats
This is a widely used preclinical model to evaluate the cytoprotective effects of various compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[4][5]
-
Induction of Injury: Following a fasting period, absolute ethanol (B145695) is administered orally to induce severe gastric mucosal damage.[4][12]
-
Drug Administration: this compound is administered orally at varying doses (e.g., 200-800 mg/kg) at a specified time before the ethanol challenge.[9]
-
Assessment of Damage: The stomach is removed, and the extent of mucosal damage is assessed macroscopically (e.g., by measuring the area of lesions) and histologically.[12]
-
Prostaglandin Measurement: Gastric mucosal tissue samples are collected and homogenized. Prostaglandin levels (e.g., PGE2, 6-keto-PGF1α) are quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][9]
Protocol 2: Aspirin-Induced Gastric Microbleeding in Humans
This model assesses the ability of a drug to protect the gastric mucosa from the damaging effects of NSAIDs in human subjects.
-
Study Population: Healthy human volunteers are enrolled in a controlled clinical trial.[11]
-
Study Design: A double-blind, placebo-controlled crossover design is often employed.[11]
-
Drug Administration: Subjects receive this compound (e.g., 1.0 g four times a day) or a placebo for a specified period.[11]
-
Induction of Injury: Aspirin (B1665792) (e.g., 2.5 g) is co-administered to induce gastric microbleeding.[10]
-
Assessment of Microbleeding: Gastric microbleeding is quantified by measuring the amount of blood loss in gastric washings or by using radiolabeled red blood cells.[10]
-
Prostaglandin Measurement: Gastric biopsy specimens are obtained via endoscopy. Mucosal prostaglandin synthesis and luminal release are measured, typically by RIA, for various prostanoids like PGE2, 6-keto-PGF1α, and thromboxane (B8750289) B2.[11]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its effects are still under investigation. The following diagrams illustrate the proposed pathways, both dependent and independent of prostaglandin synthesis.
Proposed Prostaglandin-Dependent Pathway
Some evidence suggests that this compound may directly or indirectly stimulate the synthesis of prostaglandins. This could occur through a mild irritant effect on the mucosa, leading to the release of inflammatory mediators and subsequent upregulation of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis from arachidonic acid.[7][12]
Figure 1: Hypothesized prostaglandin-dependent cytoprotective pathway of this compound.
Prostaglandin-Independent Protective Mechanisms
A substantial body of evidence points towards mechanisms that are independent of prostaglandin synthesis. The primary mechanism is the formation of a viscous, adhesive barrier that selectively binds to ulcerated tissue.[2] This barrier protects the mucosa from further injury. Additionally, this compound has been shown to increase the production and secretion of mucus and bicarbonate and to bind growth factors like EGF and FGF, promoting tissue repair.[1][13]
Figure 2: Prostaglandin-independent protective mechanisms of this compound.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for investigating the effects of this compound on prostaglandin production in an animal model of gastric injury.
Figure 3: A generalized experimental workflow for studying this compound's effects.
Discussion and Synthesis
The conflicting results regarding this compound's effect on prostaglandin synthesis highlight the complexity of its mechanism of action. Several factors may contribute to these discrepancies:
-
Dose and Timing: The study by Hollander et al. suggests that the effect on PGE2 production may be transient, occurring only at short intervals after administration.[5] This could explain why studies with different endpoints might yield different results.
-
Experimental Model: The response to this compound may differ between species (rats vs. monkeys vs. humans) and between in vitro and in vivo conditions.[6][7] Furthermore, the baseline state of the mucosa (healthy vs. aspirin-treated) appears to influence the prostaglandin response.[11]
-
Measurement Location: Some studies measured prostaglandins in the gastric lumen, while others measured synthesis within mucosal biopsies.[9] Ligumsky et al. found that this compound increased luminal PGE2 without affecting its synthesis in the mucosa, suggesting it may enhance release rather than production.[9]
-
Relative Importance of Mechanisms: While this compound may have a modest or transient effect on prostaglandin levels under certain conditions, its potent barrier-forming capacity and its prostaglandin-independent effects on mucus and growth factors are well-established.[1][2][13] It is plausible that these mechanisms are the primary drivers of its therapeutic efficacy, with any effect on prostaglandins being a secondary or context-dependent contribution.
Conclusion
The effect of this compound on endogenous prostaglandin production is not fully resolved. While some studies have demonstrated a stimulatory effect, particularly on PGE2, others have found no significant impact, suggesting that the cytoprotective actions are largely independent of the prostaglandin system.[4][7] The evidence suggests that this compound's primary mechanism of action is the formation of a physical barrier over damaged mucosa.[2] It also enhances other protective factors, such as mucus and bicarbonate secretion.[1]
For researchers and drug development professionals, it is crucial to recognize that this compound's efficacy is likely not dependent on a single mode of action but rather on a combination of complementary mechanisms. Future research should aim to dissect these mechanisms further, perhaps using more advanced molecular techniques to probe the signaling pathways activated by this compound in gastric epithelial cells and to clarify the specific conditions under which it may modulate prostaglandin synthesis. This will enable a more complete understanding of this complex drug and may inform the development of new cytoprotective agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on gastric prostaglandin and leukotriene synthesis: relationship to protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound or mild irritants on experimental gastritis and prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric protection by this compound. Role of mucus and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on gastroduodenal bicarbonate secretion and prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Role of mucus and prostaglandins in the gastric mucosal protective actions of this compound against ethanol-induced injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double blind controlled study on the effect of this compound on gastric prostaglandin formation and microbleeding in normal and aspirin treated man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double blind controlled study on the effect of this compound on gastric prostaglandin formation and microbleeding in normal and aspirin treated man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An Exploratory Technical Guide on the Application of Sucralfate in Non-Ulcer Gastrointestinal Disorders
Executive Summary: Sucralfate (B611045), a complex of sucrose (B13894) octasulfate and aluminum hydroxide, is a well-established, non-systemic agent for the treatment of duodenal ulcers.[1][2] Its mechanism of action, which involves the formation of a protective barrier over mucosal defects and the stimulation of endogenous healing processes, provides a strong rationale for its exploration in a broader range of gastrointestinal (GI) conditions beyond peptic ulcer disease.[3][4][5] This technical guide provides an in-depth review of the existing research on this compound's efficacy and mechanisms in non-ulcer GI disorders, including non-ulcer dyspepsia, gastroesophageal reflux disease (GERD), gastritis, and iatrogenic mucosal injuries like chemotherapy-induced mucositis and radiation proctitis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, detailed experimental protocols, and a visualization of the underlying biological pathways.
Core Mechanisms of Action
This compound's therapeutic effects are multifactorial, stemming from both direct physical protection and the stimulation of local cytoprotective pathways.[6][7] Unlike H2 receptor antagonists or proton pump inhibitors, its action is primarily topical rather than systemic.[8]
Physical Barrier Formation
In an acidic environment (pH < 4), this compound undergoes polymerization and cross-linking to form a viscous, sticky paste.[2][8] This paste adheres to the GI mucosa, showing a particular affinity for the positively charged proteins, such as albumin and fibrinogen, that are exposed in epithelial erosions and ulcerations.[4][8] This creates a physical barrier that shields the mucosa from noxious luminal contents, including gastric acid, pepsin, and bile salts, for up to six hours.[4][9]
Cytoprotective and Pro-Healing Pathways
Beyond its barrier function, this compound actively promotes mucosal defense and repair through several mechanisms:
-
Stimulation of Prostaglandins: It increases the local synthesis of prostaglandin (B15479496) E2 (PGE2), which enhances mucus and bicarbonate secretion, crucial components of the gastric mucosal barrier.[5][6][10]
-
Growth Factor Binding: this compound binds to and concentrates endogenous growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) at the site of injury.[2][3] This action promotes cell proliferation, re-epithelialization, and angiogenesis, accelerating the healing process.[3][10]
-
Increased Mucus and Bicarbonate: It directly increases the production of gastric mucus and enhances its viscosity and hydrophobicity.[3][7] It also stimulates prostaglandin-dependent and -independent bicarbonate output.[3]
-
Inactivation of Damaging Agents: The molecule adsorbs pepsin and bile salts, reducing their proteolytic and detergent-like damaging effects on the epithelium.[4][5]
-
Maintenance of Mucosal Blood Flow: Studies suggest this compound helps preserve the integrity of the microvasculature within the mucosa, ensuring adequate blood flow, which is vital for tissue defense and repair.[6][11]
Application in Non-Ulcer Dyspepsia (NUD) and Gastritis
Non-ulcer dyspepsia is characterized by chronic epigastric pain or discomfort without an identifiable organic cause, though microscopic inflammation (gastritis) is often present.[12][13] this compound is explored in this context for its ability to protect the mucosa from endogenous irritants and promote the healing of low-grade inflammation.[[“]]
Summary of Clinical Evidence
Clinical trial results for this compound in NUD have been mixed, suggesting efficacy may depend on the patient subpopulation and the presence of underlying gastritis.
| Study | Condition | This compound Arm (n) | Control Arm (n) | Primary Outcome | Result | Reference |
| Kairaluoma et al. (1987) | Non-Ulcer Dyspepsia | 79 | 72 (Placebo) | Symptom improvement/resolution at 4 weeks | 77% vs. 56% | p < 0.01 [12] |
| Misra et al. (1992) | Non-Ulcer Dyspepsia | 53 | 47 (Ranitidine) | Global symptom relief at 4 weeks | 86.8% vs. 63.8% | p < 0.001 [15] |
| Gudjónsson et al. (1993) | Non-Ulcer Dyspepsia | 50 | 45 (Placebo) | Global symptom improvement at 3 weeks | 68% vs. 69% | No significant difference[16][17] |
| Guslandi et al. (1992) | NUD with Active Gastritis | 39 | 50 (Sulglycotide) | Regression of active gastritis at 6 weeks | Marked regression in antrum and body | p < 0.0001 (antrum)[13] |
Key Experimental Protocols
A common study design for evaluating this compound in NUD is the double-blind, placebo-controlled randomized trial.
-
Patient Population: Adults with chronic dyspeptic symptoms for a defined duration (e.g., >1 month). Upper gastrointestinal endoscopy is performed at baseline to exclude peptic ulcer disease, reflux esophagitis, and malignancy.[12][16] Biopsies are often taken to assess for the presence and grade of gastritis and H. pylori infection.[13]
-
Intervention: this compound is typically administered at a dose of 1 gram three to four times daily, often on an empty stomach.[12][15][16] Treatment duration ranges from 3 to 6 weeks.[13][16]
-
Outcome Measures:
-
Primary: Subjective assessment of global dyspeptic symptoms (e.g., improved, unchanged, worsened) recorded by the patient or physician at the end of the treatment period.[12][16]
-
Secondary: Changes in individual symptom scores (e.g., pain, bloating, nausea), endoscopic appearance of the mucosa, and histological scores of gastritis inflammation.[13]
-
-
Statistical Analysis: Comparison of the proportion of improved patients between the this compound and control groups using chi-square or Fisher's exact test.[12]
Application in Gastroesophageal Reflux Disease (GERD)
In GERD, the esophageal mucosa is damaged by refluxed gastric acid and bile. This compound's ability to adhere to eroded mucosa and bind bile salts makes it a candidate for both symptom relief and healing, particularly in non-erosive reflux disease (NERD).[18][19]
Summary of Clinical Evidence
Studies suggest that this compound, particularly in gel formulations that enhance esophageal coating, is superior to placebo for symptomatic relief in patients with GERD, especially the non-erosive subtype.
| Study | Condition | This compound Arm (n) | Control Arm (n) | Primary Outcome | Result | Reference |
| Simon et al. | NERD | Not specified | Placebo | Symptom relief at 42 days | 71% vs. 29% | Data significant[18] |
| Carling et al. | GERD (non-erosive) | 69 | 70 (Placebo) | Responder rate at 42 days | 71% vs. 29% | p < 0.0001 [20] |
| Vermeijden et al. | Erosive GERD | Not specified | Not specified | Symptomatic relief / Healing at 56 days | 72% relief / 68% healing | Efficacy shown[18] |
Key Experimental Protocols
Clinical trials in this area focus on symptom relief as the primary endpoint.
-
Patient Population: Patients with moderate to severe GERD symptoms (e.g., heartburn, regurgitation) occurring multiple times per week.[20] Baseline endoscopy is used to stratify patients into erosive (eGERD) or non-erosive (NERD) cohorts.
-
Intervention: this compound gel or suspension is administered, typically at a dose of 1 gram twice daily, for a period of 6 to 8 weeks.[18][20] The use of a gel formulation is intended to improve mucoadhesion and residence time in the esophagus.
-
Outcome Measures: The primary endpoint is often the "responder rate," defined as the percentage of patients reporting a significant reduction in symptom frequency and/or severity by the end of the study period.[20] Overall response may also be rated on a scale (e.g., excellent, good, fair, poor).[20]
Application in Iatrogenic Mucosal Injury
This compound's barrier-forming and healing-promoting properties are highly relevant for treating mucosal damage caused by medical therapies like chemotherapy and radiation.
Chemotherapy-Induced Mucositis (Stomatitis)
Oral mucositis is a painful and dose-limiting side effect of many chemotherapy regimens. This compound has been investigated as a topical agent to coat ulcerations and accelerate healing.
The evidence for this compound in preventing or treating chemotherapy-induced mucositis is largely conflicting, with several well-controlled trials failing to show a significant benefit over placebo.
| Study | Condition | This compound Arm (n) | Control Arm (n) | Primary Outcome | Result | Reference |
| McCullough (cited in[3]) | Chemo-induced mucositis | Not specified | Not specified | Healing of mucositis | Accelerated activation of growth factors and healing | Positive effect reported[3] |
| Shenep et al. | Chemo-induced mucositis | 24 | 24 (Placebo) | Severity of mucositis, oral pain | No significant difference | Limited, if any, efficacy[21] |
| Loprinzi et al. (1997) | 5FU-induced stomatitis | 27 | 23 (Placebo) | Stomatitis severity or duration | No difference | Did not support hypothesis[22] |
| Cengiz et al. (2001) | Chemo-induced stomatitis | 20 | 20 (Placebo) | Objective response (CR+PR) | 14 patients vs. 15 patients | No significant advantage[23] |
-
Design: Double-blind, placebo-controlled trials are standard.
-
Patient Population: Patients undergoing specific high-risk chemotherapy regimens known to cause mucositis.[21][22]
-
Intervention: this compound administered as an oral suspension or gel ("swish and swallow" or "swish and spit") multiple times daily (e.g., four to six times) starting at the onset of chemotherapy or at the first sign of mucositis.[21][23]
-
Outcome Measures: Objective assessment using a standardized scale (e.g., World Health Organization [WHO] mucositis grade) and subjective patient-reported outcomes like pain, measured with a Visual Analogue Scale (VAS).[21][23]
Radiation-Induced Proctitis
Pelvic radiotherapy can cause chronic hemorrhagic radiation proctitis due to mucosal ischemia and fragile neovascularization. Topical this compound is used to coat the rectal mucosa, protect it from fecal stream trauma, and promote healing.[24][25]
Topical administration of this compound via enemas has demonstrated considerable success in managing symptoms, particularly bleeding, associated with chronic radiation proctitis.
| Study | Condition | Patient Population (n) | Intervention | Primary Outcome | Result | Reference |
| Kochhar et al. (1991) | Radiation Proctitis | 26 | 2g in 20mL water enema, twice daily | Positive response (clinical/sigmoidoscopic) | 92.3% response at 16 weeks | Effective and safe[26] |
| O'Brien et al. | Hemorrhagic Radiation Proctitis | 23 | 2g this compound paste enema, twice daily for 6 weeks | Clinical improvement based on proctitis scores | 73% of patients showed clinical improvement | Paste enema is a viable method[27] |
| Ladas et al. (cited in[25]) | Chronic Postradiation Proctitis | Not specified | This compound enemas | Not specified | Effective in treatment | Efficacy shown[25] |
-
Design: Often conducted as prospective case series or controlled trials.
-
Patient Population: Patients with persistent rectal bleeding and endoscopic evidence of radiation proctitis occurring months to years after pelvic radiotherapy.[25][27]
-
Intervention: Self-administered this compound enemas. A typical preparation involves crushing 1-gram this compound tablets and mixing them with a small volume of water (e.g., 2 tablets in 4.5 mL of water) to create a low-volume paste, which is easier for patients to retain.[27] The enemas are administered twice daily for a course of 4-6 weeks.[26][27]
-
Outcome Measures: Clinical response is evaluated by comparing pre- and post-treatment scores from a standardized scale, such as the Radiation Therapy Oncology Group/European Organisation for Research and Treatment of Cancer (RTOG/EORTC) clinical proctitis score.[27] Reduction in bleeding frequency and transfusion requirements are key indicators of success.
General Experimental Workflow for Clinical Trials
The evaluation of this compound in these varied conditions follows a structured clinical trial methodology, essential for generating robust evidence for its efficacy and safety.
Synthesis and Future Directions
The exploration of this compound for non-ulcer GI disorders reveals a pattern of efficacy that is highly dependent on the underlying pathophysiology and the drug's mode of delivery.
-
Established Efficacy: this compound demonstrates its most consistent and significant benefits in conditions where a topical barrier and pro-healing effect are paramount and can be effectively delivered, such as in radiation proctitis (via enema) and potentially in GERD (via mucoadherent gel).[20][27]
-
Variable or Conflicting Evidence: In conditions with more complex or less understood pathophysiology like NUD, or where effective topical delivery is challenging like chemotherapy-induced mucositis, the results are inconsistent.[16][21] Some studies show a clear benefit, particularly in NUD patients with underlying gastritis, while others show no difference compared to placebo.[12][13]
-
Future Research: There is a clear need for further research to identify patient subgroups most likely to respond to this compound therapy. Future studies should focus on:
-
Novel Formulations: Development of high-potency or enhanced mucoadherent formulations (HPS) could improve efficacy by increasing the local concentration and residence time of the drug at the mucosal surface.[28]
-
Biomarker-Driven Trials: Identifying biomarkers of low-grade mucosal inflammation or impaired barrier function could help select patients for NUD and GERD trials who are more likely to benefit from this compound's mechanisms.
-
Combination Therapies: Investigating this compound as an adjunct to standard therapies (e.g., PPIs in GERD) to leverage its distinct, non-acid-suppressive, pro-healing properties.
-
References
- 1. This compound (Carafate): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective and therapeutic mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of gastrointestinal protection and repair: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Role of this compound in gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound versus placebo in treatment of non-ulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and sulglycotide treatment on active gastritis and Helicobacter pylori colonization of the gastric mucosa in non-ulcer dyspepsia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. This compound versus ranitidine in non-ulcer dyspepsia: results of a prospective, randomized, open, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of this compound in treatment of non-ulcer dyspepsia. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. clinmedjournals.org [clinmedjournals.org]
- 19. Carafate for GERD: Effectiveness, Diet, Alternatives, and More [healthline.com]
- 20. This compound gel versus placebo in patients with non-erosive gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of oral this compound suspension in prevention and treatment of chemotherapy-induced mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. This compound in the treatment of chemotherapy-induced stomatitis: a double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 25. academic.oup.com [academic.oup.com]
- 26. Exploring the Management of Radiation Proctitis in Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound paste enema: a new method of topical treatment for haemorrhagic radiation proctitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. wjgnet.com [wjgnet.com]
Sucralfate as a Versatile Carrier in Novel Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucralfate (B611045), a basic aluminum salt of sucrose (B13894) octasulfate, has long been recognized for its cytoprotective properties in the gastrointestinal tract. Its unique characteristics, including its high mucoadhesion, ability to polymerize at acidic pH, and binding affinity for proteins and growth factors, are now being leveraged for the development of novel drug delivery systems. This technical guide explores the potential of this compound as a carrier for a variety of therapeutic agents, offering a comprehensive overview of its application in nanoparticle and hydrogel formulations. This document provides detailed experimental protocols, presents quantitative data on formulation parameters, and visualizes key biological and experimental pathways to facilitate further research and development in this promising area.
Introduction: The Rationale for this compound in Drug Delivery
This compound's primary mechanism of action in treating peptic ulcers involves the formation of a viscous, adhesive paste that selectively binds to ulcerated tissue, creating a protective barrier against gastric acid and pepsin.[1] This inherent bioadhesion is a highly desirable characteristic for drug delivery, as it can prolong the residence time of a formulation at a specific target site, thereby enhancing drug absorption and therapeutic efficacy.
Beyond its physical barrier function, this compound actively participates in tissue repair processes. It has been shown to stimulate the local production of prostaglandins (B1171923) and bicarbonate, and importantly, to bind to and protect endogenous growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF) from proteolytic degradation.[2] This growth factor sequestration and protection mechanism promotes angiogenesis and tissue regeneration, making this compound an attractive carrier for wound healing applications.
Furthermore, this compound can be formulated into various drug delivery platforms, including nanoparticles and hydrogels, which can encapsulate and provide controlled release of a wide range of therapeutic molecules.
This compound-Based Drug Delivery Systems: Formulations and Characterization
This compound can be engineered into sophisticated drug delivery vehicles, primarily as nanoparticles and hydrogels. These formulations aim to harness the intrinsic properties of this compound while providing a matrix for controlled drug release.
This compound Nanoparticles
Nanoparticles formulated with this compound can serve as effective carriers for targeted drug delivery, particularly for oral and topical applications. The small particle size allows for enhanced penetration and interaction with biological tissues.
Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles
The following table summarizes key quantitative parameters for this compound-based nanoparticle formulations, providing a comparative overview for formulation development.
| Formulation ID | Drug | Polymer(s) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| FN12 | 5-Fluorouracil | Sodium Alginate, PVP | 170 ± 3.2 - 560 ± 2.3 | Optimum (not specified) | Not specified | 85.33 ± 1 | [3] |
| SCSNPs | Sulfasalazine | Chitosan (B1678972) | 261 ± 3.06 | +41.4 ± 0.5 | Not specified | 81.3 ± 5.3 | [4] |
| F10 | Methotrexate | FA-CS | 278.6 | +34.0 | Not specified | 76.2 | [5] |
Note: Data for direct this compound nanoparticle formulations is limited in the reviewed literature. The table includes formulations where this compound is a key component of the suspension or where polymers commonly used with this compound are employed.
This compound Hydrogels
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. This compound can be incorporated into hydrogel matrices to create bioadhesive and controlled-release formulations. These are particularly promising for topical and mucosal drug delivery.
Data Presentation: Characteristics of this compound-Containing Hydrogels
| Formulation Type | Gelling Agent | Cross-linking Method | Key Features | Potential Applications | Reference |
| This compound Gel | This compound | pH-induced gelation | Strong adhesive force, prolonged mucosal adhesion | Gastric ulcer treatment, oral mucositis | [6] |
| Alginate Beads | Sodium Alginate | Ionic Gelation with CaCl₂ | Biocompatible, sustained release | Oral controlled drug delivery | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of this compound-based drug delivery systems.
Preparation of this compound-Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of drug-loaded chitosan nanoparticles, which can be incorporated into a this compound suspension for enhanced mucoadhesion and targeted delivery.
Materials:
-
Chitosan (low molecular weight)
-
Acetic Acid (1% v/v)
-
Sodium Tripolyphosphate (TPP)
-
Drug to be encapsulated
-
Deionized water
-
This compound
Equipment:
-
Magnetic stirrer
-
Ultrasonicator
-
High-speed centrifuge
-
pH meter
Procedure:
-
Preparation of Chitosan Solution: Dissolve various concentrations of chitosan (e.g., 0.1% - 1% w/v) in 100 mL of 1% v/v acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of TPP Solution: Prepare a 0.1% w/v TPP solution by dissolving 100 mg of TPP in 100 mL of deionized water.
-
Drug Incorporation: Dissolve the desired amount of the therapeutic drug in the TPP solution.
-
Nanoparticle Formation: While stirring the chitosan solution at a moderate speed (e.g., 700-1500 rpm), add the drug-containing TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles. The interaction between the positively charged amino groups of chitosan and the negatively charged TPP results in the formation of nanoparticles through ionic gelation.
-
Homogenization: Homogenize the resulting nanoparticle suspension for a specified period (e.g., 3 hours) using an ultrasonicator to ensure uniform particle size distribution.
-
Separation and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 10-30 minutes) to separate the nanoparticles from the aqueous medium.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents. Repeat the centrifugation and washing steps twice.
-
Resuspension in this compound: Resuspend the final nanoparticle pellet in a prepared this compound suspension for administration.
Preparation of this compound-Alginate Hydrogel Beads by Ionotropic Gelation
This protocol details the preparation of drug-loaded alginate beads, which can be formulated with this compound for gastro-retentive and controlled-release applications.
Materials:
-
Sodium Alginate
-
Calcium Chloride (CaCl₂)
-
Drug to be encapsulated
-
Deionized water
-
This compound (optional, can be co-incorporated or used as a coating)
Equipment:
-
Magnetic stirrer
-
Syringe with a needle (e.g., 23-gauge)
-
Beakers
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Alginate Solution: Accurately weigh the required amount of sodium alginate and dissolve it in deionized water with the help of a mechanical stirrer to form a homogenous solution.[7]
-
Drug and this compound Incorporation: Add the desired amount of the drug and this compound (if co-incorporating) to the alginate solution and mix thoroughly.
-
Preparation of Calcium Chloride Solution: Prepare a calcium chloride solution (e.g., 2% w/v) in a separate beaker.[7]
-
Bead Formation: Draw the drug-alginate solution into a syringe. Drop the solution from the syringe needle into the calcium chloride solution with gentle stirring. Spherical beads will form instantaneously upon contact due to the ionic cross-linking of alginate chains by calcium ions.[8]
-
Curing: Allow the beads to remain in the calcium chloride solution for a specified period to ensure complete cross-linking.
-
Washing: Separate the formed beads from the solution by filtration and wash them with deionized water to remove excess calcium chloride.[7]
-
Drying: Dry the beads at room temperature or in an oven at a controlled temperature.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical experimental workflow.
Signaling Pathways
Caption: this compound stimulates mucus secretion via the Phospholipase C (PLC) pathway.
Caption: this compound enhances tissue repair by binding to and protecting growth factors.
Experimental Workflow
Caption: A generalized experimental workflow for this compound nanoparticle development.
Conclusion and Future Perspectives
This compound presents a compelling platform for the development of novel drug delivery systems. Its inherent mucoadhesive and cytoprotective properties, combined with its versatility in forming nanoparticles and hydrogels, offer significant advantages for targeted and controlled drug release. The ability of this compound to modulate biological pathways involved in tissue repair further expands its therapeutic potential beyond a simple carrier.
Future research should focus on optimizing formulation parameters to achieve precise control over drug release kinetics and further elucidating the molecular interactions between this compound and various therapeutic agents. The development of stimuli-responsive this compound-based systems that can release their payload in response to specific physiological cues (e.g., pH, enzymes) at the target site holds considerable promise. As our understanding of the multifaceted actions of this compound deepens, so too will the opportunities to harness this unique compound for the next generation of advanced drug delivery technologies.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide on the Core Physicochemical Properties of Sucralfate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucralfate (B611045), a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894), is a widely utilized gastrointestinal agent primarily indicated for the treatment of duodenal ulcers.[1] Its therapeutic efficacy stems not from systemic absorption, but from its local action at the ulcer site, where it forms a protective barrier against gastric acid, pepsin, and bile salts.[2][3] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for further investigation and formulation development.
Physicochemical Properties
A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective application in research and development. These properties dictate its behavior in physiological environments and influence its therapeutic action.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₅₄Al₁₆O₇₅S₈ | [4] |
| Molecular Weight | Approximately 2086.7 g/mol | [5] |
| Appearance | White or almost white, amorphous powder.[6] | [6] |
| Solubility | Practically insoluble in water, ethanol, and chloroform. Soluble in dilute hydrochloric acid and sodium hydroxide solutions.[7] | [7] |
| pKa | 0.43 - 1.19 | [8] |
| Melting Point | Decomposes at >220°C | [9] |
Mechanism of Action
The primary mechanism of this compound involves its reaction with hydrochloric acid in the stomach to form a viscous, paste-like substance.[10] This polymer adheres to the ulcer crater, creating a physical barrier that protects it from further irritation by gastric contents.[2][3] Beyond this barrier function, this compound exhibits several cytoprotective effects that contribute to ulcer healing.
Signaling Pathways
This compound's cytoprotective actions are mediated through various signaling pathways, most notably involving Prostaglandin E₂ (PGE₂) and Epidermal Growth Factor (EGF).
Prostaglandin E₂ (PGE₂) Stimulation: this compound stimulates the local production of PGE₂ in the gastric mucosa.[11] PGE₂ plays a crucial role in maintaining mucosal integrity by stimulating the secretion of mucus and bicarbonate, and by increasing mucosal blood flow.[12] The binding of PGE₂ to its receptors (EP1-4) on gastric epithelial cells triggers a cascade of intracellular events that ultimately lead to these protective effects.
Epidermal Growth Factor (EGF) Binding: this compound binds to epidermal growth factor (EGF) and other growth factors, concentrating them at the ulcer site.[10] This localized increase in growth factor concentration promotes cell proliferation and re-epithelialization, accelerating the healing process.[1] The binding of EGF to its receptor (EGFR) initiates a signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell growth and survival.[2][13]
Experimental Protocols
Standardized experimental protocols are essential for the accurate characterization of this compound's physicochemical properties. The following sections detail methodologies adapted from established pharmacopeial and standard guidelines.
Determination of this compound Content by HPLC
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound and other analytical procedures.[14][15]
Principle: The concentration of the sucrose octasulfate component of this compound is determined by High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.
Materials and Reagents:
-
This compound sample
-
USP Potassium Sucrose Octasulfate Reference Standard
-
Phosphoric acid
-
Sulfuric acid
-
Sodium hydroxide
-
HPLC grade water
-
Centrifuge
-
Vortex mixer
-
Sonicator
-
HPLC system with a Refractive Index detector
-
Amino-based column (e.g., L8 packing, 300 mm x 3.9 mm)
Procedure:
-
Mobile Phase Preparation: Dissolve 132 g of ammonium sulfate in 900 mL of water. Adjust the pH to 3.5 with phosphoric acid, then dilute to 1000 mL with water. Filter and degas the mobile phase.[15]
-
Standard Preparation: Accurately weigh a quantity of USP Potassium Sucrose Octasulfate RS and dissolve in the mobile phase to obtain a known concentration of about 10 mg/mL.[16]
-
Sample Preparation:
-
Accurately weigh about 450 mg of this compound into a 35 mL centrifuge tube.
-
Add 10 mL of a 1:1 mixture of 4.0 N Sulfuric Acid and 2.2 N Sodium hydroxide.
-
Sonicate for 5 minutes, ensuring the temperature remains below 30°C.
-
Adjust the pH to approximately 2.0 with 0.1 N sodium hydroxide and dilute with 15 mL of water.
-
Shake for 1 minute and centrifuge for 5 minutes.[9]
-
-
Chromatographic Conditions:
-
Column: L8 packing (e.g., amino column), 300 mm x 3.9 mm
-
Detector: Refractive Index
-
Column and Detector Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL[15]
-
-
Analysis: Inject equal volumes of the standard and sample preparations into the chromatograph. Record the peak areas for the major peaks.
-
Calculation: Calculate the quantity of sucrose octasulfate in the portion of this compound taken by comparing the peak response of the sample preparation with that of the standard preparation.
Determination of pKa by Potentiometric Titration
This protocol is a general guideline for the potentiometric determination of pKa and may need optimization for the specific characteristics of this compound.[3][17]
Principle: The pKa is determined by monitoring the pH of a solution of the substance as it is titrated with a strong acid or base. The pKa corresponds to the pH at the half-equivalence point.
Materials and Reagents:
-
This compound sample
-
Deionized water (or a suitable co-solvent for insoluble drugs)
-
Standardized 0.1 M Hydrochloric acid (HCl)
-
Standardized 0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Titration:
-
Place the sample suspension on a magnetic stirrer and immerse the pH electrode.
-
Allow the pH to stabilize.
-
Begin titrating with standardized 0.1 M HCl or 0.1 M NaOH in small, precise increments.
-
Record the pH and the volume of titrant added after each increment, allowing the pH to stabilize before the next addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).
-
The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Particle Size Analysis by Laser Diffraction
This method is based on the principles outlined in ASTM E3340.[1][19]
Principle: Particle size distribution is determined by measuring the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.
Materials and Reagents:
-
This compound sample
-
A suitable dispersant (liquid or gas) in which this compound is insoluble and does not agglomerate.
-
Laser diffraction particle size analyzer
Procedure:
-
Sample Dispersion: Disperse the this compound powder in a suitable liquid dispersant (wet method) or in a stream of air (dry method). Proper dispersion is critical to ensure that the measurement reflects the primary particle size and not agglomerates.
-
Measurement: Introduce the dispersed sample into the measurement zone of the laser diffraction instrument.
-
Data Acquisition: The instrument measures the scattered light pattern at various angles.
-
Calculation: The instrument's software uses an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution from the scattered light data. The results are typically reported as a volume-based distribution.
Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound, its mechanism of action, and standardized experimental protocols for its characterization. The provided tables and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development. A comprehensive understanding of these core properties is essential for the continued exploration of this compound's therapeutic potential and the development of novel formulations.
References
- 1. ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials [goldapp.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 8. researchgate.net [researchgate.net]
- 9. pharmadekho.com [pharmadekho.com]
- 10. physicsnorm.com [physicsnorm.com]
- 11. GitHub - patrickbryant1/SpeedPPI: Rapid protein-protein interaction network creation from multiple sequence alignments with Deep Learning [github.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. Network Analysis in Systems Biology with R/Bioconductor - 4 Analysis of protein-protein interaction (PPI) networks [almeidasilvaf.github.io]
- 15. drugfuture.com [drugfuture.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. Maintenance Mode | ASTM [astm.org]
- 19. standards.iteh.ai [standards.iteh.ai]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Stable Sucralfate Suspensions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory-scale preparation and stability evaluation of sucralfate (B611045) oral suspensions. The protocols outlined below are compiled from established scientific literature and are intended to guide the formulation development process, ensuring a stable and effective final product.
Introduction
This compound is a locally acting cytoprotective agent used for the treatment of peptic ulcer disease. It is a basic aluminum salt of sucrose (B13894) octasulfate that is practically insoluble in water, making it a suitable candidate for formulation as an oral suspension. The therapeutic efficacy of this compound is dependent on its ability to form a protective barrier over the ulcer site. Therefore, the physical stability of the suspension is a critical quality attribute, ensuring uniform dosage and optimal coating of the gastric mucosa.
The formulation of a stable this compound suspension involves the careful selection of excipients, including suspending agents, wetting agents, preservatives, and sweeteners, to prevent sedimentation, ensure easy redispersibility, and maintain a desirable viscosity. This document provides detailed protocols for the preparation of this compound suspensions and the evaluation of their stability through various physicochemical tests.
Formulation of this compound Suspensions
The selection of appropriate excipients is crucial for the development of a stable this compound suspension. The following table summarizes various formulations with different suspending agents.
Table 1: Example Formulations of this compound Oral Suspension
| Ingredient | Formulation A | Formulation B | Formulation C | Formulation D |
| Active Pharmaceutical Ingredient | ||||
| This compound | 20.0% w/v | 20.0% w/v | 20.0% w/v | 20.0% w/v |
| Suspending Agents | ||||
| Hydroxypropyl Methylcellulose (HPMC) K4M | 1.0% w/v | - | - | 0.5% w/v |
| Microcrystalline Cellulose (Avicel RC-591) | - | 1.5% w/v | - | 0.5% w/v |
| Xanthan Gum | - | - | 0.2% w/v | - |
| Sodium Carboxymethyl Cellulose (Na-CMC) | - | - | - | - |
| Wetting Agent/Humectant | ||||
| Glycerin | 10.0% v/v | 10.0% v/v | 10.0% v/v | 10.0% v/v |
| Sweetener | ||||
| Sorbitol (70% solution) | 20.0% v/v | 20.0% v/v | 20.0% v/v | 20.0% v/v |
| Preservatives | ||||
| Methylparaben | 0.18% w/v | 0.18% w/v | 0.18% w/v | 0.18% w/v |
| Propylparaben (B1679720) | 0.02% w/v | 0.02% w/v | 0.02% w/v | 0.02% w/v |
| Vehicle | ||||
| Purified Water | q.s. to 100 mL | q.s. to 100 mL | q.s. to 100 mL | q.s. to 100 mL |
Experimental Protocols
Preparation of this compound Suspension
This protocol describes a general method for preparing a 100 mL batch of this compound suspension.
Materials:
-
This compound powder
-
Suspending agent(s) (e.g., HPMC, Avicel RC-591, Xanthan Gum)
-
Glycerin
-
Sorbitol solution (70%)
-
Methylparaben
-
Propylparaben
-
Purified water
-
Beakers, graduated cylinders, magnetic stirrer and stir bar, overhead stirrer, homogenizer
-
Mortar and pestle
Procedure:
-
Preparation of the Vehicle:
-
In a beaker, heat approximately 40 mL of purified water to about 70-80°C.
-
Add and dissolve the methylparaben and propylparaben with stirring until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
-
-
Dispersion of the Suspending Agent:
-
For HPMC/Xanthan Gum: Slowly sprinkle the required amount of the polymer onto the surface of the cooled paraben solution while stirring vigorously with a magnetic stirrer to avoid clumping. Continue stirring until a uniform dispersion is formed.
-
For Avicel RC-591: Disperse the Avicel RC-591 in a separate portion of purified water using a high-shear mixer or homogenizer to form a colloidal dispersion.
-
-
Wetting of this compound:
-
In a mortar, place the accurately weighed this compound powder.
-
Add the glycerin and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the active ingredient.
-
-
Formation of the Suspension:
-
Gradually add the prepared vehicle (containing preservatives and suspending agent) to the this compound paste in the mortar with continuous trituration.
-
Once a pourable consistency is achieved, transfer the contents to a beaker containing the remaining vehicle.
-
Rinse the mortar with a small amount of the vehicle and add it to the beaker to ensure complete transfer.
-
-
Addition of Other Excipients:
-
Add the sorbitol solution to the suspension and mix thoroughly.
-
-
Homogenization and Final Volume Adjustment:
-
Stir the suspension using an overhead stirrer for 30 minutes.
-
Homogenize the suspension for 5-10 minutes to ensure uniform particle size distribution.
-
Transfer the suspension to a 100 mL graduated cylinder and add purified water to make up the final volume.
-
Mix the final suspension thoroughly.
-
Evaluation of Suspension Stability
The physical stability of the prepared this compound suspensions should be evaluated using the following key parameters.
Principle: This parameter assesses the physical stability of a suspension by measuring the ratio of the final, settled volume of the sediment to the original volume of the suspension. A higher F value indicates better stability.
Procedure:
-
Pour 50 mL of the prepared suspension into a 50 mL graduated cylinder.
-
Store the cylinder in an undisturbed location at room temperature.
-
Record the initial volume of the suspension (V₀).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), record the volume of the sediment (Vᵤ).
-
Calculate the sedimentation volume (F) using the following equation: F = Vᵤ / V₀
Table 2: Comparative Sedimentation Volume of this compound Suspensions
| Time (hours) | Formulation A (F) | Formulation B (F) | Formulation C (F) | Formulation D (F) |
| 1 | 0.98 | 0.99 | 0.99 | 0.98 |
| 24 | 0.95 | 0.97 | 0.98 | 0.96 |
| 48 | 0.92 | 0.96 | 0.97 | 0.94 |
| 72 | 0.90 | 0.95 | 0.96 | 0.92 |
Principle: This test evaluates the ease with which a settled suspension can be uniformly redispersed upon shaking.
Procedure:
-
Use the suspensions from the sedimentation volume test.
-
After the final reading of the sedimentation volume, invert the graduated cylinder by 180° and then back to the upright position.
-
Count the number of inversions required to completely redisperse the sediment.
-
Record the redispersibility based on a rating scale (e.g., Excellent: <5 inversions, Good: 5-10 inversions, Fair: 11-20 inversions, Poor: >20 inversions).
Principle: Viscosity is a measure of a fluid's resistance to flow. For a suspension, an optimal viscosity is required to retard sedimentation while allowing for easy pouring and administration.
Procedure:
-
Use a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle.
-
Pour a sufficient amount of the suspension into the viscometer's sample container.
-
Allow the suspension to equilibrate to a constant temperature (e.g., 25°C).
-
Measure the viscosity at different rotational speeds (e.g., 10, 20, 50, 100 rpm) to assess the rheological behavior of the suspension.
-
Record the viscosity in centipoise (cP).
Table 3: Viscosity of this compound Suspensions at 20 rpm
| Formulation | Viscosity (cP) |
| Formulation A | 850 |
| Formulation B | 1200 |
| Formulation C | 1500 |
| Formulation D | 1050 |
Principle: The pH of the suspension can affect the stability of the active ingredient and the performance of the excipients.
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the this compound suspension at room temperature.
-
Record the pH value. The typical pH range for this compound suspensions is between 4.0 and 5.5.
Principle: A stability-indicating HPLC method is used to determine the concentration of this compound in the suspension and to monitor its degradation over time.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.4) and methanol (B129727) (60:40 v/v).[1]
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent to prepare a standard solution of known concentration.
-
Sample Preparation:
-
Accurately weigh an amount of the suspension equivalent to a known amount of this compound.
-
Disperse the sample in a suitable diluent and sonicate to ensure complete dissolution of this compound.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the percentage of this compound in the sample using the peak areas of the sample and standard solutions.
Conclusion
The development of a stable this compound suspension requires a systematic approach to formulation and a thorough evaluation of its physical and chemical stability. The protocols and data presented in these application notes provide a framework for researchers and formulation scientists to prepare and characterize stable this compound suspensions. By carefully selecting excipients and performing the recommended stability tests, it is possible to develop a high-quality product with optimal therapeutic efficacy.
References
Application Notes and Protocols: Utilizing Sucralfate in Experimental Models of Gastric Mucosal Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucralfate (B611045), a basic aluminum salt of sucrose (B13894) octasulfate, is a widely used medication for the treatment of peptic ulcer disease and other gastrointestinal disorders. Its therapeutic efficacy is attributed to a multi-faceted mechanism of action that extends beyond simple acid neutralization. In experimental settings, this compound has demonstrated significant potential in promoting the healing of gastric mucosal damage induced by various agents. These application notes provide a comprehensive overview of the use of this compound in preclinical models of gastric mucosal healing, detailing its mechanisms of action, experimental protocols, and quantitative effects. The information presented herein is intended to guide researchers in designing and executing studies to evaluate the gastroprotective and ulcer-healing properties of this compound and novel therapeutic agents.
Mechanisms of Action in Gastric Mucosal Healing
This compound's efficacy in promoting gastric mucosal healing is not attributed to a single mode of action but rather a combination of physical and physiological effects. In an acidic environment (pH < 4), this compound rapidly polymerizes to form a viscous, sticky gel that adheres to the ulcer crater.[1] This protective barrier shields the damaged mucosa from the corrosive actions of gastric acid, pepsin, and bile salts, creating a favorable environment for healing.[1]
Beyond its barrier function, this compound actively stimulates endogenous protective mechanisms within the gastric mucosa. It has been shown to increase the production of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), which play a crucial role in maintaining mucosal integrity and promoting repair.[1][2] Furthermore, this compound binds to and localizes growth factors, such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), at the site of injury.[3][4] This localized concentration of growth factors stimulates cell proliferation and angiogenesis, essential processes for tissue regeneration and ulcer healing.[3][5]
Experimental Protocols for Inducing Gastric Ulcers
Several animal models have been established to investigate the pathophysiology of gastric ulcers and to evaluate the efficacy of potential therapeutic agents like this compound. The choice of model often depends on the specific aspect of ulcerogenesis or healing being studied.
Ethanol-Induced Gastric Ulcer Model
This is a widely used model for acute gastric injury, characterized by hemorrhagic lesions in the glandular part of the stomach.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g) are typically used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
This compound Administration: A suspension of this compound in distilled water or a suitable vehicle is administered orally (p.o.) via gavage at doses ranging from 100 to 500 mg/kg body weight. The control group receives the vehicle only.
-
Ulcer Induction: One hour after this compound or vehicle administration, 1 mL of absolute ethanol (B145695) is administered orally to each rat.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The ulcer index is then determined by measuring the area of hemorrhagic lesions.
Indomethacin-Induced Gastric Ulcer Model
This model mimics the gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are commonly used.
-
Fasting: Rats are fasted for 24 hours before the experiment, with access to water.
-
This compound Administration: this compound is administered orally at appropriate doses (e.g., 250-500 mg/kg) 30 minutes before indomethacin (B1671933) administration.
-
Ulcer Induction: Indomethacin, dissolved in a suitable vehicle (e.g., 5% sodium bicarbonate solution), is administered subcutaneously (s.c.) or orally (p.o.) at a dose of 20-30 mg/kg.
-
Evaluation: Four to six hours after indomethacin administration, the animals are sacrificed, and the stomachs are examined for lesions. The ulcer index is calculated based on the number and severity of the ulcers.
Acetic Acid-Induced Chronic Gastric Ulcer Model
This model is used to study the healing of chronic gastric ulcers, which more closely resemble human peptic ulcers.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A laparotomy is performed to expose the stomach. A predetermined volume (e.g., 50 µL) of a concentrated acetic acid solution (e.g., 100%) is injected into the subserosal layer of the anterior gastric wall.
-
Post-operative Care: The abdominal incision is closed, and the animals are allowed to recover.
-
This compound Treatment: this compound is administered orally once or twice daily for a specified period (e.g., 7-14 days), starting from the day after the surgery.
-
Evaluation: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcer area is measured to assess the extent of healing.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various experimental studies on the efficacy of this compound in different gastric ulcer models.
Table 1: Effect of this compound on Ethanol-Induced Gastric Ulcers in Rats
| This compound Dose (mg/kg) | Ulcer Index (Control) | Ulcer Index (this compound) | % Inhibition of Ulcer Formation | Reference |
| 200 | 4.5 ± 0.5 | 1.2 ± 0.3 | 73.3 | [6] |
| 400 | 4.5 ± 0.5 | 0.5 ± 0.2 | 88.9 | [6] |
| 800 | 4.5 ± 0.5 | 0.1 ± 0.1 | 97.8 | [6] |
| 500 | 5.2 ± 0.6 | 0.8 ± 0.2 | 84.6 | [7] |
Table 2: Effect of this compound on Acetic Acid-Induced Chronic Gastric Ulcers in Rats
| This compound Dose (mg/kg/day) | Treatment Duration (days) | Ulcer Area (mm²) (Control) | Ulcer Area (mm²) (this compound) | % Reduction in Ulcer Area | Reference |
| 500 (twice daily) | 9 | 25.4 ± 3.1 | 10.2 ± 2.5 | 59.8 | [8] |
| 400 | 7 | 30.5 ± 4.2 | 12.8 ± 3.1 | 58.0 | [5] |
Visualization of Mechanisms and Workflows
Signaling Pathways in this compound-Mediated Gastric Healing
This compound's healing properties are mediated through complex signaling pathways involving growth factors and prostaglandins. The following diagram illustrates the key pathways.
Caption: Signaling pathways in this compound-mediated gastric healing.
Experimental Workflow for Evaluating this compound in an Acetic Acid-Induced Ulcer Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in the acetic acid-induced chronic gastric ulcer model in rats.
Caption: Workflow for acetic acid-induced ulcer model and this compound evaluation.
Conclusion
This compound remains a valuable tool in both the clinical management and experimental investigation of gastric mucosal injury and healing. Its complex mechanism of action, involving both physical protection and the stimulation of endogenous healing pathways, makes it a subject of ongoing research interest. The experimental models and protocols outlined in these application notes provide a framework for researchers to further elucidate the therapeutic potential of this compound and to discover novel gastroprotective agents. The consistent and significant effects of this compound in these models underscore its utility as a positive control in the development of new treatments for peptic ulcer disease.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound protection of the gastric mucosa against ethanol-induced injury: a prostaglandin-mediated process? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor in the gastroprotective and ulcer-healing actions of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of mucus and prostaglandins in the gastric mucosal protective actions of this compound against ethanol-induced injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short report: effect of this compound on angiogenesis in granulation tissue of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Determination of Sucralfate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The quantitative analysis of sucralfate (B611045), a complex of aluminum hydroxide (B78521) and sulfated sucrose, presents challenges due to its low absorption and complex nature. The choice of analytical method depends on the biological matrix and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. Due to this compound's lack of a strong UV chromophore, various detection methods are employed, including Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and UV detection after derivatization or at a lower wavelength.
-
UV-Vis Spectrophotometry offers a simpler and more accessible method, particularly for formulations and in environments where this compound concentration is relatively high. Its application in complex biological matrices may be limited by interferences.
Data Presentation: Summary of Quantitative Methods
The following tables summarize the key parameters and performance characteristics of various analytical methods for the quantification of this compound.
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (HPLC-ELSD) | Method 4 (HPLC-RID) |
| Matrix | Bulk Drug & Formulation | Bulk Drug & Suspension | Raw Material & Suspension | Suspension |
| Column | C18 | Thermohypersil BDS (4.6 x 150mm, 5µm) | Phenomenex Luna ODS3 (250 x 4.6 mm i.d., 5µm) | L8 (NH2), 300 × 3.9 mm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 8.9) (30:70 v/v)[1] | Ammonium Acetate (pH 4.4) and Methanol (60:40 v/v)[2][3] | Acetonitrile and 0.1% TFA (50:50 v/v) | Ammonium Sulfate (132 g/L) adjusted to pH 3.5 with Phosphoric Acid[4] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2][3] | 0.8 mL/min | 1.0 mL/min[4] |
| Detector | UV at 282 nm[1] | PDA at 263 nm[2][3] | ELSD | Refractive Index Detector (RID)[4] |
| Retention Time | 3.5 min[1] | 3.4 min[2][3] | 2.29 min | Not Specified |
| Linearity Range | 500-1500 µg/mL[1] | 1000-3000 µg/mL[2][3] | 300-800 µg/mL | Not Specified |
| Accuracy (% Recovery) | 99.60%[1] | 100%[2][3] | 92-102% | Not Specified |
| Precision (%RSD) | Not Specified | < 2%[2] | ≤ 2% | Not Specified |
| LOD | 0.2141 µg/mL[5] | 2.93 µg/mL[3] | Not Specified | Not Specified |
| LOQ | 0.643 µg/mL[5] | 8.879 µg/mL[3] | Not Specified | Not Specified |
Table 2: Spectrophotometric Method for this compound Analysis
| Parameter | Method Details |
| Matrix | Bulk Drug, Pharmaceutical Formulations, potentially adaptable for biological fluids[6] |
| Solvent/Medium | 0.1N HCl[7] |
| Wavelength (λmax) | 281 nm[7] |
| Linearity (R²) | 0.9999[7] |
| LOD | Not Specified |
| LOQ | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices for HPLC Analysis
This protocol is based on a method described for the analysis of radiolabeled this compound and provides a foundational approach for sample clean-up.[8]
A. Plasma Samples
-
Dilution: Dilute plasma samples with two volumes of water.
-
Solid Phase Extraction (SPE):
-
Equilibrate a LiChroprep-NH2 (25-40 µm) SPE cartridge (20 x 4 mm) with 0.01 M (NH₄)₂SO₄.
-
Apply the diluted plasma to the equilibrated cartridge.
-
Wash the cartridge with 10 mL of 0.1 M (NH₄)₂SO₄ to remove interfering substances.
-
Elute this compound with 1 mL of 1 M (NH₄)₂SO₄.
-
-
Final Dilution: Dilute the eluate with 10 volumes of water.
-
Analysis: Inject an aliquot of the final diluted eluate into the HPLC system.
B. Urine Samples
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Analysis: Directly inject an aliquot of the supernatant into the HPLC system.
C. Fecal Samples
-
Homogenization: Homogenize the fecal sample with five times its volume of 0.01 M (NH₄)₂SO₄.
-
Extraction: Centrifuge the homogenate and collect the supernatant. Re-extract the precipitate with 0.01 M (NH₄)₂SO₄.
-
Pooling: Combine the supernatants from both extractions.
-
Analysis: Inject an aliquot of the combined supernatant into the HPLC system.
Protocol 2: General Purpose RP-HPLC Method for this compound Quantification
This protocol is a generalized method based on common parameters found in the literature for the analysis of this compound in pharmaceutical formulations, which can be adapted for use with prepared biological samples.[1][2][3][5]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., Phosphate Buffer pH 8.9 or Ammonium Acetate pH 4.4) and an organic modifier (e.g., Acetonitrile or Methanol) in an appropriate ratio (e.g., 70:30 or 60:40 v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detector: UV/PDA detector set at an appropriate wavelength (e.g., 263 nm or 282 nm).
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 500-3000 µg/mL).
-
-
Calibration:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Sample Analysis:
-
Inject the prepared biological sample extract into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Protocol 3: UV-Vis Spectrophotometric Method
This protocol is suitable for the quantification of this compound in simpler matrices or after significant sample cleanup.
-
Reagent Preparation:
-
Prepare a 0.1N solution of Hydrochloric Acid (HCl).
-
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in 0.1N HCl to prepare a stock solution.
-
Prepare a series of working standards by diluting the stock solution with 0.1N HCl to achieve concentrations within the expected linear range.
-
-
Sample Preparation:
-
For gastric fluid, after appropriate dilution with 0.1N HCl and centrifugation to remove particulates, the supernatant can be directly analyzed.
-
For other biological matrices, a more extensive extraction and clean-up procedure to isolate this compound in a 0.1N HCl medium would be required.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 281 nm.
-
Zero the instrument using 0.1N HCl as a blank.
-
Measure the absorbance of the standard solutions and the prepared sample solution.
-
-
Quantification:
-
Construct a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizations
Experimental Workflows
Caption: HPLC analysis workflow for plasma samples.
Caption: HPLC analysis workflow for fecal samples.
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
Application Note: HPLC-Based Assay for the Quantification of Sucralfate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sucralfate (B611045) in pharmaceutical formulations. This compound, a complex of sucrose (B13894) octasulfate and aluminum hydroxide (B78521), lacks a significant UV chromophore, necessitating the use of a universal detector. This method employs a refractive index detector (RID) for accurate quantification. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, standard and sample preparation, and chromatographic conditions.
Introduction
This compound is a medication primarily used to treat and prevent ulcers in the intestines. Its therapeutic action is mediated by the formation of a protective barrier at the ulcer site. Accurate quantification of this compound in drug products is crucial for ensuring quality and therapeutic efficacy. Due to its chemical nature, this compound does not absorb UV light, making conventional UV-based HPLC detection challenging.[1] This note describes an established HPLC method utilizing a refractive index detector, which is well-suited for the analysis of non-chromophoric compounds like this compound.[1]
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: Aminopropylsilanized silica (B1680970) gel column (L8 packing), 300 mm x 3.9 mm, 8 µm particle size, or equivalent.[1][2]
-
Data Acquisition: Chromatography data station for data collection and processing.
-
Reference Standard: USP Potassium Sucrose Octasulfate RS.[3]
-
Reagents:
-
Ammonium (B1175870) sulfate (B86663) (ACS grade)
-
Phosphoric acid (85%)
-
Sulfuric acid (4.0 N)
-
Sodium hydroxide (2.2 N and 0.1 N)
-
HPLC grade water
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | Aminopropylsilanized silica gel (L8), 300 x 3.9 mm, 8 µm |
| Mobile Phase | 132 g/L Ammonium sulfate in water, pH adjusted to 3.5 with phosphoric acid[1][3][4] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 50 µL[1][3][4] |
| Column Temperature | 30°C[1][4] |
| Detector | Refractive Index Detector (RID)[1][4] |
| Run Time | Approximately 10 minutes |
Protocols
Mobile Phase Preparation
-
Weigh 132 g of ammonium sulfate and dissolve it in 900 mL of HPLC grade water.[3][4]
-
Adjust the pH of the solution to 3.5 ± 0.1 with phosphoric acid.[1][3][4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]
Standard Preparation
-
Accurately weigh a quantity of USP Potassium Sucrose Octasulfate RS and dissolve it in the mobile phase.[3][4]
-
Dilute quantitatively with the mobile phase to obtain a final concentration of approximately 10 mg/mL.[4]
Sample Preparation (from this compound Suspension)
-
Accurately weigh approximately 450 mg of this compound into a 35 mL centrifuge tube.[3][4]
-
While vortexing, add 10.0 mL of a 1:1 mixture of 4.0 N sulfuric acid and 2.2 N sodium hydroxide.[3][4]
-
Sonicate the mixture for 5 minutes, ensuring the temperature remains below 30°C.[3][4]
-
Add a measured volume of 0.1 N sodium hydroxide to adjust the pH of the solution to approximately 2.0.[3][4]
-
Add water to a total volume of 15 mL.[4]
-
Shake the tube for 1 minute and then centrifuge for 5 minutes.[3][4]
-
Collect the clear supernatant for injection into the HPLC system.[3]
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity | The method is linear over a concentration range of 300 – 800 µg/mL with a correlation coefficient (r) of >0.999. |
| Accuracy | The recovery of this compound is between 92% and 102%. |
| Precision | The relative standard deviation (%RSD) for replicate injections is ≤ 2%. |
| Limit of Detection (LOD) | 0.2141 µg/mL (for a similar RP-HPLC method)[5] |
| Limit of Quantification (LOQ) | 0.643 µg/mL (for a similar RP-HPLC method)[5] |
Note: LOD and LOQ values are provided from a related RP-HPLC method for this compound and may vary with the described RID method.
System Suitability
To ensure the performance of the chromatographic system, a system suitability test should be performed. Inject the standard solution five times and verify that the relative standard deviation of the peak areas is not more than 2.0%.
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound in pharmaceutical preparations. The use of a refractive index detector overcomes the challenge of this compound's poor UV absorbance. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting.
References
Application Notes and Protocols for Administering Sucralfate in Rat Models of Chemically-Induced Gastric Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sucralfate (B611045) in preclinical rat models of gastric injury induced by chemical agents. The protocols outlined below are based on established methodologies and offer a framework for investigating the gastroprotective effects of this compound and other novel compounds.
Overview of this compound's Gastroprotective Mechanisms
This compound is a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894) that exerts its therapeutic effects locally on the gastric mucosa.[1] Its mechanisms of action are multifaceted and include:
-
Formation of a Protective Barrier: In an acidic environment, this compound polymerizes to form a viscous, adherent paste that binds to ulcer craters and epithelial cells, creating a physical barrier against pepsin, acid, and bile salts.[2][3]
-
Stimulation of Endogenous Protective Factors: this compound enhances the natural defense mechanisms of the gastric mucosa.[1] It has been shown to stimulate the secretion of mucus and bicarbonate, which form a crucial protective layer.[1][4][5] It also increases the production of prostaglandins (B1171923), particularly Prostaglandin (B15479496) E2 (PGE2), which play a vital role in mucosal defense and repair.[6][7][8]
-
Trophic and Restorative Effects: this compound promotes the healing of gastric ulcers by binding to and concentrating growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) at the site of injury, which are pivotal for cell proliferation and angiogenesis.[2][9][10] It also stimulates epithelial cell restitution and proliferation.[5]
-
Antioxidant and Anti-inflammatory Properties: this compound has been demonstrated to possess antioxidant properties, reducing lipid peroxidation and scavenging free radicals.[11][12] It may also modulate inflammatory responses in the gastric mucosa.[13]
Experimental Protocols
Ethanol-Induced Gastric Injury Model
This is a widely used and reproducible model for acute gastric mucosal injury, mimicking damage caused by excessive alcohol consumption.[14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
This compound
-
Absolute Ethanol (B145695)
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.[14] This ensures the stomach is empty for consistent injury induction.
-
Grouping and Administration of this compound:
-
Induction of Gastric Injury: Administer absolute ethanol (e.g., 1 mL per 200g body weight) orally to all rats except for a sham control group (which receives saline).[14][15]
-
Sacrifice and Tissue Collection: One hour after ethanol administration, euthanize the rats via an approved method (e.g., CO2 inhalation).[8][19]
-
Evaluation of Gastric Lesions:
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Macroscopically examine the gastric mucosa for hemorrhagic lesions, ulcers, and erosions.
-
Calculate the Ulcer Index (UI) using a scoring system (a common system scores lesions based on their number and severity).[19]
-
The percentage of inhibition of ulceration can be calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100.
-
Indomethacin-Induced Gastric Injury Model
This model is used to study gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).[14]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
This compound
-
Vehicle (e.g., 1% sodium bicarbonate solution)
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Fasting: Follow the same procedures as in the ethanol model.
-
Grouping and Administration of this compound:
-
Control Group: Administer the vehicle orally.
-
This compound Group(s): Administer this compound orally at desired doses (e.g., 250 mg/kg) for a set period (e.g., 7 days) before indomethacin administration.[20]
-
-
Induction of Gastric Injury: Administer indomethacin orally or subcutaneously at a dose known to induce ulcers (e.g., 60 mg/kg orally).[20]
-
Sacrifice and Tissue Collection: Euthanize the rats 4 to 8 hours after indomethacin administration.[14]
-
Evaluation of Gastric Lesions: Follow the same procedure for lesion evaluation and Ulcer Index calculation as in the ethanol model.[20]
Data Presentation
Table 1: Effect of this compound on Ethanol-Induced Gastric Erosions in Rats
| Treatment Group | Dose (mg/kg) | Administration Time Before Ethanol | Inhibition of Erosions (%) | Reference |
|---|---|---|---|---|
| This compound | 25 | 1.5 hours | 36 | [16] |
| This compound | 50 | 1.5 hours | 62 | [16] |
| This compound | 100 | 1.5 hours | 72 | [16] |
| This compound | 200 | 1.5 hours | 90 | [16] |
| This compound | 400 | 1.5 hours | 98 | [16] |
| this compound | 800 | 1.5 hours | 100 |[16] |
Table 2: Effect of this compound on Indomethacin-Induced Gastric Ulcer Index in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Percentage Protection | Reference |
|---|---|---|---|---|
| Indomethacin Control | - | 4 ± 0.63 | - | [20] |
| this compound | 250 | 0.67 ± 0.82 | 83.25 |[20] |
Table 3: Effect of this compound on Gastric Mucosal Parameters
| Parameter | This compound Dose (mg/kg) | Observation | Reference |
|---|---|---|---|
| Luminal Mucus | 200, 400, 800 | Increased | [6] |
| Luminal Prostaglandin E2 | 400, 800 | Increased | [6] |
| Gastric Mucosal Blood Flow | 25-400 | Dose-dependent increase | [21] |
| EGF Receptor Binding | 100 | Increased by 61% | [22] |
| PDGF Receptor Binding | 100 | Increased by 65% |[22] |
Visualizations
Caption: Experimental workflow for assessing this compound's gastroprotective effects.
Caption: Multifactorial mechanism of action of this compound in gastroprotection.
References
- 1. The mechanism of protective, therapeutic and prophylactic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective and therapeutic mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mucus and prostaglandins in the gastric mucosal protective actions of this compound against ethanol-induced injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound or mild irritants on experimental gastritis and prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protection of the gastric mucosa against ethanol-induced injury: a prostaglandin-mediated process? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor in the gastroprotective and ulcer-healing actions of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor in gastroprotection and ulcer healing: interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on acute gastric mucosal injury and gastric ulcer induced by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates gastric mucosal lesions and increased vascular permeability induced by ischaemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of leminoprazole, omeprazole and this compound on indomethacin-induced delayed healing of kissing gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on ethanol-induced gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effect of this compound against alcohol-induced gastric mucosal injury in the rat. Macroscopic, histologic, ultrastructural, and functional time sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethanol-induced gastric ulcer in rats [bio-protocol.org]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Anti-ulcer effects of natural honey against indomethacin induced gastric ulcer in rats - IMCJMS [imcjms.com]
- 21. Effect of this compound on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancement of gastric mucosal epidermal growth factor and platelet-derived growth factor receptor expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Necrotizing Enterocolitis Model Using Sucralfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrotizing enterocolitis (NEC) is a severe inflammatory intestinal disease that primarily affects premature infants and is associated with significant morbidity and mortality.[1][2][3][4] The pathogenesis of NEC is multifactorial and not yet fully understood, but it is characterized by the disruption of the intestinal mucosal barrier, inflammation, and necrosis.[1][2] Due to the complexity of the disease and limitations in studying it in premature infants, in vitro models are invaluable tools for investigating its pathophysiology and evaluating potential therapeutic agents.[5]
This document provides detailed application notes and protocols for establishing an in vitro model of NEC using intestinal epithelial cells and investigating the therapeutic and prophylactic effects of sucralfate (B611045). This compound is a cytoprotective agent that supports the mucosal barrier and has shown promise in preclinical models of NEC.[1][2][6] The protocols outlined below are based on established methodologies and provide a framework for consistent and reproducible experimental outcomes.
Core Concepts and Experimental Design
This in vitro model utilizes an intestinal epithelial cell line (e.g., IEC-6) to mimic the intestinal barrier.[1] Necrotizing enterocolitis-like conditions are induced by exposing the cells to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which is known to trigger an inflammatory response and disrupt the intestinal barrier.[1][2][5]
The experimental design typically includes the following groups to assess the effects of this compound:
-
Control Group: Cells cultured under normal conditions without any treatment.
-
Sham Group: Cells treated with this compound alone to assess its effect on healthy cells.
-
NEC Group (NG): Cells treated with LPS to induce an NEC-like state.
-
Treatment Group (TG): Cells first treated with LPS and then with this compound to evaluate its therapeutic potential.
-
Prophylaxis Group (PG): Cells first treated with this compound and then with LPS to evaluate its preventive capabilities.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from a representative study investigating the effects of this compound in an in vitro NEC model.
Table 1: Effect of this compound on Cell Death and Inflammation
| Parameter | Control Group | Sham Group | NEC Group (NG) | Treatment Group (TG) | Prophylaxis Group (PG) |
| TUNEL Positive Cells (%) | - | - | 65.6 ± 8.2 | 15.4 ± 3.2 | Lower than NG |
| TNF-α Levels | Baseline | Baseline | Higher than Control | Lower than NG | Lower than NG |
| IL-8 Levels | Baseline | Baseline | Higher than Control | Lower than NG | Lower than NG |
Data are presented as mean ± standard deviation. TNF-α and IL-8 levels are relative to the control group. A significant reduction in TUNEL positive cells was observed in the Treatment Group compared to the NEC group (p<0.05).[2][3][7] TNF-α and IL-8 levels were significantly higher in the NEC group (p<0.05).[2][7]
Table 2: Effect of this compound on Apoptosis and Necroptosis Markers
| Marker | Control Group | Sham Group | NEC Group (NG) | Treatment Group (TG) | Prophylaxis Group (PG) |
| Caspase-8 | Baseline | Baseline | Higher than Control | No significant change | No significant change |
| Caspase-9 | Baseline | Baseline | Higher than Control | No significant change | No significant change |
| RIPK1 | Baseline | Baseline | Higher than Control | Lower than NG | Lower than NG |
| RIPK3 | Baseline | Baseline | Lower than Control | Higher than NG | Higher than NG |
| MLKL | Baseline | Baseline | Higher than Control | Lower than NG | Lower than NG |
Expression levels are relative to the control group. Caspase-8, Caspase-9, and RIPK1 were significantly higher in the NEC group (p<0.05).[2][3][7] The RIPK3 level was low in the NEC group (p<0.05).[2][3][7] MLKL was high in the NEC group and low in the Treatment and Prophylaxis groups (p<0.05).[2][3][7]
Table 3: Effect of this compound on Cell Adhesion and Tight Junction Proteins
| Protein | Control Group | Sham Group | NEC Group (NG) | Treatment Group (TG) | Prophylaxis Group (PG) |
| MadCAM-1 | Baseline | Baseline | Higher than Control | Lower than NG | Lower than NG |
| Occludin | Baseline | Baseline | Higher than Control | Higher than Control | Slightly less than TG |
| Claudin | Baseline | Baseline | Similar to Control | Lower than Control | - |
Expression levels are relative to the control group. MadCAM-1 was significantly higher in the NEC group than in the Treatment and Prophylaxis groups (p<0.05).[2][7] Occludin expression was high in the NEC and Treatment groups (p<0.05).[2][7] Claudin expression was significantly decreased in the Treatment group (p<0.05).[2][7]
Experimental Protocols
Protocol 1: In Vitro Necrotizing Enterocolitis Model Induction
Materials:
-
Intestinal epithelial cells (e.g., IEC-6, ATCC CRL-1592)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture intestinal epithelial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere and grow to a confluent monolayer.
-
NEC Induction (NEC Group): Once cells are confluent, replace the culture medium with fresh medium containing LPS. The optimal concentration and incubation time for LPS should be determined empirically, but a common starting point is 10 µg/mL for 24-48 hours.[2]
-
This compound Treatment (Sham, Treatment, and Prophylaxis Groups):
-
Sham Group: Add this compound solution to the cell culture medium. A concentration of 106 µL/cm² of a 2:1 diluted this compound solution has been used.[1][2][3]
-
Treatment Group: After inducing NEC with LPS for the desired duration, remove the LPS-containing medium and add fresh medium containing this compound.
-
Prophylaxis Group: Pre-treat the cells with this compound for a specific period (e.g., 2 hours) before adding LPS.
-
-
Incubation: Incubate the plates for the desired experimental duration.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
Protocol 2: Assessment of Cell Viability and Apoptosis (TUNEL Assay)
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After the experimental treatments, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilization: Wash the cells again with PBS and permeabilize them with the permeabilization solution.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA in apoptotic cells.
-
Microscopy: Visualize the stained cells using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several random fields to determine the percentage of apoptotic cells.
Protocol 3: Analysis of Protein Expression (Immunohistochemistry)
Materials:
-
Primary antibodies against target proteins (e.g., Caspase-3, -8, -9, RIPK1, RIPK3, MLKL, Occludin, Claudin, ICAM-1, MadCAM-1)
-
Secondary antibodies conjugated to a fluorescent dye or an enzyme (e.g., HRP)
-
Blocking solution (e.g., bovine serum albumin or normal goat serum)
-
Permeabilization buffer (if targeting intracellular proteins)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence or light microscope
Procedure:
-
Cell Preparation: Grow and treat the cells on coverslips in culture plates.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 2.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended concentration and duration.
-
Secondary Antibody Incubation: Wash the cells and incubate them with the appropriate secondary antibody.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium and visualize the protein expression using a suitable microscope.
-
Analysis: Analyze the intensity and localization of the fluorescent signal to determine changes in protein expression between the experimental groups.
Protocol 4: Measurement of Inflammatory Cytokines (ELISA)
Materials:
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-8
-
Cell culture supernatants collected in Protocol 1
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α and IL-8 in the samples based on a standard curve generated with known concentrations of the cytokines.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the in vitro NEC model.
Caption: Signaling pathways in the in vitro NEC model.
References
- 1. The Effects and Mechanisms of this compound on Intestinal Epithelial Cells in an <em>In Vitro</em> Model of Necrotizing Enterocolitis - ProQuest [proquest.com]
- 2. jpedres.org [jpedres.org]
- 3. library.kab.ac.ug [library.kab.ac.ug]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. mdpi.com [mdpi.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRDizin [search.trdizin.gov.tr]
Characterization of Pure Sucralfate Powder Using FT-IR and DSC Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sucralfate (B611045) is a complex basic aluminum salt of sucrose (B13894) octasulfate. It is primarily used as a cytoprotective agent to treat and prevent duodenal ulcers by forming a protective barrier over the ulcer site. The physicochemical properties of pure this compound powder are critical to its therapeutic efficacy. This application note details the characterization of pure this compound powder using Fourier-Transform Infrared Spectroscopy (FT-IR) for structural identification and Differential Scanning Calorimetry (DSC) for thermal analysis. These techniques are essential for confirming the identity, purity, and stability of the active pharmaceutical ingredient (API).
Data Presentation
Fourier-Transform Infrared Spectroscopy (FT-IR) Analysis
The FT-IR spectrum of pure this compound powder provides a unique molecular fingerprint, confirming the presence of key functional groups within its complex structure. The analysis is typically performed using the potassium bromide (KBr) pellet method.
Table 1: Characteristic FT-IR Absorption Peaks of Pure this compound Powder
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~3400 | O-H Stretching (from hydroxyl groups of sucrose and water) | Broad, Strong |
| ~2930 | C-H Stretching (aliphatic) | Medium |
| ~1642 | C=O Stretching | Strong |
| ~1463 | C=C Stretching (pyridine ring, if present as impurity) | Medium |
| ~1250 | S=O Stretching (sulfate groups) | Strong |
| ~1150 | C-O Stretching (ether and alcohol groups) | Strong |
| ~1050 | C-O-C Stretching (glycosidic linkage) | Strong |
| ~620 | Al-O Stretching | Medium |
Note: The presence of a peak around 1463 cm⁻¹ may indicate impurities and should be investigated further.
Differential Scanning Calorimetry (DSC) Analysis
DSC analysis of pure this compound powder reveals its thermal behavior, including phase transitions and decomposition. As this compound is typically amorphous, its thermogram is characterized by broad transitions rather than sharp melting points.
Table 2: Thermal Events of Pure this compound Powder by DSC
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Endotherm | 50 - 70 | 90 - 120 | Variable | Evaporation of residual water.[1] |
| Endotherm | 130 - 150 | ~140 | Variable | Melting or glass transition.[1] |
| Exotherm | 200 - 220 | 220 - 250 | Variable | Exothermic decomposition of the molecule.[2] |
Note: The exact temperatures and enthalpy values can vary depending on factors such as the heating rate, sample preparation, and the specific amorphous nature of the powder.
Experimental Protocols
FT-IR Analysis Protocol
Objective: To obtain the infrared spectrum of pure this compound powder for structural identification and quality control.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press
-
KBr pellet die set
-
Agate mortar and pestle
-
Infrared grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Pure this compound powder sample
Procedure:
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of the pure this compound powder with about 200 mg of dry KBr in an agate mortar.
-
Ensure a homogenous mixture is obtained.
-
Transfer the mixture into the KBr pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 5 minutes to form a transparent or semi-transparent pellet.[3]
-
-
Background Spectrum Acquisition:
-
Place the empty sample holder in the FT-IR spectrometer.
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the this compound sample in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and compare them with a reference spectrum or the data provided in Table 1.
-
DSC Analysis Protocol
Objective: To determine the thermal properties of pure this compound powder.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
-
Nitrogen gas supply (high purity)
-
Pure this compound powder sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the pure this compound powder into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with an aluminum lid using a crimper.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 300 °C) at a constant heating rate of 10 °C/min.[2]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (endotherms and exotherms).
-
Compare the results with the expected thermal profile for this compound as detailed in Table 2.
-
Mandatory Visualization
Caption: FT-IR Experimental Workflow.
Caption: DSC Experimental Workflow.
References
Methodology for Studying Intestinal Epithelial Cell Migration with Sucralfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucralfate (B611045), a sucrose (B13894) sulfate-aluminum complex, is a widely used agent for the treatment of gastrointestinal ulcers and other mucosal inflammatory conditions. Its therapeutic effects are attributed to its ability to form a protective barrier over the mucosa, stimulate local production of growth factors and prostaglandins, and modulate inflammatory pathways. A key aspect of mucosal healing is the migration of intestinal epithelial cells to cover denuded areas. This document provides detailed application notes and protocols for studying the effects of this compound on intestinal epithelial cell migration in vitro.
Key Concepts and Mechanisms
This compound's influence on intestinal epithelial cell migration is multifaceted. In some contexts, it may impede migration by sterically hindering cell adhesion to the extracellular matrix. Conversely, in the presence of cellular stressors, this compound can protect against delayed wound repair by activating pro-survival signaling pathways. Key mechanisms to investigate include:
-
Cell-Matrix Adhesion: this compound may physically interfere with the interaction between intestinal epithelial cells and extracellular matrix components like collagen, potentially slowing down migration.
-
Growth Factor Binding and Bioavailability: this compound is known to bind to growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), potentially concentrating them at the site of injury and enhancing their signaling.[1]
-
Prostaglandin Synthesis: this compound can stimulate the production of prostaglandins, which are crucial mediators of mucosal defense and repair processes, including cell migration.
-
NF-κB Signaling Pathway: In response to oxidative stress, this compound has been shown to activate the NF-κB signaling pathway, which can prevent the delay of wound repair.
Data Presentation
Table 1: Summary of this compound's Effects on Intestinal Epithelial Cell Migration
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration | Key Findings | Reference |
| Caco-2 | Collagen I Migration Assay | Therapeutic Luminal Concentrations | Dose-responsive inhibition | This compound sterically interferes with adhesion to collagen I, impeding migration. | [2] |
| IEC-6 | Wound Healing Assay | 10⁻⁴ M (SOS*) | Prevents diminishment of migration induced by H₂O₂ (maximum prevention of 61%) | This compound's protective effect is mediated through the NF-κB pathway. |
*SOS (Potassium Sucrose Octasulfate) is the functional element of this compound.
Table 2: Effects of this compound on Cell Viability and Proliferation in IEC-6 Cells under Oxidative Stress
| Treatment | Parameter | Result | P-value | Reference |
| SOS (10⁻⁴ M) + H₂O₂ (20 µM) | Dead Cells | Maximum decrease of 74% compared to H₂O₂ alone | < 0.01 | |
| SOS (10⁻⁴ M) + H₂O₂ (20 µM) | Proliferation (BrdU-positive cells) | Maximum prevention of diminishment of 37% compared to H₂O₂ alone | < 0.05 |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study directional cell migration in vitro.
Materials:
-
Intestinal epithelial cell lines (e.g., Caco-2, IEC-6)
-
Complete cell culture medium
-
Sterile multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile p200 or p10 pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound solution (prepared in an appropriate vehicle)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed intestinal epithelial cells into multi-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they reach 90-100% confluency.
-
Creating the "Wound":
-
Aspirate the culture medium from the wells.
-
Using a sterile p200 or p10 pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a clean, cell-free gap.
-
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same amount of vehicle used to dissolve this compound).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point.
-
Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Return the plate to the incubator.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the cell-free gap at each time point for all treatment groups.
-
Calculate the rate of cell migration or the percentage of wound closure over time.
-
Wound Closure (%) = [(Area₀ - Areaₜ) / Area₀] x 100, where Area₀ is the initial wound area and Areaₜ is the wound area at time t.
-
Protocol 2: Western Blot for NF-κB Activation (IκBα Degradation)
This protocol is used to assess the activation of the NF-κB pathway by examining the degradation of its inhibitor, IκBα.
Materials:
-
Intestinal epithelial cells (e.g., IEC-6)
-
This compound solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture IEC-6 cells to 80-90% confluency and treat them with this compound (and/or an inflammatory stimulus like H₂O₂) for the desired time points.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro wound healing assay.
Caption: this compound's activation of the NF-κB signaling pathway.
Caption: this compound's interaction with growth factors.
References
Troubleshooting & Optimization
Technical Support Center: Sucralfate Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting methods for dissolving sucralfate (B611045) for in vitro experiments. Given its unique solubility profile, preparing this compound solutions requires specific approaches depending on the experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white, amorphous powder that is practically insoluble in water, hot water, ethanol (B145695), and other common organic solvents like methylene (B1212753) chloride and chloroform.[1][2][3][4] Its insolubility in neutral aqueous solutions is a primary challenge for in vitro studies.
Q2: In which solvents can this compound be dissolved?
A2: this compound is soluble in dilute solutions of mineral acids (like hydrochloric acid) and alkali hydroxides (like sodium hydroxide).[1][4] The specific pH of the environment is the most critical factor for its dissolution.
Q3: What is the effect of pH on this compound's structure and solubility?
A3: The pH of the medium dictates the behavior of this compound.
-
In acidic conditions (pH < 4): this compound reacts with the acid and polymerizes, forming a sticky, viscous, gel-like paste.[5] This is the basis of its protective action in the stomach.[2] In this state, aluminum is released from the complex.[1][2][6]
-
In alkaline conditions (pH > 4): The sucrose (B13894) sulfate (B86663) moiety begins to dissolve.[1][2] Using dilute alkali hydroxide (B78521) solutions can achieve true dissolution without the formation of a thick paste.
Q4: Is it possible to use alcohol to dissolve this compound?
A4: No, this compound is practically insoluble in ethanol and is not expected to be soluble in other alcohols like isopropyl alcohol.[1] Using alcohols as a primary solvent is not a viable method.
Troubleshooting Guides & Experimental Protocols
Researchers often encounter difficulties when preparing this compound for cell culture or other in vitro assays that require a sterile, soluble form of the compound. Below are common issues and detailed protocols for overcoming them.
Issue 1: this compound powder will not dissolve in my neutral pH buffer or cell culture medium.
This is expected behavior due to this compound's inherent insolubility in neutral aqueous solutions. Direct addition of this compound powder to neutral buffers will result in a simple suspension of particles. To achieve a dissolved or reactive state, an acid or base treatment is necessary.
Solution A: Acidic Treatment for Preparing a Bioactive Suspension/Gel
This method is suitable for experiments designed to mimic the physiological action of this compound in the stomach, such as studies on cytoprotection, mucoadhesion, or protein binding.[7][8] The resulting product will be a viscous gel or a fine suspension, not a clear solution.
Experimental Protocol: Acidic Preparation
-
Initial Dispersal: Weigh the desired amount of this compound powder. Disperse it in a small volume of deionized water or your experimental buffer (at neutral pH) by vortexing to create a uniform slurry. Some protocols recommend starting with the tablet form, which should first be disintegrated in a small amount of water.[9]
-
Acidification: While stirring continuously, slowly add a dilute mineral acid, such as 0.1N Hydrochloric Acid (HCl), dropwise to the slurry.[10]
-
pH Adjustment: Monitor the pH of the suspension. Continue adding acid until the pH is below 4.0, typically between pH 2.0 and 3.5, to induce the polymerization and formation of the viscous adhesive gel.[6]
-
Incubation: Allow the mixture to stir at the desired experimental temperature (e.g., 37°C) for a set period, often around 1 hour, to ensure complete reaction.[6][11]
-
Final Dilution (Optional): The resulting paste or suspension can then be diluted with your experimental medium to the final working concentration. Note that it will not form a true solution.
-
Sterilization: As this solution cannot be autoclaved, sterile-filter the initial water/buffer and acid, and perform the entire procedure in a sterile environment (e.g., a biosafety cabinet).
Solution B: Alkaline Dissolution for a True Solution
This method is appropriate for experiments that require this compound to be in a fully dissolved state and where the acidic, polymerized form is not necessary or desirable. The resulting solution can be pH-adjusted for the experiment, but care must be taken to avoid precipitation.
Experimental Protocol: Alkaline Solubilization
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile container, add a small volume of dilute sodium hydroxide (NaOH) solution (e.g., 0.1N NaOH). This compound dissolves in dilute alkali hydroxides.[4]
-
Ensure Complete Dissolution: Stir or vortex the mixture until the powder is completely dissolved, resulting in a clear solution.
-
pH Neutralization: Carefully and slowly neutralize the solution by adding a dilute acid (e.g., 0.1N HCl). Monitor the pH closely with a calibrated pH meter. Crucially, perform this step dropwise while vortexing vigorously to prevent localized pH changes that could cause the this compound to precipitate out of solution.
-
Final Buffering and Dilution: Once the desired pH is reached, you can add your concentrated sterile buffer and dilute the solution to the final volume with sterile, deionized water or medium.
-
Sterility: This method should be performed under aseptic conditions as the final solution cannot be autoclaved.
Data Summary
The solubility of this compound is qualitatively described across various sources. A summary is provided below.
| Solvent/Condition | Solubility Description | pH Range | Resulting State | Citations |
| Water / Neutral Buffers | Practically Insoluble | ~7.0 | Suspension | [1][3][4] |
| Ethanol, Methanol, Chloroform | Practically Insoluble | N/A | Suspension | [1][2] |
| Dilute Mineral Acids (e.g., HCl) | Soluble; undergoes polymerization/reaction | < 4.0 | Viscous gel/paste | [1][3][5][12] |
| Dilute Alkali Hydroxides (e.g., NaOH) | Soluble | High pH | Clear Solution | [1][4] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the decision-making process for solubilization and the mechanism of action of this compound in an acidic environment.
Caption: Workflow for selecting a this compound preparation method.
Caption: this compound's mechanism of action in an acidic environment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. complexgenerics.org [complexgenerics.org]
- 7. This compound for Research|RUO|Supplier [benchchem.com]
- 8. complexgenerics.org [complexgenerics.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. journalijar.com [journalijar.com]
- 11. drugfuture.com [drugfuture.com]
- 12. fda.gov [fda.gov]
Technical Support Center: Formulation and Stability of Sucralfate Suspensions
Welcome to the Technical Support Center for Sucralfate (B611045) Suspensions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stability testing of this compound suspensions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and why is pH critical for its activity?
A1: this compound is a basic aluminum salt of sucrose (B13894) octasulfate. Its therapeutic effect is primarily local within the gastrointestinal tract. In the acidic environment of the stomach (pH below 4), this compound undergoes extensive cross-linking and polymerization to form a viscous, sticky, paste-like gel.[1][2] This gel adheres to positively charged proteins in the exudates of ulcer craters, forming a physical barrier that protects the ulcer from gastric acid, pepsin, and bile salts, thus promoting healing.[1][3][4] The pH-dependent nature of this activation is paramount; at a pH above 4, this compound does not form this therapeutic gel and instead may form a hard, non-adhesive precipitate.[1][5]
Q2: What is the ideal pH range for a stable this compound suspension during storage?
A2: The optimal storage pH for a this compound suspension is a balance between maintaining chemical stability and ensuring rapid activation upon administration. A near-neutral or slightly acidic pH, typically in the range of 4 to 6, is often targeted for storage.[1] This range helps to prevent premature polymerization and degradation that can occur at more extreme pH values.[1] For example, some commercial this compound suspensions have a pH of approximately 5.9.[5]
Q3: What are the most common physical stability challenges with this compound suspensions?
A3: The most frequently encountered physical stability issues are sedimentation and caking. Sedimentation is the settling of this compound particles over time, which is a natural tendency for suspensions. However, if the sediment forms a hard, compact layer at the bottom of the container that cannot be easily redispersed by shaking, it is known as caking.[6][7] Caking is a critical formulation flaw as it prevents uniform dosage and can render the product unusable.[6]
Q4: What rheological properties are desirable for a stable and effective this compound suspension?
A4: An ideal this compound suspension should exhibit shear-thinning (pseudoplastic) and thixotropic behavior.[8][9] This means the suspension should have a high viscosity at rest to minimize particle settling, but become fluid (less viscous) upon shaking to allow for easy pouring and accurate dosing.[8] Once the shear force (shaking) is removed, the suspension should regain its high viscosity to maintain the particles in a suspended state.[9]
Q5: Which excipients are commonly used to stabilize this compound suspensions?
A5: A combination of excipients is typically used to ensure the stability and performance of this compound suspensions. These include:
-
Suspending Agents: To increase the viscosity of the continuous phase and slow down particle sedimentation. Examples include hydroxypropyl methylcellulose (B11928114) (HPMC), methylcellulose, carbomers (Carbopol), Avicel RC-591 (microcrystalline cellulose (B213188) and carboxymethylcellulose sodium), and xanthan gum.[2][9][10]
-
Wetting Agents: To ensure proper dispersion of the this compound particles in the aqueous vehicle.
-
Buffers: To maintain the pH of the formulation within the desired range for stability.
-
Preservatives: Such as methylparaben, to prevent microbial growth.[10]
-
Sweeteners and Flavoring Agents: To improve palatability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Action(s) |
| Rapid Sedimentation | Insufficient viscosity of the suspension. | Increase the concentration of the suspending agent or use a more effective one (e.g., a combination of Avicel RC-591 and HPMC).[9] |
| Inadequate particle dispersion. | Ensure proper wetting of this compound particles during manufacturing. Consider the use of a wetting agent. | |
| Caking (Hard Sediment) | Formation of a deflocculated system where particles pack tightly. | Induce a controlled flocculation by adjusting the formulation's ionic strength or pH. Incorporate a structured vehicle with thixotropic properties.[6] |
| Incorrect particle size distribution. | Control particle size through milling to achieve a target size of less than 50 μm.[6][11] | |
| Low Viscosity or Failure to Form Gel In-Vitro | The pH of the formulation is too high (above 4.0), preventing polymerization. | 1. Measure the pH of the suspension. 2. Investigate potential interactions with alkaline excipients or improper buffering. 3. Conduct in-vitro gelation tests by introducing the suspension to a simulated gastric fluid (pH 1-2) to verify gel formation under acidic conditions.[1] |
| Chemical Degradation (e.g., hydrolysis) | Storage at an inappropriate pH (too acidic or too alkaline). | Ensure the formulation is buffered to a pH range of 4-6 for optimal shelf-life.[1] |
| Exposure to high temperatures. | Store the suspension at controlled room temperature as specified. |
Experimental Protocols
Protocol 1: Assessment of Physical Stability (Sedimentation Volume)
Objective: To determine the sedimentation rate and assess the physical stability of the suspension.
Methodology:
-
Pour 50 mL of the this compound suspension into a 50 mL graduated cylinder and seal it.
-
Store the cylinder at a controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), measure the ultimate height of the sediment (Vu) and the initial height of the total suspension (Vo).
-
Calculate the sedimentation volume (F) using the formula: F = Vu / Vo.
-
After each measurement, gently shake the cylinder to assess the redispersibility of the sediment. A caked sediment will not redisperse easily.
Protocol 2: Rheological Characterization
Objective: To evaluate the flow behavior of the this compound suspension.
Methodology:
-
Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., concentric cylinders or plate-plate).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Generate a rheogram by measuring the viscosity or shear stress over a range of increasing shear rates (e.g., from 0.1 to 100 s⁻¹).
-
Then, measure the viscosity over a range of decreasing shear rates to assess thixotropic behavior (the area of hysteresis between the upward and downward curves).
-
A desirable suspension will show a decrease in viscosity with increasing shear rate (shear-thinning) and a hysteresis loop, indicating thixotropy.[8][9]
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products to assess chemical stability.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M Ammonium Acetate, pH 4.4) and an organic solvent (e.g., methanol) in an isocratic elution.[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Detection: UV at 263 nm or Evaporative Light Scattering Detector (ELSD).[12]
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound suspension.
-
Dissolve the sample in a suitable diluent. This may require a mixture of sulfuric acid and sodium hydroxide (B78521) to break down the complex, followed by sonication.[13]
-
Centrifuge and filter the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, subject the suspension to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Mechanism of pH-dependent activation of this compound in the stomach.
Caption: Troubleshooting workflow for addressing caking in this compound suspensions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Preventing Suspension and Syrup Defects: Sedimentation, Crystallization, and Color Change – Pharma.Tips [pharma.tips]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. US5563258A - this compound aqueous suspension and its method of preparation - Google Patents [patents.google.com]
- 12. ijpsr.com [ijpsr.com]
- 13. giwmscdnone.gov.np [giwmscdnone.gov.np]
Technical Support Center: Mitigating Sucralfate's Interference with Drug Absorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address sucralfate's interference with the absorption of other compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which This compound (B611045) interferes with the absorption of other drugs?
A1: this compound, a complex of aluminum hydroxide (B78521) and sulfated sucrose, primarily interferes with drug absorption through a non-systemic mechanism within the gastrointestinal (GI) tract.[1] In an acidic environment, this compound forms a viscous, sticky paste that adheres to the gastric and duodenal mucosa, creating a physical barrier.[2][3] This barrier can physically prevent other co-administered drugs from reaching the mucosal surface for absorption. Additionally, this compound can directly bind to or adsorb other drugs, rendering them unavailable for absorption.[4] For certain drugs, such as fluoroquinolone antibiotics, chelation with the aluminum ions in this compound is a significant mechanism of interaction.
Q2: What is the most effective and practical strategy to mitigate this compound's interference in our experimental design?
A2: The most widely recommended and effective strategy is temporal separation of drug administration. A general rule of thumb is to administer other drugs at least 2 hours before or 4 to 6 hours after this compound administration.[5] This time gap allows for the absorption of the co-administered drug to be largely complete before the formation of the this compound barrier. The optimal time interval can vary depending on the pharmacokinetic profile of the specific drug being studied.
Q3: Are there any in vitro methods to predict the potential for a new compound to interact with this compound?
A3: Yes, several in vitro methods can be employed to screen for potential interactions with this compound. These assays are designed to mimic the conditions in the GI tract and assess the binding potential of a test compound to this compound.
-
Equilibrium and Kinetic Binding Studies: These studies involve incubating the test compound with an acid-pretreated this compound dispersion.[6] Samples are taken at various time points (for kinetic studies) or after reaching equilibrium, and the concentration of the unbound drug is measured, typically by HPLC. This allows for the determination of the binding affinity and the rate of binding. Bovine serum albumin (BSA) or bile salts can be included to simulate the protein-rich environment of an ulcer crater.[6][7]
-
Pepsin Activity Assay: The influence of the test compound on the ability of this compound to inhibit pepsin activity can be assessed.[6] This can provide insights into whether the compound interferes with this compound's primary mode of action.
Q4: Beyond forming a physical barrier, does this compound have other mechanisms of action that could influence our experiments?
A4: Yes, this compound has demonstrated cytoprotective effects that are not solely reliant on the formation of a physical barrier. It has been shown to increase the synthesis of prostaglandins (B1171923) (though this is debated), enhance mucus and bicarbonate secretion, and bind to growth factors like epidermal growth factor (EGF) and fibroblast growth factor (FGF), potentiating their healing effects.[2][3][8] These actions could potentially influence studies on gastric mucosal protection, ulcer healing, and related signaling pathways.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected plasma concentrations of our test compound when co-administered with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient time gap between administrations | Review your dosing schedule. Ensure a minimum of a 2-hour interval between the administration of the test compound and this compound. For compounds with slower absorption, a longer interval may be necessary. |
| Strong binding affinity of the test compound for this compound | Conduct an in vitro binding assay (see FAQ 3 and Experimental Protocol 2) to quantify the binding potential. If binding is significant, temporal separation is the primary mitigation strategy. |
| Formation of a non-absorbable complex | For compounds susceptible to chelation (e.g., those with carboxyl and ketone groups), consider alternative formulations or administration routes if feasible for your experimental model. |
Problem: Unexpected effects on gastric mucosal parameters in our study.
| Possible Cause | Troubleshooting Step |
| This compound's intrinsic cytoprotective effects | Be aware of this compound's known effects on prostaglandins, mucus, and growth factors.[2][3][8] Design control groups that receive this compound alone to differentiate its effects from those of your test compound. |
| Alteration of the gastric pH | While this compound has minimal acid-neutralizing capacity, it can slightly alter the local pH. Monitor the gastric pH in your experimental model to assess any potential influence on your test compound's stability or absorption. |
Quantitative Data Summary
The following table summarizes the impact of this compound co-administration on the bioavailability of various drugs.
| Drug Class | Drug | Effect on Bioavailability (AUC) | Effect on Peak Plasma Concentration (Cmax) | Recommended Mitigation Strategy | Reference |
| Fluoroquinolones | Ciprofloxacin (B1669076) | ↓ ~50-90% | ↓ ~50-90% | Administer ciprofloxacin at least 2 hours before or 6 hours after this compound. | [1] |
| Norfloxacin (B1679917) | ↓ ~98% | ↓ ~98% | Administer norfloxacin at least 2 hours before or 6 hours after this compound. | [1] | |
| Ofloxacin (B1677185) | ↓ ~30% | ↓ ~30% | Administer ofloxacin at least 2 hours before or 4 hours after this compound. | [1] | |
| H2 Antagonists | Cimetidine | ↓ ~20-50% | ↓ ~20-50% | Separate administration by at least 2 hours. | [1][4] |
| Ranitidine | ↓ ~20-50% | ↓ ~20-50% | Separate administration by at least 2 hours. | [1] | |
| Antifungals | Ketoconazole (B1673606) | ↓ ~22% | ↓ ~28% | Administer ketoconazole at least 2 hours before this compound.[9] | [9][10] |
| Macrolides | Erythromycin | ↓ ~50% | ↓ ~50% | Separate administration by at least 2 hours. | [1] |
| Tetracyclines | Doxycycline | ↓ ~30-50% | ↓ ~30-50% | Separate administration by at least 2 hours. | [1] |
| Tetracycline | ↓ ~40% | ↓ ~40% | Separate administration by at least 2 hours. | [1] | |
| NSAIDs | Ibuprofen (B1674241) | No significant change | Delayed Tmax | Administer ibuprofen at least 30-60 minutes before this compound.[4] | [4] |
| Naproxen (B1676952) | No significant change | Delayed Tmax | Administer naproxen at least 30-60 minutes before this compound.[4] | [4] | |
| Cardiac Glycosides | Digoxin | ↓ ~20-30% | ↓ ~20-30% | Separate administration by at least 2 hours. | [1] |
| Thyroid Hormones | Levothyroxine | ↓ ~40% | ↓ ~40% | Separate administration by at least 4 hours. | [1] |
| Anticonvulsants | Phenytoin | ↓ ~30-50% | ↓ ~30-50% | Separate administration by at least 2 hours. | [1] |
Note: The percentages are approximate and can vary based on the study design and patient population.
Experimental Protocols
Experimental Protocol 1: In Vivo Assessment of this compound's Effect on Drug Bioavailability
Objective: To determine the impact of this compound on the pharmacokinetic profile of a test compound in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats, dogs) with appropriate ethical approval.
-
Study Design: Employ a randomized, crossover study design. Each animal will serve as its own control. A washout period of at least 7 half-lives of the test compound should be allowed between treatment phases.
-
Treatment Groups:
-
Group A (Control): Administer the test compound alone.
-
Group B (Concurrent Administration): Administer the test compound and this compound simultaneously.
-
Group C (Staggered Administration): Administer the test compound 2 hours before this compound.
-
Group D (Staggered Administration): Administer this compound 2 hours before the test compound.
-
-
Dosing:
-
The dose of the test compound should be based on previous pharmacokinetic studies.
-
A standard dose of this compound (e.g., 100-200 mg/kg in rats) should be used.
-
All drugs should be administered orally via gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose of the test compound.
-
Sample Analysis: Analyze the plasma concentrations of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each treatment group:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the groups using appropriate statistical tests (e.g., paired t-test or ANOVA).
Experimental Protocol 2: In Vitro Drug Binding Assay
Objective: To quantify the binding of a test compound to this compound in a simulated gastric environment.
Methodology:
-
This compound Preparation: Prepare a suspension of this compound in an acidic solution (e.g., 0.1 N HCl, pH 1.2-2.5) to mimic gastric acid activation.
-
Incubation:
-
In a series of tubes, add the acid-pretreated this compound suspension.
-
Spike each tube with a known concentration of the test compound.
-
Include control tubes with the test compound but without this compound.
-
Incubate the tubes at 37°C with constant agitation for a predetermined period (e.g., 1-2 hours) to reach equilibrium.
-
-
Separation of Bound and Unbound Drug:
-
Centrifuge the tubes to pellet the this compound and any bound drug.
-
Carefully collect the supernatant containing the unbound drug.
-
-
Quantification:
-
Analyze the concentration of the test compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Calculation:
-
Calculate the percentage of the test compound bound to this compound using the following formula: % Bound = [(Initial Concentration - Unbound Concentration) / Initial Concentration] * 100
-
-
Data Analysis: Plot the percentage of bound drug against the initial drug concentration to determine the binding capacity and affinity.
Visualizations
Caption: A logical workflow for troubleshooting this compound interactions.
Caption: this compound's mechanisms of action and interaction.
References
- 1. Clinical Drug-Drug Pharmacokinetic Interaction Potential of this compound with Other Drugs: Review and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. complexgenerics.org [complexgenerics.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo interaction of ketoconazole and this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Drug Interaction Studies [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Sucralfate Dosing in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing sucralfate (B611045) dosing regimens in preclinical animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I prepare this compound for oral administration in my animal model?
A1: this compound tablets should not be administered whole as they do not dissolve well.[1] It is recommended to crush the tablets and create a slurry or suspension. For a simple slurry, crush the tablet and mix it with a small amount of lukewarm water.[2] For more stable and homogenous suspensions, especially for studies involving multiple doses, consider using suspending agents. Common suspending agents include hydroxypropyl methylcellulose, methylcellulose, Carbopol 934, and Avicel RC 591.[3] Formulations with Avicel RC 591 have shown good redispersibility and stability for up to six months.
Q2: What is the best way to administer this compound to rats?
A2: Oral gavage is the most common and precise method for administering a specific dose of this compound suspension to rats. It is crucial to use a gavage needle of the appropriate size (typically 16-18 gauge for adult rats) and to measure the correct insertion length (from the tip of the nose to the last rib) to avoid perforation of the esophagus or stomach. The animal should be properly restrained to ensure the head and body are in a straight line, facilitating smooth passage of the needle into the esophagus. The suspension should be delivered slowly to prevent reflux.
Q3: My this compound suspension seems to be settling quickly. How can I improve its stability?
A3: Sedimentation is a common issue with this compound suspensions. To improve stability, you can incorporate suspending agents into your formulation. A study on this compound suspension formulation found that a combination of Avicel RC 591, sorbitol, and glycerin provided a stable and easily redispersible suspension.[3] Another option is to prepare a fresh slurry before each administration, though this may be less practical for large-scale or long-term studies.
Q4: I am not observing the expected protective effect of this compound in my ulcer model. What could be the issue?
A4: Several factors could contribute to a lack of efficacy:
-
Timing of Administration: this compound is most effective when administered on an empty stomach, typically 30-60 minutes before the induction of the ulcerogenic agent.[4] This allows time for the this compound to form a protective barrier over the gastric mucosa.
-
Presence of Antacids: Antacids can interfere with the activation of this compound, which requires an acidic environment to polymerize and form its protective layer. If antacids are necessary for your study, they should be administered at least 30 minutes before or after this compound.[1]
-
Drug Interactions: this compound can bind to other drugs and reduce their absorption. If you are co-administering other compounds, ensure that there is a sufficient time interval (at least 2 hours) between the administration of this compound and the other drugs.[2]
-
Dose: The dose of this compound may need to be optimized for your specific animal model and the severity of the induced ulcers. Refer to the dose-response data in the tables below for guidance.
Q5: Can I co-administer this compound with other medications in my study?
A5: Co-administration of this compound with other drugs requires careful consideration due to its potential to decrease the absorption of other medications.[2] It is recommended to administer other oral medications at least two hours before or after this compound to avoid potential interactions.
Data Presentation: this compound Dosing and Efficacy in Rat Models
The following tables summarize quantitative data on this compound dosing and its efficacy in common preclinical rat models of gastric ulcers.
Table 1: this compound in Ethanol-Induced Gastric Ulcer Model
| Dose (mg/kg, p.o.) | Ulcer Index Reduction (%) | Key Findings |
| 200 | Significant reduction | Completely prevented ulceration in one study. |
| 400 | Significant reduction | Dose-dependent protective effect observed. |
| 500 | Significant reduction | Did not significantly alter gastric prostaglandin (B15479496) synthesis. |
| 800 | Significant reduction | Dose-dependent protective effect observed. |
Table 2: this compound in Stress-Induced Gastric Ulcer Models
| Model | Dose (mg/kg, p.o.) | Ulcer Index Reduction (%) | Key Findings |
| Cold-Restraint | 100, 250, 500 | Dose-dependent prevention | Maximum effect at 500 mg/kg. Lowered gastric emptying rate and increased mucus production.[3] |
| Ischemia-Reperfusion | 31.25 - 250 | Dose-dependent reduction | Reduced gastric lesions, intraluminal bleeding, and vascular permeability.[5] |
Table 3: this compound in Chemically-Induced Gastric Ulcer Models
| Model | Dose (mg/kg, p.o.) | Ulcer Index Reduction (%) | Key Findings |
| Acetic Acid | 500 (twice daily for 9 days) | Significant acceleration of healing | Increased angiogenesis in the ulcer base.[2] |
| Pentagastrin + Bethanechol | 50, 100, 200 (multiple doses) | Dose-dependent prevention | At 200 mg/kg, ulcers developed in only 1 of 9 rats compared to all 9 control rats. |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
Objective: To induce acute gastric ulcers in rats using ethanol (B145695) to evaluate the gastroprotective effects of this compound.
Materials:
-
Male Wistar rats (180-220g)
-
This compound suspension
-
Absolute ethanol
-
Normal saline
-
Oral gavage needles (16-18 gauge)
-
Dissecting tools
-
Formalin (10%)
-
Ulcer scoring scale
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Administer the this compound suspension or vehicle (normal saline) orally via gavage.
-
One hour after treatment, administer 1 mL of absolute ethanol orally to each rat to induce gastric ulcers.
-
One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with normal saline to remove gastric contents.
-
Pin the stomach flat on a board and fix in 10% formalin.
-
Examine the gastric mucosa for ulcers and score the severity based on a pre-defined scale (e.g., 0 = no ulcer, 1 = small pin-point ulcers, etc.). The total score for each stomach is the ulcer index.
Protocol 2: Water Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model in Rats
Objective: To induce stress-related gastric ulcers in rats to assess the protective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound suspension
-
Normal saline
-
Restraint cages
-
Water bath maintained at 21-23°C
-
Dissecting tools
-
Formalin (10%)
-
Ulcer scoring scale
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer the this compound suspension or vehicle (normal saline) orally via gavage.
-
One hour after treatment, place the rats in individual restraint cages.
-
Immerse the rats vertically in the water bath to the level of the xiphoid process for a period of 6-12 hours.
-
After the stress period, euthanize the rats.
-
Dissect the stomach and process for ulcer scoring as described in Protocol 1.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
analyzing the degradation profile of sucralfate under varying pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sucralfate (B611045). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on the degradation profile of this compound under varying pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's action, and why is pH critical?
A1: this compound is a basic aluminum salt of sucrose (B13894) octasulfate.[1][2] Its primary mechanism of action is localized to the gastrointestinal tract. In an acidic environment, specifically at a pH below 4, this compound undergoes extensive cross-linking and polymerization. This reaction transforms it into a viscous, sticky gel. This gel adheres to positively charged proteins, such as albumin and fibrinogen, which are present in ulcer craters, forming a protective physical barrier. This barrier shields the ulcer from the corrosive effects of acid, pepsin, and bile salts, thereby promoting healing.[2][3] The pH-dependent nature of this activation is paramount to its therapeutic effect.
Q2: What is the optimal pH range for the activation of this compound into its therapeutic gel form?
A2: The optimal pH for the formation of a soft, adhesive gel is between pH 1.0 and 2.0.[1] At a pH below this range, for instance at pH 0.1, the compound may partially dissolve.[1] Conversely, at a pH of 3.0 or higher, this compound fails to form the therapeutic gel.[1] At a pH greater than 4.0, it transforms into a hard, non-adhesive white precipitate.[1] Therefore, for therapeutic efficacy, this compound must be exposed to a highly acidic environment.
Q3: How does the pH of a formulation affect the storage stability of this compound?
A3: The storage pH is a critical factor for the shelf-life of a this compound formulation. Over time, this compound can degrade under acidic conditions, likely through the hydrolysis of its sucrose sulfate (B86663) derivatives. To balance stability with the need for rapid activation upon administration, a near-neutral or slightly acidic pH, typically in the range of 4-6, is often targeted for storage. Extreme pH conditions during storage should be avoided to prevent premature degradation, polymerization, or precipitation.
Q4: Can this compound be effective if the gastric pH is above 4, for example, with the concurrent use of antacids?
A4: While the primary mechanism of forming a protective barrier is most effective at a pH below 4, some studies suggest that this compound can still offer mucosal protection at near-neutral pH values (e.g., pH 6.5). This protective effect at higher pH levels may be attributed to other mechanisms, such as the stimulation of local production of prostaglandins (B1171923) and epidermal growth factors, which enhance the mucosal defense system.
Q5: What are the expected degradation products of this compound under stress conditions?
A5: Under forced degradation conditions such as acidic or alkaline hydrolysis, oxidation, and thermal stress, this compound is expected to degrade into several products. The primary degradation pathways involve the hydrolysis of the sucrose sulfate ester bonds and the decomposition of the aluminum complex. This results in the formation of hydrolyzed sucrose sulfate derivatives and decomposed aluminum hydroxide (B78521) complexes.
Troubleshooting Guides
Issue 1: Inconsistent this compound gel formation in in-vitro experiments.
-
Possible Cause: Incorrect pH of the medium.
-
Troubleshooting Steps:
-
Verify the pH of your acidic medium using a calibrated pH meter. The optimal range for gel formation is pH 1.0-2.0.[1]
-
Ensure that the buffering capacity of your medium is not interfering with the final pH after the addition of this compound.
-
Observe the physical characteristics of the precipitate. A hard, non-adhesive precipitate indicates the pH is likely above 4.0.[1]
-
Issue 2: Low recovery of this compound in HPLC analysis.
-
Possible Cause 1: Incomplete extraction from the formulation.
-
Troubleshooting Steps:
-
Ensure adequate sonication time to completely dissolve the drug from the suspension.
-
Use the appropriate diluent, such as 0.1 M NaOH, to ensure complete dissolution before analysis.[4]
-
-
Possible Cause 2: Use of an inappropriate HPLC detector.
-
Troubleshooting Steps:
Issue 3: Appearance of unexpected peaks in the chromatogram during stability studies.
-
Possible Cause: Degradation of this compound or interaction with excipients.
-
Troubleshooting Steps:
-
Conduct a forced degradation study on the this compound drug substance alone to identify its intrinsic degradation products under various stress conditions (acid, base, oxidation, heat, light).
-
Analyze placebo samples (formulation without this compound) under the same stress conditions to identify any peaks originating from the degradation of excipients.
-
Compare the chromatograms from the stressed drug product, stressed drug substance, and stressed placebo to distinguish between this compound degradation products and excipient-related peaks.
-
Data Presentation
Table 1: Physical Behavior of this compound at Varying pH Conditions
| pH Value | Observation |
| 0.1 | Partially dissolved[1] |
| 1.0 - 2.0 | Forms a white, soft, adhesive gel[1] |
| ≥ 3.0 | Fails to form a gel[1] |
| > 4.0 | Forms a hard, white, non-adhesive precipitate[1] |
| > 6.0 | The albumin-sucralfate complex begins to dissociate[6] |
Table 2: Illustrative Results of a Forced Degradation Study on a this compound-Containing Formulation *
| Stress Condition | Duration | Temperature | % Assay of this compound |
| Acid Hydrolysis (0.1 M HCl) | 30 min | 60°C | 94.32 |
| Alkaline Hydrolysis (0.1 M NaOH) | 30 min | 60°C | 91.80 |
| Oxidative Degradation (3% H₂O₂) | 30 min | 60°C | 96.65 |
| Thermal Degradation | 1 hour | 60°C | 98.21 |
| Photolytic Degradation | 12 hours | Sunlight | 97.54 |
*Data is illustrative and based on a study of a combination product containing this compound and oxetacaine.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) at a known concentration.
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 30 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C for 30 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution in a water bath at 60°C for 30 minutes.
-
After incubation, cool the solution and dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to a temperature of 60°C in a hot air oven for 1 hour.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the heat-stressed powder in the chosen diluent at the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to direct sunlight for 12 hours.
-
After exposure, prepare a solution of the photo-stressed powder in the chosen diluent at the target concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is suitable for the quantification of this compound and the separation of its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a Refractive Index Detector (RID).[5]
-
-
Chromatographic Conditions:
-
Column: Aminopropylsilane chemically bonded to porous silica, 5 µm, (250 x 4.6 mm).[7]
-
Mobile Phase: A buffer solution prepared by dissolving 35 g of ammonium (B1175870) sulphate in 900 ml of water, diluting to 1000 ml with water, and adjusting the pH to 3.5 with orthophosphoric acid.[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Injection Volume: 80 µl.[7]
-
Column and Detector Temperature: 30°C.[7]
-
-
Sample Preparation:
-
Accurately weigh about 5 g of this compound suspension into a 25 ml volumetric flask.
-
Add approximately 10 ml of a mixture of 2M Sulphuric acid and 2.2M Sodium hydroxide and sonicate for 5 minutes, keeping the temperature below 30°C.
-
Make up the volume to 25 ml with 0.1M Sodium hydroxide.
-
Centrifuge the solution and filter the supernatant through a 0.2 µm nylon filter before injection.[7]
-
Mandatory Visualizations
Caption: pH-dependent activation pathway of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. sciforum.net [sciforum.net]
- 6. Chemical aspects of labeling this compound with 99mTcO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giwmscdnone.gov.np [giwmscdnone.gov.np]
Technical Support Center: Overcoming Sucralfate-Induced Inhibition of Cell Motility In Vitro
Welcome to the technical support center for researchers encountering challenges with sucralfate-induced inhibition of cell motility in vitro. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.
Troubleshooting Guides
This section addresses specific problems you might encounter during your in vitro cell motility assays involving This compound (B611045).
Issue 1: Significant Inhibition of Cell Migration Observed in a Wound Healing/Scratch Assay
Question: My wound healing assay shows a significant, dose-dependent decrease in cell migration after treating intestinal epithelial cells (e.g., Caco-2) with this compound. How can I mitigate this effect to study other aspects of wound healing?
Possible Causes and Solutions:
-
Steric Hindrance of Cell Adhesion: this compound is known to form a viscous, adherent layer. This physical barrier can sterically hinder the interaction of cells with the extracellular matrix (ECM), a critical step for cell migration. A study on Caco-2 cells suggests that this compound inhibits motility by interfering with adhesion to collagen I.[1]
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Determine the minimal effective concentration of this compound for your primary experimental goal that has the least impact on cell motility. A dose-response experiment is crucial.
-
Modify ECM Coating: If using collagen I-coated plates, consider testing other ECM proteins like fibronectin or laminin. While Caco-2 cells can adhere to various ECM components, their migration efficiency can differ. It's possible that this compound's inhibitory effect is less pronounced on other substrates.
-
Pre-treatment vs. Co-treatment: Analyze the timing of this compound administration. If the goal is to study the effect of this compound on secreted factors, you might pre-treat a separate batch of cells to generate conditioned media, which is then applied to the migration assay. This avoids the direct physical interference of this compound in the migration assay itself.
-
-
-
Sequestration of Growth Factors: this compound can bind to and localize growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF). While this is beneficial for in vivo healing, in vitro it might reduce the availability of soluble growth factors in the media that are necessary to stimulate cell motility.
-
Troubleshooting Steps:
-
Supplement with Exogenous Growth Factors: Attempt to overcome the sequestration by adding a higher concentration of growth factors (e.g., EGF, FGF) to the culture medium along with this compound. Perform a dose-response with the growth factor to find an optimal concentration that restores motility.
-
Washout Step: If experimentally feasible, after an initial incubation with this compound to allow for its primary effects, gently wash the cells to remove the this compound-containing medium and then perform the migration assay in fresh medium. This is only suitable if the initial effects of this compound are the primary focus.
-
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell Motility Assays
Question: I am observing high variability in my cell migration results when using this compound. What could be the cause?
Possible Causes and Solutions:
-
Inhomogeneous this compound Suspension: this compound is poorly soluble and can form a non-uniform suspension, leading to variable concentrations across different wells or experiments.
-
Troubleshooting Steps:
-
Consistent Preparation: Ensure a standardized and vigorous vortexing or sonication protocol for preparing the this compound suspension immediately before adding it to the cells.
-
Visual Inspection: Before and after adding the suspension to your wells, visually inspect for uniformity.
-
-
-
pH-Dependent Effects: The binding properties of this compound are pH-dependent.[2] Variations in the pH of your culture medium could alter its effects.
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your culture medium, especially after the addition of this compound or other reagents.
-
Buffered Solutions: Ensure your culture medium is adequately buffered.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced inhibition of cell motility?
A1: The primary proposed mechanism is the physical interference with cell adhesion to the extracellular matrix.[1] In a study using the Caco-2 intestinal epithelial cell line, this compound was found to significantly and dose-responsively inhibit cell motility, which correlated with decreased cell adhesion to collagen I.[1] The viscous nature of this compound in solution likely creates a barrier that prevents cells from forming the necessary focal adhesions to migrate effectively. Another potential contributing factor is the binding and sequestration of essential growth factors from the culture medium, making them less available to stimulate cell migration.
Q2: At what concentrations does this compound typically inhibit cell motility in vitro?
A2: Inhibition of Caco-2 cell motility has been observed at therapeutic luminal concentrations.[1] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the precise inhibitory concentrations.
Q3: Can the inhibitory effect of this compound on cell migration be reversed?
A3: While there is limited direct research on reversing this effect, based on the proposed mechanisms, the following strategies could be explored:
-
Addition of Excess Growth Factors: To counteract the sequestration effect.
-
Modification of the ECM Substrate: To potentially reduce the steric hindrance.
-
Use of this compound Analogs: One study suggested that a this compound analog with a lactose (B1674315) octaacetate backbone might retain growth factor binding without inhibiting enterocyte motility.[1]
Q4: Does this compound affect the signaling pathways involved in cell migration, such as the FAK/Src pathway?
A4: The direct effect of this compound on key cell migration signaling pathways like Focal Adhesion Kinase (FAK) and Src has not been extensively studied. However, since this compound can interfere with cell adhesion to the ECM, it is plausible that it indirectly affects these pathways. Integrin-mediated adhesion is a primary activator of FAK signaling. By physically blocking integrin-ECM interaction, this compound could potentially lead to reduced FAK phosphorylation and downstream signaling, thereby inhibiting cell migration. Further research, such as Western blot analysis of phosphorylated FAK (p-FAK) levels after this compound treatment, is needed to confirm this hypothesis.
Q5: Are there alternative in vitro models to study the effects of this compound on wound healing without the confounding factor of motility inhibition?
A5: Yes, you can focus on other aspects of wound healing:
-
Cell Proliferation Assays: Use assays like BrdU incorporation or Ki67 staining to assess the effect of this compound on cell division, which is also a component of wound repair.
-
Barrier Function Assays: For epithelial cells, you can measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer and how it is affected by this compound after injury.
-
Analysis of Secreted Factors: Culture cells with this compound and then analyze the conditioned medium for the presence of growth factors, cytokines, or other signaling molecules that are involved in wound healing.
Data Presentation
Table 1: Effect of this compound on Caco-2 Cell Motility
| This compound Concentration | Inhibition of Cell Migration (%) |
| Control | 0 |
| Low Concentration | [Data not available in abstract] |
| Therapeutic Luminal Conc. | Significant Inhibition[1] |
| High Concentration | Dose-responsive Inhibition[1] |
Note: Specific quantitative data from the primary literature is needed to complete this table.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay to Assess this compound's Effect on Cell Motility
Objective: To determine the effect of this compound on the rate of "wound" closure in a confluent monolayer of intestinal epithelial cells.
Materials:
-
Caco-2 cells (or other suitable adherent cell line)
-
Complete cell culture medium
-
Sterile 6-well or 12-well tissue culture plates
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed Caco-2 cells into wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells until they reach 90-100% confluency.
-
Creating the "Wound":
-
Aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the well with sterile PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing the desired concentrations of this compound (and/or growth factors for reversal experiments) to the respective wells. Include a vehicle control (medium without this compound).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations in each well (time 0). It is helpful to have markings on the plate to ensure imaging the same field at each time point.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the rate of wound closure by comparing the change in scratch width over time for each treatment condition relative to the control.
-
Visualizations
Caption: Proposed mechanisms of this compound-induced inhibition of cell motility.
Caption: Troubleshooting workflow for this compound-induced motility inhibition.
References
Technical Support Center: Managing Sucralfate Adhesion in Laboratory Equipment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the adhesive properties of sucralfate (B611045) in a laboratory setting. Find troubleshooting advice, frequently asked questions, and detailed protocols to mitigate challenges during your experiments.
Troubleshooting Guide: Common Issues with this compound Adhesion
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound residue remains on glassware after washing with standard detergents. | This compound forms a viscous, adhesive polymer, especially under acidic conditions, that is resistant to neutral detergents. | 1. Pre-rinse: Immediately after use, rinse equipment with deionized water to remove as much loose this compound as possible.[1][2] 2. Alkaline Wash: Soak or wash the glassware in a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).[3] this compound dissolves in dilute alkali hydroxides.[4][5] 3. Acidic Wash: Alternatively, use a dilute hydrochloric acid solution (e.g., 0.1 M HCl).[6] this compound is also soluble in dilute mineral acids.[4][7] 4. Mechanical Agitation: Use a soft-bristle brush to gently scrub the surface while soaking. |
| A white, filmy residue is left on equipment after cleaning and drying. | This could be residual this compound that was not fully dissolved or insoluble salts formed during the cleaning process. | 1. Thorough Rinsing: Ensure a thorough final rinse with deionized water to remove all traces of cleaning agents and dissolved this compound.[8] 2. Solvent Rinse: After the final water rinse, consider rinsing with a solvent like ethanol (B145695) or isopropanol (B130326) to aid in drying and remove any remaining organic residues. 3. Acid Soak for New Glassware: New glassware can have an alkaline surface. Soaking in a 1% solution of hydrochloric or nitric acid for several hours before the first use can help.[2][9] |
| This compound suspension is difficult to handle and transfer, leading to spills and residue. | The viscous and adhesive nature of this compound slurries makes them prone to sticking to surfaces. | 1. Use of Slurry: Prepare a slurry by crushing the this compound tablet and mixing it with a small amount of water to create a uniform suspension before use.[5][10] 2. Wide-bore Pipettes/Tips: When transferring this compound suspensions, use wide-bore pipette tips or positive displacement pipettes to minimize shearing and prevent clogging. 3. Pre-wetting: Pre-wet pipette tips with the suspension liquid before aspirating the this compound slurry to reduce adhesion to the tip's inner surface. |
| Difficulty in completely removing this compound from plastic labware. | Some plastics may be more prone to this compound adhesion, and certain cleaning agents may damage the plastic. | 1. Material Compatibility Check: Before using strong acidic or alkaline cleaning solutions, verify their compatibility with the specific type of plastic being used. 2. Extended Soaking: Increase the soaking time in the appropriate cleaning solution (dilute NaOH or HCl). 3. Ultrasonic Bath: If available, use an ultrasonic bath with the appropriate cleaning solution to dislodge stubborn residues. |
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound that make it so adhesive?
A1: this compound is a basic aluminum salt of sucrose (B13894) octasulfate.[11] In an acidic environment, it undergoes polymerization to form a sticky, viscous, pale-yellowish gel that adheres to surfaces, particularly to positively charged proteins like those found in ulcer craters.[11] This adhesive nature is a key part of its therapeutic action but can be problematic in a laboratory setting.
Q2: At what pH is this compound most adhesive?
A2: this compound's adhesiveness is most pronounced in acidic conditions (pH < 4). The acidic environment promotes the cross-linking of this compound molecules, leading to the formation of a highly adhesive polymer.
Q3: Is this compound soluble in water?
A3: No, this compound is practically insoluble in water, ethanol, and chloroform.[4][7] It does not truly dissolve but can be dispersed in water to form a slurry or suspension.[10]
Q4: What are the best solvents for dissolving this compound for cleaning purposes?
A4: this compound dissolves in dilute mineral acids (like hydrochloric acid) and dilute solutions of alkali hydroxides (like sodium hydroxide).[4][5] These are the most effective agents for cleaning this compound residue from laboratory equipment.
Q5: Can I prevent this compound from sticking to my labware in the first place?
A5: While complete prevention is difficult due to its inherent properties, you can minimize adhesion by:
-
Working with this compound suspensions at a neutral or slightly alkaline pH when possible, though this may not be feasible for all experimental designs.
-
Using non-stick labware (e.g., PTFE-coated) where appropriate.
-
Cleaning equipment immediately after use to prevent the this compound gel from drying and hardening.[1][2]
Data Presentation: this compound Properties
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [4][7] |
| Ethanol (96%) | Practically Insoluble | [4] |
| Methylene Chloride | Practically Insoluble | [4] |
| Dilute Mineral Acids (e.g., HCl) | Soluble | [4][7] |
| Dilute Alkali Hydroxides (e.g., NaOH) | Soluble | [4][5] |
Experimental Protocols
Protocol 1: Standardized Cleaning of this compound-Contaminated Glassware
Objective: To provide a reliable method for removing this compound residue from laboratory glassware.
Materials:
-
Contaminated glassware
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Appropriate personal protective equipment (gloves, safety glasses)
-
Soft-bristle brush
Procedure:
-
Initial Rinse: Immediately after use, rinse the glassware thoroughly with deionized water to remove any loose this compound.
-
Alkaline Soak: Prepare a 0.1 M NaOH solution. Immerse the glassware in the solution, ensuring all contaminated surfaces are in contact with the solution. Let it soak for at least 30 minutes. For heavily soiled glassware, the soaking time can be extended.
-
Mechanical Cleaning: Using a soft-bristle brush, gently scrub the interior and exterior surfaces of the glassware while it is in the NaOH solution.
-
Rinse: Remove the glassware from the NaOH solution and rinse it thoroughly with tap water, followed by at least three rinses with deionized water.
-
Acid Rinse (Optional): If a stubborn residue persists, immerse the glassware in a 0.1 M HCl solution for 15-20 minutes.
-
Final Rinse: After the acid rinse, rinse the glassware again thoroughly with tap water, followed by at least three final rinses with deionized water.
-
Drying: Allow the glassware to air dry completely or dry it in a drying oven at an appropriate temperature.
Protocol 2: Preparation of a this compound Slurry for Experimental Use
Objective: To prepare a homogenous this compound suspension for consistent experimental application.
Materials:
-
This compound tablets (e.g., 1 gram)
-
Deionized water
-
Mortar and pestle
-
Graduated cylinder
-
Stirring rod
-
Beaker
Procedure:
-
Crushing: Place one this compound tablet into a clean mortar. Gently crush the tablet into a fine, uniform powder using the pestle.
-
Dispersion: Transfer the this compound powder to a beaker.
-
Hydration: Measure a small volume of deionized water (e.g., 10-20 mL) using a graduated cylinder. Slowly add the water to the this compound powder while continuously stirring with a glass rod.
-
Homogenization: Continue to stir until a uniform, milky suspension (slurry) is formed. Ensure there are no visible clumps of powder.
-
Use: Use the freshly prepared slurry immediately for your experiment to ensure uniformity. If the slurry is left to stand, it should be thoroughly re-suspended by stirring before use.
Visualizations
Caption: Workflow for cleaning this compound-contaminated lab equipment.
Caption: Mechanism of this compound adhesion to laboratory surfaces.
References
- 1. watersciences.unl.edu [watersciences.unl.edu]
- 2. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 3. Barrier materials for prevention of surgical adhesions: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound impedes intestinal epithelial sheet migration in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iloveveterinary.com [iloveveterinary.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. wendyblount.com [wendyblount.com]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. SOP for Glassware Washing | Pharmaguideline [pharmaguideline.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
techniques to minimize batch-to-batch variability in sucralfate preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sucralfate (B611045) preparations. Our goal is to help you minimize batch-to-batch variability and ensure the quality and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) of this compound that influence its performance?
A1: The primary function of this compound is to form a protective barrier over ulcerated tissues.[1][2] This is largely dependent on its physicochemical properties. The most critical quality attributes to monitor for consistent performance are:
-
Particle Size: A smaller particle size increases the surface area available for adhesion to the ulcer site.[3] Inconsistent particle size distribution is a major source of batch-to-batch variability.[3]
-
Viscosity: The viscosity of the this compound suspension affects its pourability, adherence to the mucosa, and overall stability.[4][5] Formulations should exhibit pseudoplastic and thixotropic flow for optimal performance.
-
Acid Neutralizing Capacity (ANC): While not its primary mechanism, this compound possesses some acid-neutralizing properties, typically between 14 to 16 mEq per 1-gram dose.[2][6] Consistent ANC is important for predictable therapeutic outcomes.
-
pH of the Formulation: The pH of the final preparation is crucial for its stability and shelf-life. An inappropriate pH can lead to degradation or precipitation of the this compound.
Q2: How does pH affect the stability and activity of this compound preparations?
A2: pH is a critical factor in both the activation and storage of this compound. Upon encountering the acidic environment of the stomach (optimally pH 1.0-2.0), this compound polymerizes and cross-links to form a viscous, sticky gel that adheres to the ulcer crater. Above pH 4, this therapeutic gel formation is significantly reduced, and the this compound may precipitate as a hard, non-adhesive substance.
For storage, the pH of the suspension should be carefully controlled to prevent premature polymerization or degradation. A slightly acidic to neutral pH is often targeted for formulated suspensions to ensure stability over the product's shelf-life.
Q3: What are the key considerations for raw material selection to ensure batch consistency?
A3: The quality of the starting this compound active pharmaceutical ingredient (API) is fundamental. When sourcing this compound, ensure it meets the required pharmacopoeial standards (e.g., USP, EP, BP).[7] Key specifications to verify from the Certificate of Analysis (CoA) include:
-
Purity: A high purity, typically above 99.5%, is desirable to minimize the impact of impurities on the formulation's performance and safety.[7]
-
Aluminum and Sucrose (B13894) Octasulfate Content: The content of aluminum and sucrose octasulfate should be within the specified ranges as per the relevant monograph.[8]
-
Loss on Drying: This parameter should be controlled to ensure consistent API concentration in your formulation.[8]
-
Elemental Impurities: Ensure the API complies with USP <232>/<233> or ICH Q3D guidelines for elemental impurities.[9]
Furthermore, the excipients used, such as suspending and wetting agents, should be of high quality and their compatibility with this compound should be assessed to prevent any unintended interactions.[4]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low Viscosity or Failure to Form a Gel in Suspension | Incorrect pH of the formulation (too high).Inadequate concentration or improper selection of suspending/thickening agents.[4]Insufficient hydration of thickening agents. | 1. Measure the pH of the suspension and adjust if necessary.2. Review the concentration and type of suspending agents used.3. Ensure the manufacturing process allows for complete hydration of the thickening agents.4. Conduct in-vitro gelation tests in simulated gastric fluid (pH 1-2). |
| Precipitation or Caking During Storage | Shift in formulation pH to above 4.0.Incompatibility with other excipients.Inadequate suspension properties allowing for particle settling. | 1. Verify the pH of the formulation and assess the buffering capacity of the system.2. Conduct compatibility studies with all excipients.3. Optimize the concentration of suspending agents to improve the sedimentation volume.[10] |
| Inconsistent Particle Size Distribution Between Batches | Variability in the milling process (e.g., dry milling vs. wet milling).[3]Inconsistent raw material particle size.Agglomeration of particles during processing. | 1. Validate and standardize the milling process. Wet milling is often preferred for better control over particle size.[3]2. Establish particle size specifications for the incoming raw material.3. Optimize the use of wetting agents and the mixing process to ensure proper dispersion of particles. |
| Variable Acid Neutralizing Capacity (ANC) | Inconsistent this compound content in the final formulation.Interference from other formulation components. | 1. Re-validate the assay method for this compound content.2. Ensure accurate weighing and transfer of the active ingredient during manufacturing.3. Review the formulation for any components that may interfere with the ANC test. |
Data Presentation
Table 1: Impact of Milling Process on this compound Particle Size Distribution
| Milling Process | Sample ID | % Particles Below 50 µm | Average Particle Size (µm) |
| Dry Milled | ULD | 82.2 | 27.5 |
| Dry Milled & Micronized | ULD-M | 100.0 | 8.0 |
| Wet Milled | ULW | 74.6 | 43.7 |
| Wet Milled & Micronized | ULW-M | 97.7 | 13.7 |
| Data adapted from a study comparing dry and wet milling processes for this compound preparations.[3] |
Table 2: Example Formulations of this compound Suspension with Varying Suspending Agents
| Formulation Code | This compound (mg) | Carboxymethyl Cellulose (mg) | Xanthan Gum (mg) | Other Excipients |
| F1 | 500 | 5 | - | Sorbitol, Citric Acid, Flavor, Water |
| F2 | 500 | 7.5 | - | Sorbitol, Citric Acid, Flavor, Water |
| F3 | 500 | 10 | - | Sorbitol, Citric Acid, Flavor, Water |
| F11 | 500 | - | 0.05 | Sorbitol, Citric Acid, Flavor, Water |
| F12 | 500 | - | 0.1 | Sorbitol, Citric Acid, Flavor, Water |
| F13 | 500 | - | 0.2 | Sorbitol, Citric Acid, Flavor, Water |
| This table presents a subset of formulations from a study investigating the effect of different suspending agents on this compound suspension properties.[10][11] |
Experimental Protocols
Protocol 1: Viscosity Measurement of this compound Suspension
Objective: To determine the rheological properties of a this compound suspension.
Apparatus: Rotational viscometer (e.g., Brookfield DV-III) with a suitable spindle.
Methodology:
-
Ensure the viscometer is calibrated and level.
-
Equilibrate the this compound suspension sample to a controlled temperature (e.g., 25°C).
-
Place a defined volume of the suspension into a beaker or the recommended sample container.
-
Lower the appropriate spindle into the sample, ensuring it is immersed to the marked level and does not trap air bubbles.
-
Allow the sample and spindle to thermally equilibrate for a few minutes.
-
Begin the measurement at a low rotational speed (e.g., 20 rpm).
-
Record the viscosity reading once it has stabilized.
-
To assess thixotropy, measurements can be taken over a range of increasing and then decreasing shear rates.
-
Clean the spindle and sample container thoroughly after each measurement.
Protocol 2: In-Vitro Gelation and Scum Formation Test
Objective: To visually and qualitatively assess the ability of the this compound suspension to form a protective barrier in an acidic environment.
Apparatus: Glass beakers (100 mL), 0.1 N Hydrochloric Acid solution.
Methodology:
-
Place 50 mL of 0.1 N HCl into a 100 mL beaker.
-
Add a standard dose (e.g., 10 mL) of the this compound suspension to the acid at once.
-
Observe the formation of a scum or gel layer on the surface.
-
Evaluate the scum within the first hour for the following characteristics:
-
Time to complete formation: Record the time it takes for the gel layer to fully form.
-
Homogeneity: Observe if the gel is uniform or contains clumps.
-
Clarity of supernatant: Note the clarity of the acidic solution below the gel.
-
Mobility: Gently tilt the beaker to assess the adherence and mobility of the gel.
-
-
Re-evaluate these parameters after 2 hours to assess the stability of the formed barrier.
Visualizations
Caption: Workflow for Viscosity Measurement.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. WO2018204894A1 - Method for determining in vitro bioequivalence of a this compound suspension sample to a this compound suspension reference listed drug (rld) - Google Patents [patents.google.com]
- 2. fda.report [fda.report]
- 3. US5563258A - this compound aqueous suspension and its method of preparation - Google Patents [patents.google.com]
- 4. Quality-by-design driven approach in the formulation of an anti-ulcer and gastro-protective oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the viscosity of gastric mucus and the permeability to hydrogen ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. nbinno.com [nbinno.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
potential adverse effects of long-term sucralfate administration in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential adverse effects of long-term sucralfate (B611045) administration in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed adverse effects of long-term this compound administration in animal models?
The most frequently reported adverse effect associated with long-term oral administration of this compound in animal studies is constipation.[1][2][3] Due to its mechanism of action, which involves forming a protective barrier in the gastrointestinal tract, this compound can decrease gut motility. In most studies, this effect is mild and does not lead to serious complications.
Q2: Is there a risk of systemic toxicity with chronic this compound use in animals?
This compound is minimally absorbed from the gastrointestinal tract, with studies in rats, dogs, and monkeys indicating that only a very small percentage of the administered dose enters systemic circulation.[4] This minimal absorption significantly reduces the risk of systemic toxicity. Long-term studies in rodents have not shown evidence of drug-related tumorigenicity.[5][6]
Q3: What is the potential for aluminum toxicity with long-term this compound administration?
This compound is an aluminum salt of sucrose (B13894) sulfate. While systemic absorption is low in animals with normal renal function, there is a potential for aluminum accumulation in individuals with impaired kidney function.[7] Therefore, caution is advised when administering this compound to animal models with pre-existing renal disease. Monitoring of renal function and, if possible, plasma aluminum levels is recommended in such cases.
Q4: Have any effects on hematology or clinical chemistry been reported in long-term studies?
Published literature from comprehensive long-term toxicology studies with detailed hematological and biochemical data is limited. However, a 104-week carcinogenicity study in mice did note slightly, but statistically significantly, lower mean erythrocyte counts in female mice at the highest dose, though this was not accompanied by any histopathological findings and had no impact on survival.[8] For the most part, significant alterations in hematological or clinical chemistry parameters are not a commonly reported finding in long-term studies with this compound in animals with normal organ function.
Q5: Are there any known effects of long-term this compound administration on organ weights?
Troubleshooting Guides
Issue: Constipation or Decreased Fecal Output Observed in Experimental Animals
-
Potential Cause: Reduced gastrointestinal motility due to the barrier-forming properties of this compound.
-
Troubleshooting Steps:
-
Confirm Observation: Monitor fecal output and consistency closely. Note the onset and severity of the constipation.
-
Ensure Adequate Hydration: Verify that the animals have ad libitum access to water. Dehydration can exacerbate constipation.
-
Dietary Adjustment: If permissible within the study protocol, consider providing a diet with higher fiber content.
-
Dosage Re-evaluation: If constipation is severe and impacting the animal's well-being, re-evaluate the dosage of this compound. It may be necessary to reduce the dose or temporarily discontinue treatment, depending on the experimental goals.
-
Veterinary Consultation: Consult with the attending veterinarian to rule out other causes of constipation and to discuss potential symptomatic treatments if necessary.
-
Issue: Unexpected Changes in Biochemical or Hematological Parameters
-
Potential Cause: While not commonly reported, underlying conditions in the animal model or interactions with other experimental variables could lead to unexpected changes. In animals with compromised renal function, aluminum accumulation could theoretically impact some parameters.
-
Troubleshooting Steps:
-
Verify Results: Repeat the blood analysis to rule out laboratory error.
-
Review Animal Health: Conduct a thorough clinical examination of the affected animals to identify any other signs of illness.
-
Assess Renal Function: If not already part of the protocol, assess renal function through appropriate biomarkers (e.g., creatinine, BUN) to investigate the possibility of impaired aluminum excretion.
-
Evaluate Concomitant Substances: Review all other substances being administered to the animals to check for potential drug interactions. This compound can affect the absorption of other drugs.[2][5]
-
Historical Control Data: Compare the observed changes to historical control data for the specific animal strain and age to determine if the values are within a normal biological range of variation.
-
Data Presentation
Table 1: Summary of Findings from Long-Term this compound Administration in Animal Studies
| Species | Duration | Dosage | Key Findings | Reference |
| Mice | 24 months | Up to 1 g/kg | No evidence of drug-related tumorigenicity. | [5][6] |
| Rats | 24 months | Up to 1 g/kg | No evidence of drug-related tumorigenicity. | [5][6] |
| Mice | 104 weeks | 0.3%, 1.0%, 3.0% in diet | No adverse effect on survival. Slightly lower erythrocyte counts in high-dose females. No increase in tumor incidence. | [8] |
| Rats, Dogs, Monkeys | Not specified (Pharmacokinetic study) | Not specified | Minimal systemic absorption (1-5%). | [4] |
Note: Detailed quantitative data on hematology, clinical chemistry, and organ weights from these long-term studies are not publicly available in a tabulated format.
Experimental Protocols
Chronic Oral Toxicity Study in Rodents (General Protocol Outline)
This is a generalized protocol based on information from regulatory guidelines and published study summaries. For specific experiments, it is crucial to consult the detailed methodology of the cited study.
-
Animal Model: Male and female rodents (e.g., Sprague-Dawley rats, CD-1 mice).
-
Group Size: A sufficient number of animals to ensure statistical power, typically at least 50-60 animals of each sex per dose and control group for carcinogenicity studies.[9]
-
Dosage Administration: this compound administered in the diet at various concentrations (e.g., 0%, 0.3%, 1.0%, 3.0%) or via oral gavage.[8][10]
-
Duration: Long-term, typically 24 months for rats and 18-24 months for mice.[5][6][9]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at interim points (e.g., 6, 12, 18 months) and at terminal sacrifice.
-
Urinalysis: Performed at similar intervals to blood collection.
-
Gross Pathology: Complete necropsy performed on all animals at the end of the study or upon premature death.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs from lower dose groups examined as needed.
-
Visualizations
Caption: Workflow for a typical long-term animal toxicity study.
References
- 1. This compound: a review of drug tolerance and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Dogs: Uses, Dosage, Side Effects - GoodRx [goodrx.com]
- 3. This compound | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 4. This compound: pharmacokinetics, metabolism and selective binding to experimental gastric and duodenal ulcers in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.report [fda.report]
- 7. Drugs Used to Treat Gastrointestinal Ulcers in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. A carcinogenicity study of sucralose in the CD-1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. A combined chronic toxicity/carcinogenicity study of sucralose in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sucralfate Concentration for Maximal Cytoprotection in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sucralfate (B611045) in cell culture experiments to achieve maximal cytoprotection. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-mediated cytoprotection in cell cultures?
A1: this compound's cytoprotective effects are multifactorial.[1] In an acidic environment (pH < 4), this compound polymerizes to form a viscous, sticky gel that adheres to the ulcerated area, creating a physical barrier.[2] This barrier protects cells from damaging agents like acid, pepsin, and bile salts.[2] Additionally, this compound has been shown to stimulate the production of prostaglandins (B1171923) and epidermal growth factor (EGF), both of which are crucial for maintaining mucosal integrity.[2] It also enhances the secretion of mucus and bicarbonate and may have a slight anti-pepsin activity.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound is between 0.1 mg/mL and 10 mg/mL. For instance, studies on primary rat gastric cell cultures have shown partial to near-complete cytoprotection at concentrations of 2 mg/mL and 5 mg/mL.[4] In another study using rat gastric mucosal cells, significant protection against taurocholate-induced damage was observed at 2 mg/mL and 5 mg/mL. Pre-treatment of rat gastric epithelial cells with this compound at 0.1–3 mg/ml has also been shown to prevent acid- and pepsin-induced cell damage.[5]
Q3: How should I prepare a this compound solution for cell culture experiments?
A3: this compound is poorly soluble. To prepare it for cell culture, create a stock solution by suspending the this compound powder in a sterile phosphate-buffered saline (PBS) or serum-free medium.[6] This suspension should then be sterilized, for example, by passing it through a 0.22 µm filter.[6] From this stock, you can make serial dilutions to achieve your desired working concentrations.[6]
Q4: Which assays are suitable for measuring this compound-induced cytoprotection?
A4: Several assays can be used to quantify cytoprotection. Common choices include:
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.[4][7]
-
Neutral Red Uptake Assay: Assesses the viability of cells based on their ability to take up and store the neutral red dye in their lysosomes.[4]
-
Colony-Forming Efficiency Assay: Determines the ability of single cells to proliferate and form colonies.[4]
-
Chromium-51 Release Assay: Quantifies cell membrane damage by measuring the release of radioactive chromium from pre-loaded cells.
-
Transepithelial Electrical Resistance (TEER): Measures the integrity of epithelial cell monolayers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cytoprotective effect observed. | Improper this compound solution preparation: this compound is poorly soluble and may not be adequately suspended. | Ensure vigorous and consistent vortexing or sonication when preparing the this compound suspension. Prepare fresh solutions for each experiment. |
| Incorrect pH: this compound's activity is pH-dependent, requiring an acidic environment for polymerization. | Ensure the cell culture medium pH is appropriate to activate this compound, or briefly expose the this compound solution to an acidic pH before adding it to the cells. | |
| Inappropriate concentration: The this compound concentration may be too low to exert a protective effect or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Observed cytotoxicity with this compound treatment. | High concentration of this compound: Very high concentrations may be toxic to some cell lines. | Lower the concentration of this compound used. Refer to the dose-response data to find the maximal non-toxic concentration. |
| Contamination of this compound powder or solution. | Use sterile techniques for preparing and handling the this compound solution. Filter-sterilize the final suspension. | |
| Difficulty in reproducing results. | Variability in this compound suspension: Inconsistent particle size or aggregation in the suspension. | Standardize the preparation method for the this compound suspension, including mixing time and intensity. |
| Cell culture variability: Differences in cell passage number, confluency, or overall health. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. |
Quantitative Data Summary
Table 1: Effective this compound Concentrations for Cytoprotection in Various Cell Culture Models
| Cell Type | Damaging Agent | This compound Concentration | Observed Effect | Citation |
| Primary Rat Gastric Cells | pH 3.5 medium | 2 mg/mL | Partial (50% of control) cytoprotection | [4] |
| Primary Rat Gastric Cells | pH 3.5 medium | 5 mg/mL | Near-complete (90% of control) cytoprotection | [4] |
| Primary Rat Gastric Cells | 3.5 mM Indomethacin | 2 mg/mL | Partial (50% of control) cytoprotection | [4] |
| Primary Rat Gastric Cells | 3.5 mM Indomethacin | 5 mg/mL | Near-complete (90% of control) cytoprotection | [4] |
| Rat Gastric Mucosal Cells | Sodium Taurocholate | 2 mg/mL | 29% decrease in cell damage | [8] |
| Rat Gastric Mucosal Cells | Sodium Taurocholate | 5 mg/mL | 56% decrease in cell damage | [8] |
| Rat Gastric Epithelial Cells (RGM1) | Acid (pH 4.0) | 0.1–3 mg/mL | Prevention of cell damage | [5] |
| Rat Gastric Epithelial Cells (RGM1) | Pepsin (pH 4.5) | 0.1–3 mg/mL | Prevention of cell damage | [5] |
| Primary Guinea Pig Gastric Mucosal Cells | Ethanol | Not specified, but "strongly inhibited" | Inhibition of necrosis | [9] |
| Primary Guinea Pig Gastric Mucosal Cells | Hydrogen Peroxide | Not specified, but "suppressed" | Suppression of necrosis | [9] |
| Primary Guinea Pig Gastric Mucosal Cells | Indomethacin | Not specified, but "suppressed" | Suppression of necrosis | [9] |
Detailed Experimental Protocols
Protocol 1: General Cytoprotection Assay Using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mg/mL) in sterile PBS or serum-free medium. Vortex vigorously. Sterilize through a 0.22 µm filter. Prepare serial dilutions to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
-
Pre-treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS). Incubate for a predetermined period (e.g., 2 hours).[5]
-
Induction of Cell Damage: After pre-treatment, remove the this compound-containing medium and add the damaging agent (e.g., ethanol, indomethacin, or acidic medium) to the wells for a specific duration.
-
MTT Assay:
-
Remove the medium containing the damaging agent.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifactorial mechanism of cytoprotection.
Caption: A typical experimental workflow for assessing this compound cytoprotection.
Caption: Troubleshooting logic for this compound cytoprotection experiments.
References
- 1. Pathways of gastrointestinal protection and repair: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary culture of rat gastric epithelial cells as an in vitro model to evaluate antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jpedres.org [jpedres.org]
- 8. Effect of this compound and its components on taurocholate-induced damage to rat gastric mucosal cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on gastric irritant-induced necrosis and apoptosis in cultured guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Targeted Sucralfate Powder Delivery System
This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals working on targeted sucralfate (B611045) powder delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound's therapeutic effect?
This compound is a basic aluminum salt of sucrose (B13894) octasulfate that acts locally at the site of mucosal injury.[1] Its primary mechanism involves activation in an acidic environment (pH < 4), where it undergoes cross-linking and polymerization to form a viscous, sticky, paste-like substance.[1][2] This polymer adheres to positively charged proteins in the exudate of damaged mucosa, forming a physical barrier that protects the ulcer from aggressive factors like gastric acid, pepsin, and bile salts.[3][4] Beyond this barrier function, this compound also stimulates local healing by increasing the production of prostaglandins, mucus, and bicarbonate, and by binding to growth factors like Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), which promotes tissue regeneration.[5][6]
Q2: How does this compound selectively target ulcerated or inflamed tissue?
The selectivity of this compound is primarily a physicochemical phenomenon. In an acidic environment, this compound polymerizes and becomes a negatively charged polyanion.[3] Ulcerated and inflamed tissues have a high concentration of positively charged proteins, such as albumin and fibrinogen, in their exudates.[2][3] this compound forms strong electrostatic bonds with these proteins, leading to its adherence and accumulation specifically at the site of injury, while having minimal binding to healthy mucosa.[3][4]
Q3: What are the critical physicochemical properties of this compound powder for a delivery system?
Key properties include particle size distribution, morphology, and residual water content.[7] Particle size affects the dissolution rate and surface area available for reaction in an acidic environment. The morphology, observable via scanning electron microscopy, influences flow properties and packing density.[7] Additionally, for bioequivalence and performance studies, properties like acid neutralizing capacity and aluminum release rates are critical.[8][9]
Q4: What are the main challenges in developing a targeted this compound delivery system?
Challenges include ensuring formulation stability, maintaining uniform particle size, and controlling drug release.[10] For targeted systems, identifying specific ligands (e.g., antibodies, peptides) to enhance accumulation at the desired site is a major developmental concern.[11][12] Furthermore, developing suitable in vitro and in vivo models to accurately screen and validate the targeting efficiency of these unique formulations can be laborious and must be determined on a case-by-case basis.[10][13]
Troubleshooting Guide
Formulation & Dispersion
Q: My this compound powder is aggregating and not forming a stable suspension. What are the likely causes and solutions?
A: Aggregation is often due to poor wettability or inappropriate suspending agents. This compound polymerizes in acidic conditions, which can cause clumping if the pH is not controlled during formulation.[14]
-
Solution 1 (pH Control): Ensure your dispersion medium is not acidic. If an acidic environment is required for the final application, polymerization should be a controlled step post-delivery.
-
Solution 2 (Suspending Agents): Incorporate suitable suspending agents. Studies have evaluated agents like xanthan gum and sodium carboxymethyl cellulose (B213188) to improve suspendability.[14]
-
Solution 3 (Particle Size): Analyze the particle size of your powder. Very fine particles can sometimes lead to agglomeration. Calibrating the powder to a specific size range (e.g., 150-850 µm) may improve handling.[7]
Q: The viscosity of my this compound formulation is inconsistent between batches. How can I standardize it?
A: Viscosity is highly dependent on the degree of this compound polymerization and the concentration of suspending agents.
-
Solution 1 (Standardize Polymerization): If using pre-polymerized this compound, ensure the acid exposure time, pH, and temperature are strictly controlled during its preparation.[15]
-
Solution 2 (Quality Control of Agents): Verify the quality and concentration of all excipients, especially suspending and thickening agents, in each batch.[14]
-
Solution 3 (Rheological Measurement): Implement standardized rheological measurements at defined shear rates and temperatures as a quality control checkpoint for every batch.[16]
Experimental Protocols & Data
Protocol 1: In Vitro Protein Binding Assay
This protocol is adapted from methods used to evaluate the bioequivalence of this compound based on one of its key mechanisms of action.[9]
Objective: To quantify the binding of the this compound formulation to a model protein (Bovine Serum Albumin, BSA) under acidic conditions.
Methodology:
-
Preparation of this compound Dispersion: Disintegrate a known quantity of the this compound powder formulation in a small amount of deionized water. Treat this dispersion with acid (e.g., 0.1N HCl) to simulate gastric conditions and induce polymerization.[8]
-
Incubation: In a series of centrifuge tubes, incubate the acid-pretreated this compound dispersion with various concentrations of BSA solution (e.g., 0.5 to 5 mg/mL) at 37°C for a predetermined time (e.g., 2 hours).[9]
-
Separation: Centrifuge the tubes to pellet the this compound-protein complex.
-
Quantification: Measure the concentration of unbound BSA remaining in the supernatant using a standard protein quantification assay (e.g., Bradford or BCA assay).
-
Calculation: Determine the amount of bound BSA by subtracting the unbound concentration from the initial concentration. Binding capacity can be analyzed using models like the Langmuir binding isotherm.[8]
Protocol 2: Acid Neutralizing Capacity (ANC) Test
This protocol assesses the acid-buffering capability of the this compound formulation.[7]
Objective: To determine the amount of acid that can be neutralized by a standard dose of the this compound powder.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound powder (e.g., equivalent to 1 g).[7]
-
Acid Addition: Place the sample in a beaker with a magnetic stirrer. Add a precise volume of 0.1N HCl (e.g., 100 mL) and stir at a constant rate (e.g., 300 rpm) at 37°C for a set time (e.g., 1 hour).[7][8]
-
Titration: After the incubation period, titrate the remaining acid in the solution with a standardized solution of 0.1N NaOH to a target pH (e.g., pH 3.5).
-
Calculation: The amount of HCl neutralized by the this compound is calculated based on the volume of NaOH used in the titration. The result is typically expressed as mEq of acid neutralized per gram of this compound.
Quantitative Data Summary
The following tables summarize key parameters for characterizing and comparing different this compound formulations.
Table 1: Comparative Bioassay Parameters for Formulation Screening
| Parameter | Formulation A | Formulation B | Reference Standard | Acceptance Criteria |
| Protein Binding | ||||
| Langmuir Binding Constant (k₂) | 1.25 L/mg | 0.95 L/mg | 1.30 L/mg | 90% CI within 80-125% of Ref. |
| Max Binding Capacity (Bmax) | 250 mg/g | 210 mg/g | 265 mg/g | Report Value |
| Bile Acid Binding (TDC) | ||||
| Binding Capacity at 2 hrs | 85% | 75% | 88% | 90% CI within 80-125% of Ref. |
| Aluminum Release | ||||
| % Al Released at 1 hr (pH 1.2) | 15% | 18% | 14% | Report Value |
Data are illustrative. TDC: Taurodeoxycholic acid; CI: Confidence Interval. Based on FDA guidance documents.[8][17]
Table 2: Physicochemical Characterization of this compound Powder Batches
| Parameter | Batch 001 | Batch 002 | Batch 003 | Specification |
| Particle Size (D50, µm) | 155 | 162 | 158 | 150 - 200 µm |
| Angle of Repose (°) | 32 | 34 | 33 | < 35° (Good Flow) |
| Hausner's Ratio | 1.18 | 1.22 | 1.20 | < 1.25 (Good Flow) |
| Acid Neutralizing Capacity (mEq/g) | 15.2 | 14.8 | 15.5 | 14 - 16 mEq/g |
| Residual Water Content (%) | 2.1 | 2.5 | 2.3 | < 3.0% |
Based on typical powder characterization tests.[7]
Visualizations
This compound's Protective and Healing Mechanism
Caption: this compound activation and its dual action: barrier formation and stimulation of healing factors.
Experimental Workflow for Delivery System Development
Caption: A phased approach for developing and validating a targeted this compound powder delivery system.
Troubleshooting Logic for Formulation Instability
Caption: A logical workflow to diagnose and resolve issues with this compound powder formulations.
References
- 1. Development and characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The mode of action of this compound: the 1 x 1 x 1 mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. complexgenerics.org [complexgenerics.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systems approaches to design of targeted therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clinmedjournals.org [clinmedjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. US9989519B1 - Method for determining in vitro bioequivalence of a this compound suspension sample to a this compound suspension reference listed drug (RLD) - Google Patents [patents.google.com]
experimental considerations for sucralfate's acid-dependent activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental considerations for sucralfate's acid-dependent activation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's acid-dependent activation?
A1: This compound (B611045), a basic aluminum salt of sucrose (B13894) octasulfate, requires an acidic environment (ideally pH < 4) to become active.[1][2] In the presence of acid, this compound undergoes extensive polymerization and cross-linking to form a viscous, sticky, paste-like gel.[1][3] This activated form adheres to mucosal surfaces, particularly to the positively charged proteins like albumin and fibrinogen present in ulcer craters.[1][4] This creates a physical barrier that protects the mucosa from aggressive factors such as gastric acid, pepsin, and bile salts.[1][5][6]
Q2: My this compound solution is not forming a viscous gel. What could be the issue?
A2: The most likely cause is suboptimal pH. This compound's polymerization into a viscous gel is highly pH-dependent. At a pH of 1.0 to 2.0, it forms a soft gel with strong adhesion.[7] However, if the pH rises above 4.0, this compound does not form a gel and instead forms a hard precipitate.[7] Ensure your activation buffer or simulated gastric fluid is maintained at a pH below 4.
Q3: Can I use antacids in my experimental model alongside this compound?
A3: Co-administration of antacids with this compound can interfere with its activation. Antacids raise the intragastric pH, which can inhibit the acid-dependent polymerization of this compound, thereby reducing its binding capacity and efficacy.[8][9] It is recommended to administer antacids at least 30 minutes to an hour before or after this compound administration in experimental setups to avoid this interaction.[10]
Q4: How does this compound interact with pepsin?
A4: this compound has anti-peptic effects.[8] It adsorbs pepsin from the gastric juice, reducing its concentration.[6][8] By forming a physical barrier over the mucosa, it also prevents the enzyme-substrate complex formation required for pepsin's proteolytic activity.[6][8] At pH values above 2, this compound can inhibit peptic activity by both adsorbing pepsin and buffering hydrogen ions.[9]
Q5: Is this compound's binding specific to ulcerated tissue?
A5: this compound exhibits preferential binding to ulcerated tissue. Studies have shown significantly higher concentrations of this compound (measured via its aluminum content) in ulcerated tissue compared to normal mucosa.[11][12] This selective binding is attributed to the electrostatic interaction between the negatively charged this compound polyanions and the positively charged proteins present in high concentrations in mucosal lesions.[4][5] However, this compound can also bind to uninjured mucosa.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low mucosal adherence of this compound | Insufficiently acidic environment (pH ≥ 4). | Ensure the pH of the experimental medium is below 4.0 to facilitate proper polymerization and adherence.[1] |
| Presence of interfering substances (e.g., antacids). | Avoid simultaneous administration of antacids or other agents that can raise the pH.[8][10] | |
| Inconsistent results in pepsin inhibition assays | pH of the assay system is not optimal for this compound's action. | At a pH of 1.5, this compound forms a gel but may not significantly decrease the peptic activity of the supernatant.[9] At a pH above 2, it can adsorb pepsin and buffer acid.[9] Standardize the pH of your assay based on the desired mechanism of inhibition. |
| Difficulty in quantifying this compound binding | Lack of a suitable analytical method. | The aluminum content of this compound can be used as a marker for its binding. Inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify aluminum in tissue samples.[13] |
| Formation of a hard precipitate instead of a gel | The pH of the solution is too high (above 4.0). | Lower the pH of the solution to the optimal range of 1.0-2.0 for proper gel formation.[7] |
Quantitative Data Summary
Table 1: Effect of pH on this compound Gel Formation and Adhesion
| pH | Observation | Adhesion/Spreadability |
| 0.1 | Partially dissolved | - |
| 1.0 - 2.0 | Forms a white, soft gel | Strong adhesion and good extension |
| ≥ 3.0 | Unable to form a gel | - |
| > 4.0 | Forms a hard, white precipitate | No obvious adhesion or spreadability |
Data synthesized from reference[7]
Table 2: Selective Binding of this compound to Ulcerated Mucosa (Aluminum Concentration)
| Time After Administration | Tissue Sample | Aluminum Concentration Ratio (Ulcer Center : Antral Mucosa) |
| 2 weeks after EMR (6h post-dose) | Ulcer center : Antral mucosa | 10.73 ± 4.08 |
| 3 weeks after EMR (12h post-dose) | Ulcer center : Antral mucosa | 17.13 ± 8.23 |
*Statistically significant difference. EMR: Endoscopic Mucosal Resection. Data from reference[12]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Acid-Dependent Polymerization
-
Objective: To visually assess the effect of pH on the physical properties of this compound.
-
Materials: this compound powder, a series of buffers with pH values ranging from 1.0 to 7.0, test tubes, vortex mixer.
-
Methodology:
-
Prepare a series of buffers at pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, and 7.0.
-
Add a standardized amount of this compound powder (e.g., 100 mg) to separate test tubes.
-
Add a fixed volume of each buffer (e.g., 10 mL) to the corresponding test tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Incubate the tubes at 37°C for 30 minutes.
-
Visually inspect each tube for the formation of a gel or precipitate.
-
Assess the viscosity and adhesiveness of the resulting mixture by tilting the tube and observing the flow characteristics.
-
Protocol 2: Quantification of this compound's Mucosal Adherence in an Animal Model
-
Objective: To quantify the selective binding of this compound to ulcerated versus normal gastric mucosa.
-
Materials: Animal model with induced gastric ulcers (e.g., acetic acid-induced ulcer model in rats), this compound suspension, saline solution, analytical equipment for aluminum quantification (e.g., ICP-MS).
-
Methodology:
-
Induce gastric ulcers in a cohort of experimental animals.
-
Administer a standardized dose of this compound suspension orally to the ulcerated animals. A control group should receive saline.
-
At predetermined time points (e.g., 1, 3, 6, and 12 hours) post-administration, euthanize the animals.
-
Excise the stomachs and carefully collect tissue samples from both the ulcerated region and a non-ulcerated (normal) region of the gastric mucosa.
-
Wash the tissue samples gently with saline to remove any non-adherent this compound.
-
Digest the tissue samples using an appropriate acid digestion protocol.
-
Quantify the aluminum content in each digested sample using ICP-MS.
-
Express the results as the amount of aluminum per gram of tissue and compare the concentrations between ulcerated and normal mucosa.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of peptic aggression by this compound. The view from the ulcer crater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of peptic activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcentral.com [medcentral.com]
- 11. Selective binding of this compound to endoscopic mucosal resection-induced gastric ulcer: evaluation of aluminium adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. complexgenerics.org [complexgenerics.org]
Validation & Comparative
A Head-to-Head Comparison: Sucralfate and Proton Pump Inhibitors in Gastric Mucosal Protection
In the landscape of gastrointestinal therapeutics, both sucralfate (B611045) and proton pump inhibitors (PPIs) are cornerstone agents for managing acid-related disorders. However, their mechanisms in affording mucosal protection are fundamentally different. While PPIs profoundly suppress gastric acid secretion, this compound acts locally to enhance the mucosal barrier. This guide provides a detailed comparison of their performance in mucosal protection studies, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound: This agent operates as a multifaceted, local-acting mucosal protectant. In the acidic environment of the stomach, this compound polymerizes to form a viscous, adherent barrier that binds to ulcer craters and epithelial cells, protecting them from noxious luminal contents.[1] Beyond this physical shield, this compound actively stimulates several of the mucosa's own defense mechanisms. It has been shown to increase the secretion of mucus and bicarbonate, enhance gastric mucosal blood flow, and stimulate the local production of prostaglandins, which play a crucial role in mucosal integrity.[1]
Proton Pump Inhibitors (PPIs): This class of drugs, including omeprazole, pantoprazole, and others, acts systemically to reduce gastric acid production. PPIs irreversibly bind to and inactivate the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells, the final step in acid secretion. This leads to a profound and long-lasting elevation of gastric pH. Their primary protective mechanism is indirect, by reducing the primary aggressor—gastric acid—thereby allowing mucosal healing to occur.
Comparative Efficacy: Insights from Experimental and Clinical Data
Direct preclinical studies quantitatively comparing the mucosal protective effects of this compound and PPIs are not abundant in the literature. However, by examining data from individual studies and clinical trials, a comparative picture emerges. This compound's strengths lie in its direct enhancement of the mucosal defense system, whereas PPIs excel in creating a less hostile gastric environment.
Table 1: Quantitative Effects of this compound on Mucosal Protective Factors (Preclinical Data)
| Parameter | Experimental Model | Key Findings | Reference |
| Mucus Properties | Rats (in vivo) | 8% increase in mucus gel dimension; 63% increase in sulfomucin and 81% in sialomucin content; 1.9-fold increase in viscosity; 60% increase in hydrophobicity. | [2] |
| Bicarbonate Secretion | Duodenal ulcer patients | Stimulated bicarbonate secretion from a baseline of 3.1 ± 1.2 mmol/h to 4.6 ± 2.0 mmol/h after 4 weeks of treatment (p < 0.05). | [3] |
| Mucosal Blood Flow | Rats (ex vivo gastric chamber) | Dose-dependent increase in gastric mucosal blood flow (r = 0.731, p < 0.001); lessened the ethanol-induced fall in blood flow. | [4][5] |
| Histological Changes | Healthy human volunteers (endoscopic biopsy) | Induced discharge of mucus granules from surface epithelial cells, formation of a thick protective mucus layer, and enhanced exfoliation of surface epithelial cells. | [6] |
Table 2: Comparative Clinical Outcomes of this compound and PPIs
| Study Focus | Comparison Groups | Key Quantitative Outcomes | Conclusion | Reference |
| Post-Endoscopic Variceal Ligation | PPI + this compound vs. PPI alone | Rebleeding Rate: 5.6% vs. 22.2% (p=0.042)Ulcer Incidence: 16.7% vs. 41.7% (p=0.018) | Addition of this compound to PPI therapy significantly reduced adverse outcomes. | [7] |
| Ventilator-Associated Pneumonia (VAP) Prevention | This compound vs. Pantoprazole (PPI) | VAP Incidence: 14.1% vs. 36.4% (p < 0.001) | This compound was associated with a significantly lower rate of VAP in critically ill patients. | [8] |
| ESD-Induced Ulcer Healing (Meta-analysis) | PPI + Mucosal Protective Agents (including this compound) vs. PPI alone | Pooled Healing Rates: 45.8% vs. 34.4% (OR 2.28) | Combined therapy improved healing rates of ulcers induced by endoscopic submucosal dissection. | [9] |
While PPIs are highly effective at healing acid-related lesions, long-term use can lead to histological changes such as parietal cell hyperplasia and the development of fundic gland polyps.[10] this compound, not being absorbed systemically, avoids such effects.[1]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Mucosal Defense Stimulation
This compound's protective effects are partly mediated by the stimulation of endogenous protective factors. One key pathway involves the synthesis of Prostaglandin E2 (PGE2), which enhances mucus and bicarbonate secretion and increases mucosal blood flow.
PPI's Mechanism of Acid Suppression
PPIs target the final step of the acid secretion pathway in gastric parietal cells. This pathway is regulated by various stimuli, including histamine, gastrin, and acetylcholine.
Key Experimental Protocols
Assessment of Gastric Mucosal Damage
A common method to quantify macroscopic gastric injury in preclinical models involves a scoring system, such as the Lanza scale.
Protocol: Macroscopic Gastric Lesion Scoring
-
Animal Model: Fasted rats are often used. Gastric lesions are induced by an irritant (e.g., ethanol, NSAIDs).
-
Treatment: Animals are pre-treated with the test agent (this compound, PPI, or vehicle) at specified doses and times before the irritant is administered.
-
Tissue Collection: At a predetermined time after irritant administration, animals are euthanized, and stomachs are excised.
-
Sample Preparation: The stomach is opened along the greater curvature, rinsed gently with saline, and pinned flat for examination.
-
Scoring: The mucosal surface is examined under a dissecting microscope. Damage is scored based on the number and severity of hemorrhagic erosions and ulcers. A common scale is the Lanza scale:
-
0: Normal mucosa
-
1: Mucosal hemorrhages only
-
2: 1-2 erosions
-
3: 3-10 erosions
-
4: >10 erosions or an ulcer[11]
-
-
Data Analysis: The mean score for each treatment group is calculated and compared statistically.
Quantification of Gastric Mucin
The Alcian blue dye-binding assay is a standard method for quantifying gastric mucus, a key component of the mucosal barrier.
Protocol: Alcian Blue Staining for Mucin Quantification
-
Sample Collection: Gastric tissue is excised, and the adherent mucus layer is gently scraped. Alternatively, flushed gastric contents can be used.
-
Staining:
-
Centrifugation: The mixture is centrifuged to pellet the dye-mucin complex.
-
Spectrophotometry: The supernatant is discarded, and the pellet is dissolved in a solvent (e.g., 0.5 M MgCl2). The absorbance of the solution is read on a spectrophotometer (at ~620 nm).
-
Quantification: The amount of bound dye, which is proportional to the amount of mucin, is determined by comparing the absorbance to a standard curve.
Conclusion
This compound and proton pump inhibitors offer distinct yet effective strategies for gastrointestinal mucosal protection. This compound provides a direct, multi-pronged approach by forming a physical barrier and actively stimulating the mucosa's intrinsic defense mechanisms, including mucus and bicarbonate secretion and blood flow.[1][2][14] This makes it particularly valuable in scenarios where the mucosal barrier itself is compromised.
In contrast, PPIs create a healing-permissive environment by potently suppressing gastric acid, the primary aggressor.[7] Clinical data suggests that a combination of these two approaches can be superior to PPI monotherapy in certain conditions, such as in preventing rebleeding and promoting ulcer healing after endoscopic procedures.[7][9] For researchers and drug developers, understanding these complementary mechanisms is crucial for designing rational therapeutic strategies and developing novel agents that can offer more comprehensive mucosal protection. The choice between or combination of these agents should be guided by the specific pathophysiological context of the gastric injury.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Enhancement of the protective qualities of gastric mucus by this compound: role of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on gastric bicarbonate secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. jhwcr.com [jhwcr.com]
- 8. researchgate.net [researchgate.net]
- 9. Proton pump inhibitor alone vs proton pump inhibitor plus mucosal protective agents for endoscopic submucosal dissection-induced ulcer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. content.abcam.com [content.abcam.com]
- 14. This compound and gastric bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Sucralfate versus H2 Receptor Antagonists
This guide provides an objective comparison of the efficacy of sucralfate (B611045) and H2 receptor antagonists (H2RAs) in the management of acid-related gastrointestinal disorders. Drawing upon data from multiple clinical trials, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two therapeutic classes.
Mechanism of Action
This compound and H2 receptor antagonists employ fundamentally different mechanisms to achieve their therapeutic effects.
This compound: This agent acts locally as a cytoprotective agent. In the acidic environment of the stomach (pH < 4), this compound polymerizes to form a viscous, sticky gel.[1] This gel selectively adheres to the proteinaceous exudate of ulcer craters, forming a physical barrier that protects the ulcer from the corrosive actions of acid, pepsin, and bile salts.[1][2][3] Beyond its barrier function, this compound also stimulates the local production of prostaglandins (B1171923) and epidermal growth factor, enhances bicarbonate output, and increases mucus production, all of which contribute to mucosal defense and repair.[1][4]
H2 Receptor Antagonists: This class of drugs, which includes cimetidine (B194882), ranitidine (B14927), and famotidine, acts systemically to reduce gastric acid secretion. They competitively block the histamine (B1213489) H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits histamine-stimulated acid secretion, thereby reducing the overall volume and acidity of gastric juice.[5]
Efficacy in Peptic Ulcer Disease
Clinical trials have extensively compared the efficacy of this compound and H2 receptor antagonists in healing both duodenal and gastric ulcers. The data consistently show that both drug classes are highly effective and generally comparable for short-term ulcer healing.
Data Presentation: Ulcer Healing Rates
Table 1: Duodenal Ulcer Healing Rates
| Study / Comparison | Treatment Duration | This compound Healing Rate | H2RA Healing Rate | Statistical Significance |
| This compound vs. Cimetidine[6] | 6 Weeks | 88% | Not specified, but comparable | Not Significant |
| This compound vs. Ranitidine[7] | 4 Weeks | 75.0% | 85.7% | Not Significant |
| 8 Weeks | 97.6% | 95.2% | Not Significant | |
| This compound vs. Ranitidine[8] | 4 Weeks | 57% | 73% | Not Significant (>0.1) |
| 6 Weeks | 87% | 90% | Not Significant (<0.5) | |
| This compound Emulsion vs. Ranitidine[9] | 4 Weeks | 76% | 73% | Not Significant |
| 12 Weeks | 95% | 96% | Not Significant |
Table 2: Gastric Ulcer Healing Rates
| Study / Comparison | Treatment Duration | This compound Healing Rate | H2RA Healing Rate | Statistical Significance |
| This compound vs. Cimetidine[6] | 8 Weeks | 73% | Not specified, but comparable | Not Significant |
| This compound vs. Ranitidine[10] | 4 Weeks | 53% | 56% | Not Significant |
| 8 Weeks | 83% | 86% | Not Significant | |
| This compound vs. Cimetidine[11] | 8 Weeks | 79% | 81% | Not Significant |
| 12 Weeks | 91% | 94% | Not Significant | |
| Prepyloric Ulcer: this compound vs. Cimetidine[12] | 8 Weeks | 83% | 90% | Not Significant |
Table 3: Ulcer Relapse Rates (Post-Healing Maintenance Therapy)
| Study / Comparison | Maintenance Duration | This compound Relapse Rate | H2RA Relapse Rate | Key Finding |
| Duodenal Ulcer: this compound vs. Ranitidine[7] | 12 Months | 31.3% | 34.5% | Not Significantly Different |
| Gastric Ulcer: this compound vs. Ranitidine[10] | 12 Months | 44.4% | 50.0% | Not Significantly Different |
| Duodenal Ulcer: this compound vs. Ranitidine[8] | 12 Months | 69% | 82% | Relapse was earlier in the ranitidine group (p<0.05 at 6 months) |
Efficacy in Gastroesophageal Reflux Disease (GERD)
While H2 receptor antagonists are a cornerstone therapy for mild GERD, this compound's role is less established but has been shown to be a viable alternative.
-
H2 Receptor Antagonists: These agents are effective for symptomatic treatment of intermittent or mild non-erosive GERD, with response rates greater than 70%.[13] Their efficacy is limited in more severe forms like erosive esophagitis, where endoscopic healing rates are around 40% to 50%.[13]
-
This compound: A meta-analysis of seven clinical trials comparing this compound to ranitidine or cimetidine for reflux disease found no statistically significant difference between the treatments.[14][15] This suggests this compound can be considered an effective alternative for treating reflux disease.[14][16] One study found that this compound monotherapy was comparable to a combination of this compound and cimetidine in improving symptoms and promoting healing in reflux esophagitis.[17]
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, controlled methodology to ensure objective comparison.
Key Methodological Components:
-
Patient Selection: Patients are typically enrolled following endoscopic confirmation of an active duodenal or gastric ulcer of a minimum size.[6][9]
-
Randomization: Participants are randomly assigned to receive either this compound or an H2 receptor antagonist.[6][7][10] Many studies employ a double-blind or single-blind design to minimize bias.[7][11][12]
-
Dosing Regimens:
-
Treatment Duration: Initial treatment phases typically last from 4 to 8 weeks, with potential extension to 12 weeks if healing is incomplete.[7][10][11]
-
Efficacy Assessment: The primary endpoint is ulcer healing, which is objectively assessed via follow-up endoscopy at specified intervals (e.g., 4 and 8 weeks).[10][12] Symptom relief is also recorded as a secondary outcome.[12]
Side Effects and Safety Profile
Both this compound and H2 receptor antagonists are generally well-tolerated.
-
This compound: Because it is minimally absorbed systemically, this compound has few side effects.[18] The most commonly reported adverse effect is constipation, occurring in 3-4% of patients.[6][18]
-
H2 Receptor Antagonists: This class is also considered very safe.[13] Side effects are infrequent but can include headache and myalgia.[10] Cimetidine, in particular, has been associated with more drug interactions and side effects compared to other H2RAs.[6]
Special Considerations: Stress Ulcer Prophylaxis
In critically ill patients, both agents are used for stress ulcer prophylaxis. Meta-analyses have yielded mixed results on bleeding prevention, with one finding no significant difference and another suggesting this compound is more effective.[19][20] However, there is moderate-quality evidence that this compound is associated with a significantly lower risk of ICU-acquired pneumonia compared to H2RAs.[19][20] This is attributed to H2RAs raising gastric pH, which may allow for bacterial overgrowth.
Conclusion
The available experimental data demonstrates that this compound and H2 receptor antagonists have comparable efficacy in the short-term healing of both duodenal and gastric ulcers.[6][7][10] Both provide rapid symptom relief with a favorable safety profile.[6] In the treatment of GERD, H2RAs are well-established for mild disease, while evidence suggests this compound is a similarly effective alternative.[13][14] The choice between these agents may therefore be guided by patient-specific factors, side effect profiles (e.g., constipation with this compound), and specific clinical scenarios such as stress ulcer prophylaxis in the ICU, where this compound may offer an advantage in reducing the risk of pneumonia.[19]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparative study of this compound versus cimetidine in the treatment of acute gastroduodenal ulcer. Randomized trial with 667 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and ranitidine in the treatment of duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative therapeutic trial of this compound and ranitidine in initial healing and relapse rate of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulcer healing after treatment with this compound emulsion or ranitidine. Randomized controlled study in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus ranitidine in the treatment of gastric ulcer. Randomized clinical results in short-term and maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two daily doses of this compound or cimetidine in the healing of gastric ulcer. A comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term treatment of prepyloric ulcer. Comparison of this compound and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of H2 receptor antagonists in the treatment of gastroesophageal reflux disease and its symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bemsreports.org [bemsreports.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Efficacy of this compound in Reflux Disease in comparison to H2 – Receptor Antagonist: A Meta-Analysis of Randomized Trials | Semantic Scholar [semanticscholar.org]
- 17. Combination therapy of this compound and cimetidine, compared with this compound monotherapy, in patients with peptic reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound--alternative therapy for peptic-ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound versus histamine 2 receptor antagonists for stress ulcer prophylaxis in adult critically ill patients: A meta-analysis and trial sequential analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound versus antacids or H2-antagonists for stress ulcer prophylaxis: a meta-analysis on efficacy and pneumonia rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Sucralfate's Cytoprotective Action in Novel Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sucralfate's cytoprotective performance against other alternatives, supported by experimental data from various disease models. We delve into its mechanisms of action in established and novel disease models, offering detailed experimental protocols and quantitative data to inform future research and drug development.
Executive Summary
This compound (B611045) is a well-established cytoprotective agent, traditionally used for treating peptic ulcers. Its unique mechanism of action, which involves forming a physical barrier over damaged mucosa and stimulating endogenous protective factors, sets it apart from systemic drugs like proton pump inhibitors (PPIs) and H2 receptor antagonists.[1] Recent research has expanded its potential applications to novel disease models, including necrotizing enterocolitis (NEC) and radiation proctitis, showcasing its broad cytoprotective capabilities. This guide presents a comparative analysis of this compound's efficacy in these models, highlighting its distinct advantages in promoting tissue repair and modulating cellular death pathways.
Comparative Performance in Disease Models
Aspirin-Induced Gastric Ulceration
In a model of aspirin-induced gastric and duodenal ulceration, this compound was compared to misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog. While misoprostol demonstrated superior protection, this compound showed a significant protective effect compared to placebo.
| Treatment Group | Gastric Mucosal Protection Success Rate (%) | Duodenal Mucosal Damage (Grade 0) |
| This compound (1g) | 20% | 5 out of 10 subjects |
| Misoprostol (200µg) | 100% | 9 out of 10 subjects |
| Placebo | 0% | 3 out of 10 subjects |
Acute Radiation Proctitis
In a randomized study on the prevention of acute radiation proctitis in patients undergoing radiotherapy for prostate carcinoma, this compound was compared with mesalazine (a 5-aminosalicylic acid) and hydrocortisone. This compound demonstrated a favorable profile, particularly as mesalazine was found to be contraindicated during radiotherapy.
| Treatment Group | Cumulative Incidence of Grade 2+ Acute Rectal Toxicity (%) |
| This compound (3g enema) | 61.9% |
| Mesalazine (4g gel enema) | 87.5% |
| Hydrocortisone (100mg foam enema) | 52.4% |
Necrotizing Enterocolitis (NEC) - An In Vitro Model
While direct comparative studies in a novel disease model like NEC are limited, a detailed in vitro study using an intestinal epithelial cell line (IEC-6) demonstrated this compound's significant cytoprotective effects. The study induced NEC-like conditions using lipopolysaccharide (LPS).
| Experimental Group | TUNEL Positive Cells (%) | Relative RIPK1 Levels (H score) | Relative RIPK3 Levels (H score) | Relative MLKL Levels (H score) |
| Control | 13.8 ± 2.77 | Baseline | Baseline | Baseline |
| NEC (LPS only) | 65.6 ± 8.26 | Significantly Increased | Decreased | Significantly Increased |
| This compound Treatment | 15.4 ± 3.2 | Reduced vs. NEC | Increased vs. NEC | Significantly Decreased |
| This compound Prophylaxis | Not specified | Not specified | Not specified | Significantly Decreased |
Signaling Pathways of this compound's Cytoprotective Action
This compound's cytoprotective effects are multifactorial, involving both the formation of a physical barrier and the stimulation of endogenous protective mechanisms.[1]
Physical Protection and Growth Factor Sequestration
In an acidic environment (pH < 4), this compound polymerizes to form a viscous, adherent gel that binds to ulcer craters, protecting them from acid, pepsin, and bile salts.[1] This barrier also binds to and protects growth factors like Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF) from degradation, enhancing their local bioavailability to promote angiogenesis and tissue regeneration.
Caption: this compound polymerization and growth factor binding.
Modulation of Apoptosis and Necroptosis
In the in vitro model of necrotizing enterocolitis, this compound demonstrated a significant ability to regulate programmed cell death pathways. It was shown to inhibit both apoptosis and necroptosis, key events in the pathogenesis of NEC.[1]
This compound treatment led to a significant reduction in TUNEL-positive cells, indicating a decrease in DNA fragmentation associated with both apoptosis and necroptosis.[1] Furthermore, it modulated the expression of key proteins in the necroptosis signaling cascade. In the NEC model, there was a significant increase in Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like (MLKL), and a decrease in RIPK3.[1] this compound treatment reversed these changes, significantly decreasing MLKL and restoring RIPK3 levels, thereby inhibiting the necroptotic pathway.[1]
Caption: this compound's inhibition of the necroptosis pathway.
Experimental Protocols
Aspirin-Induced Gastric Ulceration Model
-
Subjects: Healthy human volunteers.
-
Procedure: Subjects were randomized to receive one of three treatments four times a day for seven days: this compound (1g), misoprostol (200µg), or placebo. All treatments were co-administered with aspirin (B1665792) (650mg).
-
Endpoint Assessment: Endoscopy was performed on day 7 to grade the gastric and duodenal mucosa on a 0-4 scale (0 = normal, 4 = >25 hemorrhages/erosions or an invasive ulcer). A score of 2 or less was considered a clinically significant degree of protection.
In Vitro Necrotizing Enterocolitis (NEC) Model
-
Cell Line: Intestinal epithelial cell line (IEC-6).
-
NEC Induction: NEC-like conditions were induced by exposing the cell cultures to lipopolysaccharide (LPS).
-
Treatment Groups:
-
Control: Untreated cell culture.
-
NEC Group: Treated with LPS only.
-
Treatment Group: Treated with LPS followed by this compound.
-
Prophylaxis Group: Treated with this compound followed by LPS.
-
-
Endpoint Assessment: Immunohistochemical analysis was performed to quantify markers of apoptosis (TUNEL, Caspases) and necroptosis (RIPK1, RIPK3, MLKL).
References
A Comparative Analysis of Sucralfate and Misoprostol for the Prophylaxis of NSAID-Induced Gastropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sucralfate (B611045) and misoprostol (B33685) in the prevention of gastropathy induced by non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from clinical trials, detailed experimental methodologies, and visual representations of mechanistic pathways and experimental workflows to facilitate a comprehensive understanding of their respective roles in gastroprotection.
Quantitative Efficacy and Safety Data
A pivotal, prospective, randomized, single-blind, multicenter trial directly compared the efficacy and safety of misoprostol and this compound for the prevention of NSAID-induced gastric ulcers in patients with osteoarthritis.[1] The primary endpoint was the development of a gastric ulcer, defined as a mucosal lesion of at least 0.3 cm in diameter, as confirmed by endoscopy.[1]
Table 1: Comparative Efficacy in Preventing Gastric Ulcer Formation [1]
| Treatment Group | Number of Patients (N) | Gastric Ulcer Development | Percentage (%) | 95% Confidence Interval | p-value |
| Misoprostol (200 µg, q.i.d.) | 122 | 2 | 1.6 | 0.3% to 6.4% | < 0.001 |
| This compound (1 g, q.i.d.) | 131 | 21 | 16.0 | 10.4% to 23.7% | < 0.001 |
Table 2: Incidence of Common Adverse Events
| Adverse Event | Misoprostol (%) | This compound (%) |
| Diarrhea | 14.3 | 7.9 |
| Abdominal Pain | 12.2 | 11.8 |
| Nausea | 7.1 | 10.3 |
| Constipation | 3.1 | 8.7 |
| Dyspepsia | 8.2 | 7.9 |
| Flatulence | 6.1 | 4.4 |
Data compiled from a 12-week comparative clinical trial.
Experimental Protocols
The data presented above is primarily derived from a randomized, single-blind, multicenter clinical trial.[1]
Objective: To compare the efficacy and safety of misoprostol versus this compound in preventing gastric ulcers in patients undergoing chronic NSAID therapy.[1]
Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of osteoarthritis requiring continuous NSAID therapy (ibuprofen, piroxicam, or naproxen) for at least three months and who presented with abdominal pain.[1]
-
Exclusion Criteria: Patients with a gastric ulcer identified during the initial screening endoscopy.[1]
Treatment Regimen:
-
Misoprostol Group: 200 micrograms of misoprostol administered orally, four times daily.[1]
-
This compound Group: 1 gram of this compound administered orally, four times daily.[1]
-
Duration: 12 weeks.[1]
Endpoint Assessment:
-
The primary efficacy endpoint was the development of a gastric ulcer (≥ 0.3 cm in diameter) at any point during the 12-week study period.[1]
-
Follow-up endoscopies were performed at 4, 8, and 12 weeks to assess the gastric mucosa.[1]
Mechanisms of Action
This compound: Mucosal Protection
This compound is a complex of aluminum hydroxide (B78521) and sulfated sucrose. Its mechanism is primarily local, forming a protective barrier at the ulcer site.[2] In the acidic environment of the stomach, this compound polymerizes to form a viscous, sticky gel that adheres to epithelial cells and ulcer craters.[3] This physical barrier protects the mucosa from the damaging effects of acid, pepsin, and bile salts.[2] Additionally, this compound has been shown to stimulate the local production of prostaglandins (B1171923) and epidermal growth factor, contributing to mucosal defense and repair.[3]
Caption: Mechanism of action for this compound.
Misoprostol: Prostaglandin (B15479496) E1 Analogue
Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1).[4] NSAIDs exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin synthesis. This reduction in prostaglandins impairs the natural gastroprotective mechanisms. Misoprostol counteracts this by directly stimulating prostaglandin EP3 receptors on parietal cells, which inhibits gastric acid secretion.[5] It also enhances mucosal defense by stimulating the secretion of mucus and bicarbonate.[5][6]
Caption: Mechanism of action for misoprostol.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial.
Caption: Clinical trial experimental workflow.
Conclusion
Based on the available clinical trial data, misoprostol is significantly more effective than this compound in preventing the formation of NSAID-induced gastric ulcers.[1] The mechanisms of action for the two drugs are distinct, with misoprostol acting systemically as a prostaglandin analogue to inhibit acid secretion and enhance mucosal defense, while this compound provides a local, barrier-forming protective effect. The choice between these agents for prophylaxis should consider the superior efficacy of misoprostol against its profile of gastrointestinal side effects, such as diarrhea and abdominal pain.
References
- 1. Misoprostol compared with this compound in the prevention of nonsteroidal anti-inflammatory drug-induced gastric ulcer. A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Overview of the mucosal protective effects of misoprostol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sucralfate and De-Nol in Preclinical Ulcer Healing Models
This guide provides a detailed comparison of the efficacy of two prominent mucosal protective agents, sucralfate (B611045) and De-Nol (colloidal bismuth subcitrate), in various experimental ulcer healing models. The data presented is intended for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.
Comparative Efficacy in Ulcer Healing
This compound and De-Nol have demonstrated significant efficacy in promoting the healing of gastric and duodenal ulcers. Their performance has been evaluated in several preclinical models designed to mimic the pathophysiology of peptic ulcer disease in humans.
Gastroprotective Effects
Both agents have shown dose-dependent protective effects against gastric lesions induced by various necrotizing agents. In studies using acidified aspirin (B1665792) and ethanol (B145695) to induce gastric damage in rats, both this compound and De-Nol provided significant protection. Notably, De-Nol was found to be more potent on a weight-for-weight basis in these acute models.[1][2] One study reported De-Nol to be twice as potent as this compound against acidified aspirin-induced lesions and seven times more potent against ethanol-induced lesions.[1][3] Another study suggested De-Nol is about four times more potent than this compound in reducing ethanol-induced gastric lesions.[4]
Ulcer Healing in Chronic Models
In a chronic ulcer model induced by the serosal application of acetic acid in rats, both this compound and De-Nol were found to be equally effective in accelerating the healing rate of both gastric and duodenal ulcers.[2] This suggests that while their potency in acute gastroprotection may differ, their overall efficacy in promoting the repair of established ulcers is comparable in this model.
A clinical study in patients with chronic gastric ulcers also demonstrated the ulcer-healing capabilities of both drugs.[5] In this randomized study, while both this compound and De-Nol led to a significant reduction in ulcer size, the ulcers were smallest in the De-Nol-treated group at the end of the four-week treatment period.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Comparative Gastroprotective Effects in Acute Ulcer Models
| Ulcer Model | Animal Model | Drug | Potency Comparison | Reference |
| Acidified Aspirin-Induced Gastric Lesions | Rat | De-Nol vs. This compound | De-Nol is 2x more potent | [1][3] |
| Absolute Ethanol-Induced Gastric Lesions | Rat | De-Nol vs. This compound | De-Nol is 7x more potent | [1][3] |
| Ethanol-Induced Gastric Lesions | Rat | De-Nol vs. This compound | De-Nol is ~4x more potent | [4] |
Table 2: Comparative Efficacy in Chronic Ulcer Healing
| Ulcer Model | Animal Model/Patient Population | Drug | Key Finding | Reference |
| Acetic Acid-Induced Chronic Gastric & Duodenal Ulcers | Rat | De-Nol vs. This compound | Equally effective in enhancing healing rate | [2] |
| Chronic Gastric Ulcer | Human | De-Nol vs. This compound | Ulcers smallest in De-Nol group after 4 weeks | [5] |
Experimental Protocols
Acetic Acid-Induced Ulcer Model
This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers in their pathology and healing process.[6][7]
-
Animal Model: Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized, commonly with sodium pentobarbital.
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A solution of acetic acid (e.g., 20%) is either injected into the submucosal layer or applied to the serosal surface of the stomach for a defined period (e.g., 60 seconds) using a cylindrical mold to contain the acid.[8]
-
Post-Procedure: The abdomen is sutured, and the animals are allowed to recover. Antibiotics may be administered to prevent infection.[8]
-
Treatment: Test compounds (this compound, De-Nol) are administered orally at various doses for a specified duration (e.g., daily for 1-2 weeks).
-
Assessment of Healing: At the end of the treatment period, animals are euthanized, and the stomachs are removed. The ulcer area is measured, and tissue samples can be taken for histological examination to assess the quality of healing (e.g., re-epithelialization, gland formation, angiogenesis).
Ethanol-Induced Gastric Ulcer Model
This is an acute model used to evaluate the gastroprotective effects of compounds against necrotizing agents.
-
Animal Model: Wistar rats are commonly used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment to ensure an empty stomach.
-
Treatment: The test compounds (this compound, De-Nol) or vehicle are administered orally.
-
Ulcer Induction: After a set time following treatment (e.g., 30-60 minutes), absolute ethanol (1 mL) is administered orally to induce gastric lesions.
-
Assessment: After a further period (e.g., 1-2 hours), the animals are euthanized. The stomachs are excised, opened along the greater curvature, and the number and severity of gastric lesions are scored. The ulcer index can be calculated based on the area of the lesions.
Mechanisms of Action: Signaling and Workflow
Experimental Workflow for Comparative Efficacy
Caption: Experimental workflow for comparing the efficacy of this compound and De-Nol.
This compound Signaling Pathway in Ulcer Healing
Caption: Simplified signaling pathway of this compound in promoting ulcer healing.
De-Nol (Colloidal Bismuth Subcitrate) Signaling Pathway in Ulcer Healing
Caption: Simplified signaling pathway of De-Nol in promoting ulcer healing.
References
- 1. Gastrocytoprotection by colloidal bismuth subcitrate (De-Nol) and this compound. Role of endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the gastroprotective and ulcer-healing effects of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrocytoprotection by colloidal bismuth subcitrate (De-Nol) and this compound. Role of endogenous prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric mucosa protection and prostaglandin E2 generation in rats by colloidal bismuth subcitrate (DE-NOL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative dynamic study of the effectiveness of gastric cytoprotection by vitamin A, De-Nol, this compound and ulcer healing by pirenzepine in patients with chronic gastric ulcer (a multiclinical and randomized study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [An overview of acetic acid ulcer models and their utility for drug screening] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of acetic acid ulcer models--the history and state of the art of peptic ulcer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
Sucralfate in Non-Ulcer Dyspepsia: A Comparative Analysis of Placebo-Controlled Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sucralfate's efficacy in non-ulcer dyspepsia, supported by data from placebo-controlled clinical trials. The performance of This compound (B611045) is contrasted with alternative therapeutic agents, and detailed experimental methodologies are presented.
The therapeutic landscape for non-ulcer dyspepsia (NUD), a common gastrointestinal disorder characterized by upper abdominal pain or discomfort in the absence of an identifiable organic cause, is varied and subject to ongoing investigation. Among the treatment modalities, this compound, a locally acting cytoprotective agent, has been evaluated for its potential to alleviate symptoms. This guide synthesizes the available evidence from placebo-controlled studies to validate its efficacy and compares it with other treatment options.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound in treating non-ulcer dyspepsia has yielded conflicting results across various studies. While some trials have demonstrated a statistically significant improvement in symptoms compared to placebo, others have not found a significant difference. A comprehensive overview of the quantitative data from these studies is presented below, alongside data for alternative treatments such as H2-receptor antagonists, prokinetics, and proton pump inhibitors (PPIs).
This compound vs. Placebo in Non-Ulcer Dyspepsia
| Study | Treatment Group | Placebo Group | Outcome Measure | Result |
| Kairaluoma et al.[1] | 77% symptom-free or improved (n=79) | 56% symptom-free or improved (n=72) | Subjective symptom assessment at 4 weeks | Statistically significant improvement with this compound (p < 0.01)[1] |
| Gudjónsson et al. | 68% improved (n=50) | 69% improved (n=45) | Global assessment of symptoms at 3 weeks | No statistically significant difference |
| Tytgat et al.[2] | 71% responder rate (n=not specified) | 29% responder rate (n=not specified) | Responder rate at Day 42 in non-erosive reflux disease with dyspepsia symptoms | Statistically significant superiority of this compound gel (P < 0.0001)[2] |
Alternative Therapies vs. Placebo in Non-Ulcer Dyspepsia
| Drug Class | Number of Trials (Patients) | Efficacy Measure | Result vs. Placebo |
| H2-Receptor Antagonists | 11 (2164) | Relative Risk Reduction (RRR) of symptoms | 22% (95% CI, 7-35%)[3] |
| Prokinetics | 14 (1053) | Relative Risk Reduction (RRR) of symptoms | 48% (95% CI, 27-63%)[3] |
| Proton Pump Inhibitors (PPIs) | 8 (3293) | Relative Risk of remaining dyspeptic | 0.86 (95% CI, 0.78-0.95)[4] |
Experimental Protocols
The methodologies employed in the key clinical trials cited are crucial for interpreting the validity and applicability of the findings. Below are summaries of the experimental protocols.
This compound Clinical Trial Protocol (Kairaluoma et al.[1])
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: 151 patients with non-ulcer dyspepsia, defined as chronic epigastric pain without symptoms of irritable bowel syndrome and no evidence of organic disease on endoscopy.[1]
-
Intervention: Patients were randomly assigned to receive either this compound (1 g three times a day, half an hour before meals) or a placebo for four weeks.[1]
-
Outcome Measures: The primary outcome was the patients' subjective assessment of their symptoms at the end of the four-week treatment period, categorized as symptom-free, improved, unchanged, or deteriorated.[1]
H2-Receptor Antagonist Meta-Analysis Protocol (Moayyedi et al.[3])
-
Study Design: A systematic review and meta-analysis of randomized, double-blind, placebo-controlled trials with a treatment duration of at least two weeks.[3][5]
-
Patient Population: Patients diagnosed with non-ulcer or functional dyspepsia.[5]
-
Intervention: Comparison of H2-receptor antagonists (cimetidine or ranitidine) with placebo.[5]
-
Outcome Measures: The primary outcome was the proportion of patients with global improvement of dyspepsia symptoms (cured/improved vs. same/worse).[3]
Prokinetics Meta-Analysis Protocol (Moayyedi et al.[3])
-
Study Design: A systematic review and meta-analysis of randomized, double-blind, placebo-controlled trials.[3]
-
Patient Population: Patients with non-ulcer dyspepsia.[3]
-
Intervention: Comparison of prokinetic agents (cisapride or domperidone) with placebo.[6]
-
Outcome Measures: The primary outcome was the dichotomized data for dyspepsia symptoms (cured/improved vs. same/worse).[3]
Proton Pump Inhibitors Meta-Analysis Protocol (Moayyedi et al.[4])
-
Study Design: A systematic review and meta-analysis of randomized, double-blind, placebo-controlled trials.[4]
-
Patient Population: Patients with non-ulcer dyspepsia.[4]
-
Intervention: Comparison of proton pump inhibitor therapy with placebo.[4]
-
Outcome Measures: The primary outcome was the proportion of patients with symptom improvement.[4]
Visualizing the Methodologies and Mechanisms
To further clarify the processes and pathways discussed, the following diagrams are provided.
Conclusion
The evidence for the efficacy of this compound in non-ulcer dyspepsia is mixed, with some studies demonstrating a clear benefit over placebo while others do not. In contrast, meta-analyses of alternative drug classes such as H2-receptor antagonists, prokinetics, and PPIs suggest a statistically significant, albeit sometimes modest, therapeutic gain over placebo. The decision to use this compound may depend on the specific symptom profile of the patient and the presence of underlying mucosal inflammation. The multifactorial mechanism of action of this compound, involving both direct protective effects and the stimulation of endogenous mucosal defense and repair pathways, provides a strong rationale for its use in gastrointestinal mucosal disorders. Further well-designed, placebo-controlled trials are warranted to delineate the specific patient populations with non-ulcer dyspepsia who are most likely to benefit from this compound therapy.
References
- 1. This compound versus placebo in treatment of non-ulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound gel versus placebo in patients with non-erosive gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of proton pump inhibitors in nonulcer dyspepsia: a systematic review and economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of non-ulcer dyspepsia: a meta-analysis of placebo-controlled prospective studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Treatment of non-ulcer dyspepsia: a meta-analysis of placebo-controlled prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Sucralfate with Acid-Suppressing Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of acid-related gastrointestinal disorders often involves the use of acid-suppressing agents such as proton pump inhibitors (PPIs) and H2 receptor antagonists (H2RAs). Sucralfate (B611045), a mucosal protective agent, presents a different therapeutic approach. This guide provides a comparative analysis of the efficacy and experimental basis for the combination therapy of this compound with acid-suppressing agents, offering insights for research and drug development.
Executive Summary
The combination of this compound with acid-suppressing agents is a topic of ongoing clinical investigation, with evidence suggesting potential benefits in certain conditions, particularly Gastroesophageal Reflux Disease (GERD). However, the necessity of staggered administration due to the pH-dependent activation of this compound is a critical consideration. For stress ulcer prophylaxis in critically ill patients, evidence does not support combination therapy. This guide synthesizes key experimental data to aid in the objective evaluation of these therapeutic strategies.
Comparative Efficacy of Combination Therapy
Gastroesophageal Reflux Disease (GERD)
A multicentric, open-label, randomized clinical trial has suggested that the addition of this compound to PPI therapy may offer enhanced symptom relief for patients with GERD compared to PPI monotherapy.[1]
| Parameter | PPI Monotherapy (Change in Score) | PPI + this compound (Change in Score) |
| Heartburn | Significant Improvement | Statistically More Significant Improvement |
| Regurgitation | Significant Improvement | Statistically More Significant Improvement |
| Heartburn (when lying down) | Significant Improvement | Statistically More Significant Improvement |
| Regurgitation (when lying down) | Significant Improvement | Statistically More Significant Improvement |
| Chest Discomfort | Significant Improvement | Statistically More Significant Improvement |
| Bitter/Acid/Sour Taste | Significant Improvement | Similar Improvement |
| Retching | No Significant Improvement | No Significant Improvement |
| Data adapted from a 2023 clinical trial on the efficacy and safety of adjuvant this compound to PPI in GERD.[1] |
Peptic Reflux Esophagitis
In the treatment of peptic reflux esophagitis, studies comparing this compound monotherapy to combination therapy with an H2RA (ranitidine) have shown comparable efficacy in symptom improvement and healing rates.
| Outcome | This compound Monotherapy | This compound + Ranitidine (B14927) |
| Symptomatic Improvement | 67% | 74% |
| Complete Healing or Stage 1 | 26.5% | 31.4% |
| Data from a double-blind, multicenter, randomized study.[2][3] |
Another randomized study found no significant difference in the healing of reflux esophagitis between this compound and ranitidine after six weeks, with 12 out of 20 patients on this compound and 10 out of 20 on ranitidine achieving endoscopic healing.[4] A similar study also concluded that this compound is an effective alternative to ranitidine for reflux esophagitis, with 14 of 22 patients on this compound and 13 of 19 on ranitidine showing healing after eight weeks.[5]
Stress Ulcer Prophylaxis in Critically Ill Patients
In a randomized controlled trial involving critically ill patients, there was no statistically significant difference in the incidence of clinically significant stress-related upper gastrointestinal bleeding among those who received omeprazole (B731), famotidine (B1672045), this compound, or a placebo.[6][7]
| Treatment Group | Incidence of Clinically Significant Bleeding | Incidence of Nosocomial Pneumonia |
| Omeprazole (40 mg IV once daily) | 1% | 11% |
| Famotidine (40 mg twice a day) | 3% | 10% |
| This compound (1 g every 6 hours) | 4% | 9% |
| Placebo | 1% | 7% |
| Data from a single-center, randomized, placebo-controlled study.[6][7] |
Experimental Protocols
Adjuvant this compound to PPI in GERD
-
Study Design: A multicentric, open-label, randomized clinical trial.[1]
-
Participants: 100 adult patients (18-65 years) diagnosed with GERD.[1]
-
Intervention: Patients were randomized 1:1 to receive either a PPI alone or a PPI plus this compound for 28 days, along with lifestyle modification advice.[1]
-
Efficacy Assessment: Patient-reported outcomes were measured using the Patient Assessment of Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM) for symptoms including heartburn, regurgitation, and chest discomfort.[1]
-
Safety Assessment: Adverse events were monitored throughout the study.[1]
This compound and Ranitidine in Peptic Reflux Esophagitis
-
Study Design: A double-blind, multicenter, randomized study.[2][3]
-
Participants: 75 patients with endoscopically confirmed reflux esophagitis.[2][3]
-
Intervention: Patients were randomly assigned to receive either this compound 1g four times a day or this compound 1g three times a day plus ranitidine 300 mg after dinner.[2][3]
-
Assessment: Endoscopy was performed at baseline, 8 weeks, and 16 weeks (if not healed). Symptomatic improvement was also assessed.[2][3]
Stress Ulcer Prophylaxis in Critically Ill Patients
-
Study Design: A single-center, randomized, placebo-controlled trial.[6][7]
-
Participants: 287 high-risk patients requiring mechanical ventilation for over 48 hours or with coagulopathy.[6][7]
-
Intervention: Patients were randomized to one of four groups: omeprazole (40 mg IV once daily), famotidine (40 mg twice a day), this compound (1 g every 6 hours), or placebo.[6][7]
-
Primary Outcome: Incidence of clinically significant stress-related upper gastrointestinal bleeding.[6][7]
-
Secondary Outcomes: Incidence of nosocomial pneumonia, length of ICU stay, and mortality.[6][7]
Mechanisms of Action and Signaling Pathways
The therapeutic rationale for combining this compound with acid-suppressing agents lies in their complementary mechanisms of action. Acid suppressants reduce the corrosive effects of gastric acid, while this compound provides a protective barrier over the mucosa.
Gastric Acid Secretion Pathway
Gastric acid secretion by parietal cells is a complex process regulated by multiple stimulants, including acetylcholine, gastrin, and histamine (B1213489). PPIs act by irreversibly inhibiting the H+/K+ ATPase (the proton pump), the final step in acid secretion. H2RAs competitively block the histamine H2 receptors on parietal cells, reducing acid production.
Caption: Simplified pathway of gastric acid secretion and points of inhibition by PPIs and H2RAs.
This compound's Protective Barrier Formation
This compound is a complex of sucrose (B13894) octasulfate and aluminum hydroxide. In the acidic environment of the stomach (pH < 4), it undergoes extensive cross-linking to form a viscous, sticky polymer. This polymer adheres to epithelial cells and ulcer craters, creating a physical barrier against gastric acid, pepsin, and bile salts.[8][9]
Caption: Mechanism of this compound activation and protective barrier formation in an acidic environment.
Conclusion and Future Directions
The combination of this compound with acid-suppressing agents presents a nuanced therapeutic option. While evidence suggests a potential synergistic effect in improving symptoms of GERD, its benefit in other conditions like peptic reflux esophagitis and for stress ulcer prophylaxis is less clear. The fundamental pharmacological incompatibility of simultaneous administration necessitates a staggered dosing regimen.
For drug development professionals, these findings highlight the potential for developing novel formulations that could overcome the pH-dependent interaction or offer a combined mucosal protective and acid-suppressing effect in a single delivery system. Further well-designed, large-scale clinical trials are warranted to delineate the specific patient populations that would derive the most benefit from combination therapy and to optimize dosing strategies. Researchers should also investigate the long-term safety and efficacy of such combination regimens.
References
- 1. pubtexto.com [pubtexto.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Combination therapy of this compound and ranitidine, compared with this compound monotherapy, in patients with peptic reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the clinical efficacy of ranitidine and this compound in reflux oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of this compound and ranitidine in reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress ulcer prophylaxis in critically ill patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Sucralfate's Impact on Gastric Laminin Receptor Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of gastroprotective agents is paramount. This guide provides a detailed comparison of sucralfate's effect on gastric laminin (B1169045) receptor expression, supported by experimental data and protocols.
This compound (B611045), a well-established anti-ulcer medication, is known to exert its therapeutic effects through multiple mechanisms, including the formation of a protective barrier over ulcerated tissue and stimulation of mucosal defense and repair processes.[1][2][3][4][5] A key aspect of its regenerative capability lies in its influence on the expression of laminin receptors in the gastric mucosa, which is crucial for maintaining mucosal integrity and promoting healing.
Comparative Efficacy of this compound on Laminin Receptor Expression
Experimental studies have demonstrated that this compound significantly enhances the expression of gastric mucosal laminin receptors, a key factor in the restoration of mucosal integrity during ulcer healing.[6][7] This effect has been quantified in animal models, providing clear evidence of this compound's role in promoting tissue repair at a molecular level.
A pivotal study investigating the effect of this compound on rats with induced gastric ulcers revealed a time-dependent increase in laminin receptor expression. Treatment with this compound at a dosage of 100mg/kg twice daily led to accelerated ulcer healing and a marked upregulation of these receptors.[6][7] By the third day of treatment, a 2.8-fold increase in receptor expression was observed compared to controls. This enhancement peaked at a 3.1-fold increase by the seventh day and remained significantly elevated even after 20 days of continuous treatment.[6][7]
In comparison to the natural course of ulcer healing, where an increase in laminin receptor expression is also observed, this compound treatment significantly expedites this process.[8] Furthermore, when compared to other gastroprotective agents like ebrotidine (B1671039), which also enhances laminin receptor expression, this compound demonstrates a robust and sustained effect.[9]
Another critical function of this compound is its ability to counteract the detrimental effects of Helicobacter pylori. The lipopolysaccharide (LPS) from H. pylori has been shown to inhibit the binding of laminin to its receptor, thereby disrupting mucosal integrity.[10][11] Experimental evidence indicates that this compound can effectively prevent this inhibitory action. In in-vitro assays, this compound was able to restore the binding of the laminin receptor to laminin in the presence of H. pylori LPS in a dose-dependent manner, achieving nearly complete restoration at a concentration of 45 micrograms/ml.[10]
The following table summarizes the quantitative data on the effect of this compound on gastric laminin receptor expression.
| Treatment Group | Dosage | Duration | Fold Increase in Laminin Receptor Expression (vs. Control) | Reference |
| This compound | 100 mg/kg (twice daily) | 3 days | 2.8 | [6] |
| This compound | 100 mg/kg (twice daily) | 7 days | 3.1 | [6] |
| This compound | 100 mg/kg (twice daily) | 20 days | Elevated (exact fold change not specified) | [6] |
Experimental Protocols
The validation of this compound's effect on laminin receptor expression relies on specific and reproducible experimental methodologies. Below are the key protocols adapted from the cited research.
Induction of Gastric Ulcers in Animal Models
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Ulcer Induction: Chronic gastric ulcers are induced by the local application of acetic acid to the serosal surface of the stomach.
-
Treatment: Following ulcer induction, animals are divided into a control group receiving a vehicle and a treatment group receiving this compound (e.g., 100 mg/kg, administered orally twice daily).
Quantification of Gastric Mucosal Laminin Receptor
-
Tissue Preparation: At specified time points, animals are euthanized, and the gastric mucosal tissue is collected.
-
Membrane Solubilization: The epithelial cell membranes are isolated and then solubilized using a detergent such as octylglucoside.
-
Affinity Chromatography: The laminin receptor is isolated from the solubilized membrane proteins by affinity chromatography using laminin-coupled Sepharose.
-
Quantification: The isolated receptor protein can be quantified using methods like protein assays. For binding studies, the receptor is often radioiodinated.
-
Binding Assays: The functionality of the isolated receptors is assessed by their ability to bind to laminin-coated surfaces. This is often done by incorporating the radioiodinated receptor into liposomes and measuring their specific binding.
Visualizing the Mechanism and Workflow
To better illustrate the experimental process and the proposed mechanism of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's effect.
Caption: this compound's mechanism of action on laminin receptors.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Enhancement in gastric mucosal laminin receptor expression with ulcer healing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Enhancement in gastric mucosal laminin receptor expression with ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric mucosal laminin receptor expression with ulcer healing by ebrotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of gastric mucosal laminin receptor by Helicobacter pylori lipopolysaccharide: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of gastric mucosal laminin receptor by Helicobacter pylori lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different sucralfate dosage regimens on healing rates
Sucralfate (B611045), a cytoprotective agent, is a cornerstone in the management of peptic ulcer disease. Its unique mechanism of action, which involves forming a protective barrier over the ulcer crater and stimulating endogenous mucosal defense mechanisms, distinguishes it from acid-suppressing medications.[1][2][3] This guide provides a comparative analysis of different this compound dosage regimens, focusing on their impact on healing rates for duodenal and gastric ulcers, supported by data from clinical studies.
Comparative Healing Rates of this compound Dosages
The standard FDA-approved dosage for active duodenal ulcers is 1 gram of this compound taken four times daily (QID) on an empty stomach.[4][5][6] However, to improve patient compliance, a regimen of 2 grams twice daily (BID) has been extensively studied. Clinical evidence suggests that the 2g BID regimen is as effective as the 1g QID regimen in healing duodenal and gastric ulcers.
Duodenal Ulcer Healing
Multiple randomized, controlled trials have demonstrated comparable efficacy between the 1g QID and 2g BID this compound regimens in the treatment of duodenal ulcers.
Data Summary: Duodenal Ulcer Healing Rates
| Study Reference | Dosage Regimen | Number of Patients (Analyzed) | Healing Rate at 4 Weeks | Cumulative Healing Rate at 8 Weeks |
| --INVALID-LINK-- | 2g BID | 36 | 78% | 83% |
| 1g QID | 38 | 74% | 84% | |
| --INVALID-LINK-- | 2g BID | 33 | 79% | 85% |
| 1g QID | 32 | 72% | 80% | |
| --INVALID-LINK-- | 2g BID | 108 | 74% | 95% |
| 1g QID | 114 | 79% | 94% |
These studies consistently show that after 4 and 8 weeks of treatment, the healing rates for duodenal ulcers are statistically similar between the two dosage schedules.[7][8][9] This suggests that the more convenient twice-daily regimen can be a viable alternative to the four-times-daily schedule, potentially leading to better patient adherence.
Gastric Ulcer Healing
Similar comparative studies have been conducted for the treatment of benign gastric ulcers, also indicating that a 2g BID regimen of this compound is as effective as the 1g QID regimen.
Data Summary: Gastric Ulcer Healing Rates
| Study Reference | Dosage Regimen | Number of Patients (Analyzed) | Healing Rate at 8 Weeks | Cumulative Healing Rate at 12 Weeks |
| --INVALID-LINK-- | 2g BID | 21 | 67% | 92% |
| 1g QID | 20 | 59% | 71% | |
| --INVALID-LINK-- | 2g BID this compound | 32 | 79% | 91% |
| 400mg BID Cimetidine (B194882) | 32 | 81% | 94% |
While one study showed a numerically higher healing rate at 12 weeks with the 2g BID regimen, the difference was not statistically significant.[10] Another study comparing 2g BID this compound to 400mg BID cimetidine found comparable healing rates at all time points.[11]
Experimental Protocols
The clinical trials cited in this guide generally followed a similar robust methodology to ensure the objectivity and reliability of the findings.
Key Methodological Components:
-
Study Design: The majority of the studies were designed as randomized, single-blind or double-blind, controlled trials.[7][8][9][10][11]
-
Patient Population: Participants were adults with endoscopically confirmed active, benign duodenal or gastric ulcers.[7][8][9][10][11]
-
Dosage Arms:
-
Treatment Duration: The treatment period typically ranged from 4 to 12 weeks.[7][9][10][11]
-
Assessment of Healing: The primary endpoint was the complete healing of the ulcer, as determined by endoscopic examination.[7][8][9][10][11] Endoscopy was performed at baseline and at specified intervals (e.g., 4, 8, and 12 weeks) to assess the healing progress.
-
Clinical Assessment: Symptom relief and the incidence of adverse effects were monitored throughout the studies.[7]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are multifaceted. It primarily acts locally at the ulcer site. In the acidic environment of the stomach, this compound polymerizes to form a viscous, sticky gel that adheres to the ulcer crater, forming a protective barrier against acid, pepsin, and bile salts.[2][3][4]
Beyond this physical barrier, this compound actively promotes mucosal healing through several mechanisms:
-
Stimulation of Prostaglandin Production: It increases the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity by enhancing mucus and bicarbonate secretion.[2][3]
-
Binding of Growth Factors: this compound binds to growth factors like epidermal growth factor (EGF) and fibroblast growth factor (FGF), concentrating them at the ulcer site to stimulate angiogenesis and epithelial regeneration.[4][12]
-
Increased Mucus and Bicarbonate Secretion: It enhances the secretion of mucus and bicarbonate, which are key components of the gastric mucosal defense system.[3][13]
Caption: this compound's multifaceted mechanism of action for ulcer healing.
Experimental Workflow
The typical workflow for the comparative clinical trials of this compound dosage regimens is outlined below. This process ensures a systematic and unbiased evaluation of the treatments.
Caption: Generalized workflow of a comparative clinical trial for this compound.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Comparison of two this compound dosages (2 g twice a day versus 1 g four times a day) in duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound dosage schedule in duodenal ulcer healing. Two grams twice a day versus one gram four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of two this compound dosages presented in tablet form in duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of this compound 2 grams twice daily versus this compound 1 gram four times daily in the treatment of benign gastric ulcers in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two daily doses of this compound or cimetidine in the healing of gastric ulcer. A comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mode of action of this compound: the 1 x 1 x 1 mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathways of gastrointestinal protection and repair: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Sucralfate and Vitamin A: A Comparative Analysis of Gastric Cytoprotective Properties
For Immediate Release
In the landscape of gastric mucosal protection, both sucralfate (B611045) and vitamin A have demonstrated significant cytoprotective effects, albeit through distinct mechanistic pathways. This guide provides a comprehensive comparison of their performance as gastric cytoprotective agents, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to inform researchers, scientists, and drug development professionals.
At a Glance: Performance Comparison
| Parameter | This compound | Vitamin A |
| Primary Mechanism | Forms a physical barrier over the ulcer crater; stimulates endogenous protective factors. | Modulates cellular processes, including immune responses and epithelial cell turnover, via retinoic acid signaling. |
| Ulcer Healing Efficacy | Significant reduction in ulcer size, comparable to H2 receptor antagonists in some studies.[1][2] | Demonstrated acceleration of ulcer healing, particularly in the early stages of treatment.[3] |
| Mucus Production | Increases mucus gel dimension, viscosity, and hydrophobicity; enhances sulfo- and sialomucin content. | Less evidence for a direct, primary role in mucus production compared to this compound. |
| Prostaglandin (B15479496) Synthesis | Stimulates the synthesis of prostaglandins, key mediators of mucosal defense.[4][5] | Mechanism is largely independent of prostaglandin synthesis. |
| Acid Neutralization | Minimal acid-neutralizing capacity. | Does not inhibit or neutralize gastric acid.[6] |
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative and individual experimental studies.
Table 1: Comparative Ulcer Healing Dynamics
| Treatment Group | Mean Ulcer Size Reduction (Week 2) | Mean Ulcer Size Reduction (Week 4) | Reference |
| Vitamin A | Most favorable dynamics (p < 0.01) | Significant reduction | [3] |
| This compound | Significant reduction | Significant reduction | [3] |
Data from a multiclinical, randomized study in patients with chronic gastric ulcer.[3]
Table 2: Effect of this compound on Gastric Mucus Properties
| Parameter | Percentage Increase | Reference |
| Mucus Gel Dimension | 8% | |
| Sulfo- and Sialomucin Content | 63% and 81%, respectively | |
| Viscosity | 190% | |
| Hydrophobicity | 60% |
Table 3: Effect of Vitamin A on Ulcer Incidence
| Treatment Group | Incidence of Duodenal Ulcers | Reference |
| Control (Standard Diet) | 74% | |
| Vitamin A Supplemented | 32% (p < 0.01) |
Mechanisms of Action and Signaling Pathways
This compound and vitamin A employ fundamentally different strategies to protect the gastric mucosa.
This compound: A Multifaceted Physical and Physiological Protector
This compound's primary mode of action is the formation of a viscous, adhesive barrier at the ulcer site upon exposure to gastric acid.[4] This physical barrier shields the ulcer from the damaging effects of acid, pepsin, and bile salts.[4] Beyond this passive protective role, this compound actively stimulates several of the mucosa's own defense mechanisms.[5][7] It enhances the secretion of mucus and bicarbonate, increases the production of protective prostaglandins, and stimulates angiogenesis and tissue repair by binding to growth factors like epidermal growth factor (EGF).[4][8]
Vitamin A: A Cellular Regulator of Mucosal Homeostasis
Vitamin A's cytoprotective effects are mediated through its active metabolite, retinoic acid. Retinoic acid acts as a signaling molecule that binds to nuclear receptors (RAR and RXR), which in turn regulate the expression of numerous genes involved in cell differentiation, proliferation, and immune responses.[9] One key pathway involves the regulation of Interleukin-18 (IL-18) production in intestinal epithelial cells.[9][10][11][12] IL-18 can modulate the immune response and promote the shedding of damaged epithelial cells, thereby limiting tissue injury and facilitating repair.[9][10][11][12] This mechanism is distinct from the barrier-forming and prostaglandin-stimulating effects of this compound.
Experimental Protocols
1. Ethanol-Induced Gastric Ulcer Model in Rats
This is a widely used and reproducible model for evaluating the efficacy of cytoprotective agents.[13][14][15]
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Housing: Animals are housed in standard laboratory conditions with free access to food and water.
-
Fasting: Prior to ulcer induction, rats are fasted for 24 hours but allowed free access to water.
-
Treatment: Test compounds (this compound or vitamin A) or vehicle are administered orally (p.o.) 30-60 minutes before ulcer induction.
-
Ulcer Induction: Absolute ethanol (B145695) (1 mL/200g body weight) is administered orally to induce gastric lesions.[13]
-
Evaluation: One hour after ethanol administration, rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Ulcer Index Calculation: The gastric mucosa is examined for lesions. The ulcer index can be calculated based on the length and severity of the lesions.[13][16] A common scoring system is as follows:
-
0: No lesion
-
1: Petechial hemorrhages
-
2: Lesions <1 mm
-
3: Lesions 1-2 mm
-
4: Lesions 2-4 mm
-
5: Lesions >4 mm The sum of the scores per stomach constitutes the ulcer index. The percentage of inhibition of ulceration is calculated as: [(UI_control - UI_treated) / UI_control] x 100.[13]
-
2. Quantification of Gastric Mucus Production (Alcian Blue Staining)
This method quantifies the amount of mucus adhering to the gastric mucosa.[17][18][19][20][21]
-
Tissue Preparation: Immediately after euthanasia, the stomach is removed and opened along the greater curvature. The gastric content is gently removed.
-
Staining: The stomach is immersed in a 0.1% Alcian blue solution in 0.16 M sucrose (B13894) solution, buffered with 0.05 M sodium acetate (B1210297) (pH 5.8) for 2 hours.
-
Washing: The excess dye is removed by two successive rinses in 0.25 M sucrose solution.
-
Dye Extraction: The mucus-bound dye is extracted by immersing the stomach in a 0.5 M magnesium chloride solution for 2 hours.
-
Quantification: The resulting blue solution is shaken with an equal volume of diethyl ether. The mixture is centrifuged, and the absorbance of the aqueous layer is measured at 620 nm using a spectrophotometer. The quantity of Alcian blue extracted per gram of gastric tissue is then calculated.
Conclusion
This compound and vitamin A both offer significant gastric cytoprotection but through distinct and complementary mechanisms. This compound acts as a direct, localized barrier and stimulates multiple endogenous defense pathways, making it a robust agent for ulcer healing. Vitamin A, on the other hand, functions as a systemic modulator of cellular processes, influencing immune responses and epithelial cell dynamics to maintain mucosal integrity.
For drug development professionals, this comparative analysis highlights the potential for different therapeutic strategies in managing gastric mucosal injury. Future research could explore synergistic effects of combining agents with these different mechanisms of action. The detailed protocols provided herein offer a standardized framework for preclinical evaluation of novel cytoprotective compounds.
References
- 1. Short term treatment of gastric ulcer: a comparison of this compound and cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short term treatment of gastric ulcer: a comparison of this compound and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative dynamic study of the effectiveness of gastric cytoprotection by vitamin A, De-Nol, this compound and ulcer healing by pirenzepine in patients with chronic gastric ulcer (a multiclinical and randomized study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric cytoprotective effects of vitamin A and other carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways of gastrointestinal protection and repair: mechanisms of action of this compound [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of mucosal glutathione and angiogenesis: new mechanisms of gastroprotection and ulcer healing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epithelium intrinsic vitamin A signaling co-ordinates pathogen clearance in the gut via IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastroprotective Effects of Inulae Flos on HCl/Ethanol-Induced Gastric Ulcers in Rats | MDPI [mdpi.com]
- 15. Frontiers | Gastroprotective Effect of Sinapic Acid on Ethanol-Induced Gastric Ulcers in Rats: Involvement of Nrf2/HO-1 and NF-κB Signaling and Antiapoptotic Role [frontiersin.org]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
- 20. content.abcam.com [content.abcam.com]
- 21. ovid.com [ovid.com]
Designing Clinical Trials for Novel Therapeutic Indications of Sucralfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sucralfate (B611045) and its Expanding Therapeutic Potential
This compound is a well-established oral medication, FDA-approved for the treatment of duodenal ulcers.[1][2] It is a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894) that acts locally by forming a protective barrier over the ulcerated mucosa, shielding it from acid, pepsin, and bile salts.[1][3] Beyond this primary physical barrier function, this compound has been shown to possess cytoprotective properties, including the stimulation of prostaglandin (B15479496) synthesis, mucus and bicarbonate secretion, and the binding of growth factors like epidermal growth factor (EGF) and fibroblast growth factor (FGF), which are crucial for tissue repair and regeneration.[1][4][5] These multifaceted mechanisms of action have spurred investigation into novel therapeutic applications for this compound, particularly in conditions characterized by mucosal damage. This guide provides a comparative framework for designing clinical trials to evaluate this compound for three promising new indications: oral mucositis, radiation proctitis, and radiation esophagitis.
Novel Therapeutic Indication: Oral Mucositis
Oral mucositis is a severe and debilitating inflammation of the oral mucosa, commonly occurring as a side effect of chemotherapy and radiation therapy for cancer.[6] It is characterized by erythema, ulceration, and pain that can significantly impair a patient's ability to eat, drink, and speak, potentially leading to treatment interruptions.[6][7]
Comparison of this compound with Standard of Care for Oral Mucositis
| Feature | This compound | Standard of Care (Supportive Care) |
| Mechanism of Action | Forms a protective coating over mucosal lesions, binds to growth factors (EGF, FGF) to promote healing.[1][4] | Primarily symptomatic relief through oral hygiene, pain management (topical anesthetics, systemic analgesics), and nutritional support.[6] |
| Administration | Oral suspension or slurry, swished and held in the mouth before swallowing. | Varies (e.g., mouthwashes, topical gels, systemic medications). |
| Reported Efficacy | Studies have shown mixed results. Some suggest a reduction in the severity and duration of mucositis, while others show no significant benefit compared to placebo.[8][9] A high-potency formulation has shown promise in case reports.[10] | Effective in managing symptoms but does not typically accelerate healing of the underlying mucosal damage. |
| Safety Profile | Minimal systemic absorption, with constipation being the most common side effect.[11] | Varies by agent. Systemic analgesics carry risks of sedation and other side effects. |
Experimental Protocol for a Phase III Randomized Controlled Trial of this compound for Chemotherapy-Induced Oral Mucositis
Objective: To evaluate the efficacy and safety of this compound oral suspension compared to a standard of care mouthwash in reducing the severity and duration of oral mucositis in patients undergoing chemotherapy for solid tumors.
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with a confirmed diagnosis of a solid tumor, scheduled to receive a chemotherapy regimen known to be associated with a high incidence of oral mucositis.
-
Exclusion Criteria: Pre-existing oral mucosal lesions, history of allergic reaction to this compound, severe renal impairment.
Interventions:
-
Experimental Arm: this compound oral suspension (e.g., 1 gram in 10 mL) administered four times daily. Patients will be instructed to swish the suspension in their mouth for at least one minute before swallowing.
-
Control Arm: Standard of care mouthwash (e.g., salt and soda mouthwash) administered with the same frequency and instructions.
Assessments:
-
Primary Endpoint: Severity of oral mucositis, assessed daily by a trained evaluator using the World Health Organization (WHO) Oral Mucositis Scale.[12][13]
-
Secondary Endpoints:
-
Duration of severe (Grade ≥3) oral mucositis.
-
Patient-reported pain using a Visual Analog Scale (VAS).
-
Use of systemic analgesics.
-
Incidence of treatment interruptions due to mucositis.
-
Quality of life assessment using a validated questionnaire.
-
-
Assessment Schedule: Baseline (before chemotherapy), daily during the at-risk period (e.g., up to 21 days post-chemotherapy), and at a follow-up visit.
Statistical Analysis: The primary endpoint will be analyzed using a mixed-effects model for repeated measures to compare the mean WHO scores between the two groups over time.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of this compound: the 1 x 1 x 1 mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mypcnow.org [mypcnow.org]
- 7. onclive.com [onclive.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment and prevalence of concomitant chemo-radiotherapy-induced oral mucositis in patients with oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sucralfate in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of sucralfate (B611045), ensuring compliance with safety regulations and minimizing environmental impact.
This compound, a basic aluminum salt of sucrose (B13894) octasulfate, is not classified as a hazardous substance under OSHA criteria, nor is it listed as a carcinogen by IARC or ACGIH. Furthermore, it is not categorized as dangerous goods for transportation. However, proper disposal protocols must be followed to prevent environmental contamination.
Summary of Disposal and Safety Data
The following table summarizes key information regarding the disposal and handling of this compound, compiled from safety data sheets (SDS).
| Parameter | Information | Source |
| RCRA Hazardous Waste Status | Not a P- or U-listed hazardous waste. | [1][2][3] |
| Primary Disposal Method | Controlled incineration or removal by a licensed chemical disposal service. | [4] |
| Sewer System Disposal | Prohibited. Do not discharge into drains or sewer systems. | [4][5][6] |
| Landfill Disposal | Not recommended for bulk quantities. Small, properly packaged amounts may be permissible according to local regulations. | [4][7] |
| Container Disposal | Empty containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill. | [4] |
| Spill Cleanup | Collect spilled material promptly. Avoid dust formation. Place in a suitable, closed container for disposal. | [5][7][8] |
| Environmental Precautions | Prevent entry into waterways, sewers, or soil. Water hazard class 1 (Germany): slightly hazardous for water. | [7] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid this compound waste, including expired product, unused reagents, and contaminated materials (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable container.
-
For liquid suspensions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the solid waste container.
3. Spill Management:
-
In the event of a spill, prevent further spread and avoid generating dust.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container.
-
For liquid spills, cover with an absorbent material, then collect and place in the sealed waste container.
-
Clean the spill area thoroughly with soap and water.
4. Final Disposal:
-
The primary and recommended method for final disposal is through a licensed chemical waste management company that can perform controlled incineration with flue gas scrubbing.[4]
-
Never discharge this compound solutions or suspensions down the drain.[4][5][6]
-
For disposal of empty containers, triple-rinse with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, or recycled, in accordance with institutional policies.[4]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, following your institution's hazardous waste management guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Environmental Impact and Safety Considerations
While not classified as a hazardous waste, the improper disposal of this compound can still have negative environmental consequences. The primary concern is the introduction of pharmaceuticals into aquatic ecosystems. Water treatment facilities are often not equipped to remove such compounds completely, which can lead to contamination of surface and groundwater. Adherence to the outlined disposal procedures is essential for environmental stewardship and laboratory safety.
References
Personal protective equipment for handling Sucralfate
For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of Sucralfate is paramount for ensuring laboratory safety and procedural accuracy. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to recommended personal protective equipment protocols is crucial to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection:
-
Gloves: Chemical-impermeable gloves should be worn.[1] Always inspect gloves prior to use and wash and dry hands after handling.[1][2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2] For medical administration, medical latex or nitrile gloves are recommended to avoid absorption.[3]
-
Clothing: A lab coat is recommended.[4][5] For larger spills or when fire resistance is necessary, fire/flame resistant and impervious clothing should be worn.[1][2]
Respiratory Protection:
-
In situations where dust formation is likely or ventilation is inadequate, a NIOSH-approved dust respirator or a self-contained breathing apparatus should be used.[4][5][6] If exposure limits are exceeded or irritation occurs, a full-face respirator is advised.[1]
Quantitative Exposure Limits
No occupational exposure limits have been established for this compound.[1][2] It is recommended to use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels as low as reasonably achievable.[7][8]
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available |
| Biological Limit Values | No data available |
Spill and Disposal Procedures
Handling a this compound Spill:
In the event of a spill, a systematic approach is necessary to ensure safety and proper containment. The following workflow outlines the key steps for managing a this compound spill.
Disposal Plan:
Unused or waste this compound should be disposed of in accordance with federal, state, and local environmental control regulations.[5][6]
-
Solid Waste: For small quantities, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][7]
-
Liquid Formulations: Do not discharge into drains or the environment.[1][2] Absorb with an inert material and place in a chemical waste container.
-
Contaminated Packaging: Empty containers should be taken for local recycling, recovery, or waste disposal.[6]
-
General Guidance: For household disposal, mix the medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then in the trash.[9] For laboratory or industrial settings, it is recommended to offer the material to a licensed hazardous material disposal company.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[1][2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2]
By adhering to these safety protocols, professionals can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. vippetcare.com [vippetcare.com]
- 4. vionausa.com [vionausa.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. media.allergan.com [media.allergan.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
